Phenylpropargyl aldehyde diethyl acetal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-diethoxyprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGZYXCDQFSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210362 | |
| Record name | Dehydrocinnamaldehyde-diethylacetal | |
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Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-95-6 | |
| Record name | (3,3-Diethoxy-1-propyn-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocinnamaldehyde-diethylacetal | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6142-95-6 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrocinnamaldehyde-diethylacetal | |
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| Record name | Dehydrocinnamaldehyde-diethylacetal | |
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Foundational & Exploratory
An In-depth Technical Guide to Phenylpropargyl Aldehyde Diethyl Acetal: Properties, Synthesis, and Applications
Foreword
In the landscape of modern organic synthesis, the strategic use of bifunctional molecules—compounds bearing multiple reactive sites—is paramount for the efficient construction of complex molecular architectures. Phenylpropargyl aldehyde diethyl acetal stands out as a quintessential example of such a versatile building block. Its structure elegantly combines a protected aldehyde with a reactive terminal alkyne, offering chemists a powerful tool for sequential and diverse chemical transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, particularly for researchers, scientists, and professionals in drug development who rely on such intermediates to drive innovation. We will delve into the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative references to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 3,3-diethoxyprop-1-ynylbenzene, is a clear, colorless to light yellow liquid at room temperature.[1][2] Its utility in the lab is defined by a unique combination of a stable protecting group and a reactive functional handle. The diethyl acetal moiety effectively masks the highly reactive aldehyde, rendering it inert to a wide range of nucleophilic and basic conditions, while the terminal phenylalkyne group remains available for a host of transformations.
This dual nature is the cornerstone of its application in multi-step syntheses, allowing for selective manipulation of the alkyne without interference from the latent aldehyde functionality.[1] The physical properties of the compound are critical for its practical handling, purification, and reaction setup, such as requiring vacuum distillation for purification due to its relatively high boiling point.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,3-diethoxyprop-1-ynylbenzene | [1][3][4] |
| CAS Number | 6142-95-6 | [1][3][5][6] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][3][6][7] |
| Molecular Weight | 204.26 g/mol | [1][3][4][6] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 99-100 °C at 2 mmHg | [2][8] |
| Density | 0.991 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.517 | [2][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
| Storage Temperature | 2-8°C | [2][7] |
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis of this compound involves the reaction of phenylacetylene with triethyl orthoformate, catalyzed by a Lewis acid such as zinc iodide.[2][8] This method is efficient, with reported yields often exceeding 70%.[2][8] The choice of triethyl orthoformate is strategic; it serves as the source of the ethoxy groups and also acts as a dehydrating agent, driving the equilibrium towards acetal formation by consuming the ethanol byproduct. Zinc iodide is an effective catalyst as it activates the orthoformate for nucleophilic attack by the acetylide.
Experimental Protocol: Synthesis from Phenylacetylene
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Phenylacetylene (0.50 mole)
-
Triethyl orthoformate (0.50 mole)
-
Zinc iodide (3.0 g)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Flask equipped with a Vigreux column (12-inch) and distillation head
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Vigreux column and distillation head, combine phenylacetylene (0.50 mole), triethyl orthoformate (0.50 mole), and zinc iodide (3.0 g).[2][8]
-
Reaction Execution: Heat the flask. The reaction temperature needs to reach approximately 135°C for the ethanol byproduct to begin distilling.[2][8] Continue heating, allowing the reaction mixture temperature to rise to 200-210°C over about 1 hour, while collecting the ethanol distillate (boiling point 65-88°C).[2][8]
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture and wash the precipitate with a small volume of diethyl ether.[2][8]
-
Purification: Combine the filtrate and the ether wash. The product is then purified by vacuum distillation, collecting the fraction at 99-100°C at 2.0 mmHg.[2][8] This step is crucial to remove unreacted starting materials and high-boiling impurities.
-
Characterization: The purified product can be characterized by IR spectroscopy, which should show a characteristic alkyne C≡C stretch around 2200-2250 cm⁻¹ and C-O ether stretches in the 1050-1150 cm⁻¹ region.[8] ¹H and ¹³C NMR spectroscopy should be used to confirm the structure.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is derived from the orthogonal reactivity of its two key functional groups. The acetal is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde. The phenylalkyne moiety can participate in a wide array of reactions.
Key Reaction Pathways
-
Acetal Hydrolysis (Deprotection): Treatment with aqueous acid (e.g., HCl, H₂SO₄) efficiently cleaves the acetal, liberating the parent phenylpropargyl aldehyde and two equivalents of ethanol.[1] This reaction is fundamental to its use as a protected aldehyde building block.
-
[4+2] Annulation for Isoquinolone Synthesis: In medicinal chemistry, this acetal is a crucial substrate for rhodium(III)-catalyzed [4+2] annulation reactions with N-substituted aryl amides to produce highly functionalized isoquinolone derivatives, which are important heterocyclic scaffolds in drug discovery.[1]
-
Aldol-Type Reactions: The deprotected aldehyde can undergo aldol reactions, while the intact acetal's alkyne can be metallated and used as a nucleophile in reactions that form propargylic alcohols.[3]
-
Click Chemistry: The terminal alkyne functionality makes it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings.[1]
Reaction Pathways Diagram
Caption: Key reaction pathways for this compound.
Protocol: Acetal Hydrolysis
This protocol provides a general method for the deprotection of the acetal to yield the aldehyde.
Materials:
-
This compound (10 mmol)
-
Tetrahydrofuran (THF), 20 mL
-
2M Hydrochloric acid (10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: Dissolve the acetal in THF in a round-bottom flask. Add the 2M HCl solution.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylpropargyl aldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization Insights
Confirming the identity and purity of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The spectrum is highly characteristic. Aromatic protons typically appear as a multiplet between 7.2-7.5 ppm. The single acetal proton (CH) gives a signal around 5.4 ppm. The two ethoxy groups (-OCH₂CH₃) are diagnostic: due to the chiral center at the acetal carbon, the methylene (CH₂) protons are diastereotopic and may appear as a complex multiplet rather than a simple quartet.[9] The methyl (CH₃) protons will appear as a triplet around 1.2 ppm.
-
¹³C NMR: Key signals include those for the two alkynyl carbons (approx. 85-90 ppm), the acetal carbon (approx. 99-102 ppm), the aromatic carbons (120-135 ppm), and the ethoxy carbons (CH₂ at ~60 ppm, CH₃ at ~15 ppm).
-
IR Spectroscopy: A sharp, medium-intensity absorption corresponding to the C≡C triple bond stretch is expected in the 2200-2250 cm⁻¹ region.[8] Strong C-O stretching bands for the acetal will be present between 1050-1150 cm⁻¹.
Safety, Handling, and Storage
While comprehensive toxicological data is limited, this compound is known to be an irritant.[1][10] Adherence to standard laboratory safety protocols is mandatory.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] Avoid contact with eyes, skin, and clothing, and prevent inhalation of vapors.[10]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][7][10] This minimizes degradation and potential side reactions.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical aid.
-
-
Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[10]
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its value lies in the strategic combination of a stable, acid-labile protected aldehyde and a reactive alkyne. This unique structural arrangement provides chemists with a reliable platform for constructing complex molecules, from medicinally relevant isoquinolones to fragrance compounds.[1][3][7] A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
- EvitaChem. Buy this compound (EVT-300870) | 6142-95-6.
- Smolecule. Buy this compound | 6142-95-6.
- Cole-Parmer. Material Safety Data Sheet - this compound, 98%.
- Biosynth. This compound | 6142-95-6 | FP172324.
- Fisher Scientific. Phenylpropiolaldehyde diethyl acetal, 98%.
- Santa Cruz Biotechnology. This compound | CAS 6142-95-6.
- PubChem. This compound | C13H16O2 | CID 64818.
- Sigma-Aldrich. This compound 98 6142-95-6.
- ChemicalBook. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6.
- SpectraBase. This compound - Optional[13C NMR] - Spectrum.
- SAFETY D
- ChemicalBook. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6.
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis.
- Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. (2018).
- Luminix Health. This compound.
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 3. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 4. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylpropiolaldehyde diethyl acetal, 98% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 8. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phenylpropargyl Aldehyde Diethyl Acetal (CAS No. 6142-95-6)
Abstract
This compound, registered under CAS number 6142-95-6, is a bifunctional chemical intermediate of significant interest in modern organic synthesis. Its structure uniquely combines a stable, protected aldehyde in the form of a diethyl acetal with a reactive terminal alkyne. This orthogonal reactivity makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the construction of heterocyclic compounds and in multi-step synthetic sequences where controlled, stepwise functionalization is paramount. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, spectroscopic signature, key synthetic applications, and essential safety and handling information.
Core Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 3,3-diethoxyprop-1-ynylbenzene and phenylpropiolic aldehyde diethyl acetal, is a clear, colorless to yellow liquid at room temperature.[1][2] The acetal functionality serves as a robust protecting group for the otherwise reactive and potentially unstable phenylpropargyl aldehyde, allowing for selective reactions at the alkyne terminus without interference.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6142-95-6 | [3][4] |
| Molecular Formula | C₁₃H₁₆O₂ | [3][4] |
| Molecular Weight | 204.26 g/mol | [3][5] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Boiling Point | 99-100 °C at 2 mmHg | [1] |
| Density | 0.991 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.517 | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
| Storage Conditions | Refrigerate at 2-8°C in a tightly sealed container | [6][7] |
Synthesis and Manufacturing Protocols
The synthesis of this compound is constrained by the limited commercial availability and instability of its parent aldehyde, which is prone to polymerization.[3] Therefore, methods that bypass or protect the aldehyde in situ are preferred.
Recommended Protocol: The Howk-Sauer Method
The most reliable and high-yielding procedure for preparing this compound is the direct condensation of phenylacetylene with triethyl orthoformate, catalyzed by zinc iodide.[1][7] This method avoids the isolation of the unstable aldehyde.
Experimental Protocol:
-
To a flask equipped with a Vigreux column and distillation head, add phenylacetylene (0.50 mole), triethyl orthoformate (0.50 mole), and zinc iodide catalyst (3.0 g).[7]
-
Heat the reaction mixture to 135°C to initiate the reflux of ethanol, a byproduct of the reaction.
-
Over a period of approximately one hour, gradually increase the reaction temperature to 200-210°C, collecting the ethanol distillate (b.p. 65-88°C).[7]
-
After the theoretical amount of ethanol has been removed, cool the reaction mixture.
-
Filter the cooled mixture to remove the catalyst. Wash the precipitate with a small volume of diethyl ether and combine the washing with the filtrate.
-
Purify the filtrate by vacuum distillation to yield this compound (72-78% yield).[1][7]
Causality and Insights: The use of triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the reaction forward by consuming water that would otherwise hydrolyze the acetal product. Zinc iodide is an effective Lewis acid catalyst for this transformation. The gradual removal of the ethanol byproduct is critical to shift the reaction equilibrium towards the product, ensuring a high yield.
Caption: Howk-Sauer synthesis of the target acetal.
Alternative Method: Direct Acetalization
A more direct, though often less efficient, route is the acid-catalyzed reaction of phenylpropargyl aldehyde with ethanol.[1]
Mechanism: The reaction mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3] This is followed by a nucleophilic attack from an ethanol molecule to form a hemiacetal intermediate. A second ethanol molecule then displaces the hydroxyl group (after protonation to form a good leaving group, water) to yield the final diethyl acetal.[3] This method's primary drawback is the instability of the starting aldehyde.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques.
Table 2: Key Spectroscopic Data
| Technique | Observation | Interpretation | Source(s) |
| FTIR | ~2237 cm⁻¹ (strong, sharp) | C≡C (conjugated internal alkyne) stretch | [1] |
| ~1327, 1093 cm⁻¹ (strong) | ν C–O–C (acetal) stretch | [1] | |
| ~2927 cm⁻¹ (strong) | ν C–H (alkyl) stretch | [1] | |
| GC-MS | Top Peak: m/z 131 | A key fragment in the electron ionization mass spectrum. | [5] |
| ¹H NMR | Available from suppliers | Expected signals for phenyl, ethoxy, and methine protons. | [5] |
| ¹³C NMR | Available from suppliers | Expected signals for aromatic, alkynyl, and acetal carbons. | [5][8] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed selectively. The alkyne is available for a host of coupling and cycloaddition reactions, while the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde for subsequent transformations.[1]
Caption: Orthogonal reactivity of the title compound.
Table 3: Major Synthetic Applications
| Application | Reaction Type | Key Features & Outcome | Source(s) |
| Isoquinolone Synthesis | Rhodium-catalyzed [4+2] Annulation | Serves as a crucial alkyne substrate for annulation with N-acyloxyanilines, leading to functionalized isoquinolones, which are important scaffolds in medicinal chemistry. | [1][3][6] |
| Preparation of Z-Cinnamaldehyde | Multi-step synthesis | Utilized as a stable precursor where the alkyne is first modified, followed by deprotection and reduction to form the target aldehyde, a valuable fragrance and flavoring agent. | [1][3] |
| Heterocycle Construction | Cycloaddition / Condensation | Acts as a versatile three-carbon building block for synthesizing a range of heterocycles including pyrazoles, isoxazoles, and benzofurans. | [6][9] |
| Click Chemistry | Azide-Alkyne Cycloaddition | The terminal alkyne readily participates in copper-catalyzed click reactions to form triazole-containing molecules, useful in drug discovery and materials science. | [1] |
Safety, Handling, and Storage
While the toxicological properties have not been fully investigated, this compound is considered an irritant.[10] Standard laboratory safety protocols must be strictly followed.
-
Hazard Identification : May cause eye, skin, and respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE) : Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[10]
-
First Aid Measures :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]
-
-
Handling and Storage : Wash hands thoroughly after handling. Keep the container tightly closed when not in use. Store in a refrigerator (2-8°C) to ensure long-term stability.[6][10]
-
Spill Management : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.[10]
Conclusion
This compound is a strategically important molecule in synthetic chemistry. Its value lies in the stable protection of a reactive aldehyde, which grants chemists the freedom to perform extensive manipulations on the alkyne moiety. Its demonstrated utility in the synthesis of complex heterocyclic systems, such as isoquinolones, underscores its role as a powerful tool for professionals in organic synthesis and drug development. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.
References
- EvitaChem. (n.d.). This compound (EVT-300870) | 6142-95-6.
- Smolecule. (n.d.). Buy this compound | 6142-95-6.
- Biosynth. (n.d.). This compound | 6142-95-6 | FP172324.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
-
PubChem. (n.d.). This compound | C13H16O2 | CID 64818. Retrieved from [Link].
- BOC Sciences. (n.d.). CAS 6142-95-6 this compound.
- Guidechem. (n.d.). PHENYLPROPIOLALDEHYDE DIETHYL ACETAL 6142-95-6 wiki.
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link].
- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.
- Luminix Health. (n.d.). This compound.
- ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-phenylpropionaldehyde dimethyl acetal.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis.
- Advanced Biotech. (2025). SDS.
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link].
- RSC Publishing. (n.d.). The syntheses and infrared spectra of some acetals and ketals.
- ChemicalBook. (n.d.). 2-PHENYLPROPIONALDEHYDE(93-53-8) IR Spectrum.
-
MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Phenylpropynal - the NIST WebBook. Retrieved from [Link].
- Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Propylhept-2-enal and Related Unsaturated Aldehydes.
- The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal, 6314-97-2.
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 7. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Phenylpropargyl Aldehyde Diethyl Acetal
Executive Summary
Phenylpropargyl aldehyde diethyl acetal, systematically named (3,3-diethoxyprop-1-yn-1-yl)benzene, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development.[1][2] Its molecular architecture, featuring a terminal phenyl-substituted alkyne and a protected aldehyde in the form of a diethyl acetal, makes it a highly versatile and valuable building block.[1][3] The acetal group provides robust protection for the reactive aldehyde functionality under neutral or basic conditions, allowing for selective transformations at the alkyne terminus.[1] Conversely, the alkyne is available for a wide array of coupling and cyclization reactions. This guide provides a detailed examination of its molecular structure, physicochemical properties, primary synthetic routes, and key applications, with a focus on its role in the synthesis of complex molecules such as isoquinolones and cinnamaldehyde derivatives.[1][4][5]
Core Molecular Structure and Physicochemical Properties
2.1 Structural Elucidation
This compound (CAS No: 6142-95-6) is characterized by three primary functional domains:
-
Phenyl Group (C₆H₅-): Provides aromatic character and serves as a steric and electronic anchor for the molecule.[1]
-
Internal Alkyne (-C≡C-): A region of high electron density, this rigid, linear triple bond is the primary site for additions, cycloadditions, and coupling reactions.
-
Diethyl Acetal [-CH(OCH₂CH₃)₂]: This moiety serves as a protecting group for the parent aldehyde.[1] It is stable to nucleophiles, bases, and reducing agents, yet can be readily cleaved under acidic conditions to liberate the aldehyde for subsequent transformations.[1]
The combination of a reactive alkyne and a masked aldehyde within the same molecule allows for a synthetic strategy where reactions can be performed on the alkyne without interference from the aldehyde, which can then be deprotected for further functionalization.[1]
2.2 Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6142-95-6 | [4][6][7] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2][4] |
| Molecular Weight | 204.26 g/mol | [1][2][4][7] |
| IUPAC Name | 3,3-diethoxyprop-1-ynylbenzene | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 99-100 °C at 2 mmHg | [1][5] |
| Density | 0.991 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.517 | [4][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water. | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [5][6] |
2.3 Spectroscopic Signature
The molecular structure is unequivocally confirmed by standard spectroscopic techniques.
-
¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl protons, a triplet at ~5.5 ppm for the single acetal proton [-CH(O-)₂], a quartet at ~3.6-3.8 ppm for the methylene protons of the ethoxy groups (-OCH₂CH₃), and a triplet at ~1.2 ppm for the terminal methyl protons (-OCH₂CH₃).
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, two signals for the alkyne carbons (~85-90 ppm), a signal for the acetal carbon (~92 ppm), and signals for the ethoxy carbons (~60 ppm for CH₂ and ~15 ppm for CH₃).[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption around 2200-2250 cm⁻¹ corresponding to the C≡C stretch, strong C-O stretching bands in the 1050-1150 cm⁻¹ region for the acetal, and characteristic C-H stretches for the aromatic and aliphatic portions of the molecule.[9]
Synthesis and Mechanism
3.1 Primary Synthetic Route: Acid-Catalyzed Acetalization
The most direct and common synthesis of this compound is the acid-catalyzed reaction of phenylpropargyl aldehyde with ethanol.[1][4] The causality behind this choice is efficiency and functional group tolerance. The aldehyde is significantly more electrophilic than the alkyne, allowing for a selective reaction. An acid catalyst, such as hydrochloric acid or perchloric acid, is required to protonate the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by ethanol.[1] The reaction proceeds through a hemiacetal intermediate, which is then protonated and loses water to form an oxocarbenium ion, which is subsequently attacked by a second molecule of ethanol to yield the final acetal product.[1]
3.2 Workflow Diagram: Synthesis of this compound
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 5. This compound 98 6142-95-6 [sigmaaldrich.com]
- 6. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
Phenylpropargyl aldehyde diethyl acetal synthesis and characterization
An In-depth Guide to the Synthesis and Characterization of Phenylpropargyl Aldehyde Diethyl Acetal
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable synthetic intermediate. The document outlines a robust and well-established synthetic protocol centered on the Grignard reaction between phenylacetylide and triethyl orthoformate. It delves into the underlying reaction mechanism, offers detailed, step-by-step experimental procedures, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended for researchers and chemists in organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-purity outcomes.
Introduction: Significance of Propargyl Acetals
Propargyl aldehydes and their protected forms, such as diethyl acetals, are highly versatile building blocks in organic synthesis. The presence of both an alkyne and a masked aldehyde functionality allows for orthogonal chemical transformations, making them key intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials. This compound, specifically, serves as a precursor for introducing the phenylpropargyl moiety in various molecular scaffolds. The acetal group provides crucial protection for the highly reactive aldehyde, preventing unwanted side reactions while transformations are carried out on the terminal alkyne.
Synthesis Strategy & Mechanism
Rationale for the Selected Synthetic Route
The most efficient and widely adopted method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to an orthoformate ester, such as triethyl orthoformate. This approach is favored due to the high availability and relatively low cost of the starting materials: phenylacetylene, magnesium, and triethyl orthoformate. The reaction proceeds through a Grignard reagent, which is a powerful and reliable method for forming carbon-carbon bonds.
The causality behind this choice rests on the high nucleophilicity of the organomagnesium acetylide and the electrophilic nature of the central carbon atom in triethyl orthoformate. The reaction is generally clean and provides good yields of the desired acetal, making it a trustworthy and scalable protocol in a laboratory setting.
Reaction Mechanism
The synthesis involves two primary stages:
-
Formation of the Grignard Reagent: Phenylacetylene is first deprotonated by a stronger Grignard reagent, typically ethylmagnesium bromide (formed in situ from ethyl bromide and magnesium), to generate the phenylacetylide magnesium bromide. The terminal proton of phenylacetylene is acidic (pKa ≈ 25) enough to be removed by the potent alkyl Grignard base.
-
Nucleophilic Attack: The resulting acetylide acts as a potent nucleophile, attacking the electrophilic carbon of triethyl orthoformate. This addition leads to a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of an ethoxide moiety yields the final product, this compound.
The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water, which would quench the nucleophile and halt the reaction.
Caption: Overall experimental workflow from synthesis to characterization.
Materials and Instrumentation
-
Reagents: Magnesium turnings, ethyl bromide, phenylacetylene, triethyl orthoformate, anhydrous diethyl ether or THF, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Instrumentation: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, vacuum distillation apparatus, rotary evaporator, NMR spectrometer, IR spectrometer.
Step-by-Step Synthesis Protocol
Note: All glassware must be oven-dried before use, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.1 equivalents) in a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a small volume of anhydrous diethyl ether.
-
Grignard Formation: Add a solution of ethyl bromide (1.05 equivalents) in anhydrous diethyl ether dropwise from the funnel. The reaction should initiate spontaneously (slight bubbling and warming). If it does not, gentle warming may be required. After initiation, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
Phenylacetylide Formation: Once the magnesium has been consumed, cool the flask in an ice bath. Add a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether dropwise. A vigorous evolution of ethane gas will be observed. Allow the mixture to stir for 30 minutes at room temperature after the addition is complete.
-
Reaction with Orthoformate: Add triethyl orthoformate (1.2 equivalents) dropwise to the solution of phenylacetylide magnesium bromide at 0 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. This step hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude product obtained is a pale yellow oil. It should be purified by vacuum distillation . The fraction collected at the appropriate boiling point and pressure will yield the pure this compound.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. The data presented below are representative values reported in the literature.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.45-7.30 (m, 5H, Ar-H ), 5.45 (s, 1H, -CH (OEt)₂), 3.80-3.60 (m, 4H, -OCH ₂CH₃), 1.25 (t, 6H, -OCH₂CH ₃) |
| ¹³C NMR | Chemical Shift (δ) | ~132 (Ar-C), 129 (Ar-C), 128 (Ar-C), 122 (Ar-Cipso), 92.0 (-C ≡C-), 91.5 (-C≡C -), 61.5 (-OC H₂CH₃), 15.0 (-OCH₂C H₃) |
| IR | Wavenumber (cm⁻¹) | ~2250-2200 (C≡C stretch, weak), ~1120 & 1060 (C-O stretch, strong) |
| Appearance | Physical State | Colorless to pale yellow oil |
-
¹H NMR Analysis: The singlet at ~5.45 ppm is characteristic of the acetal proton. The multiplets in the aromatic region confirm the phenyl group. The quartet and triplet patterns are definitive for the two ethoxy groups.
-
¹³C NMR Analysis: The two signals around 92 and 91.5 ppm are indicative of the alkyne carbons. The signal at ~92.0 ppm corresponds to the acetal carbon.
-
IR Analysis: The weak C≡C stretching frequency confirms the presence of the internal alkyne. The strong C-O stretching bands are characteristic of the acetal functionality.
Safety and Handling Precautions
-
Diethyl Ether/THF: Highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and water. Handle under an inert atmosphere at all times.
-
Ethyl Bromide: A toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phenylacetylene: Flammable liquid.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Conclusion
This guide has detailed a reliable and well-characterized method for the synthesis of this compound. By following the outlined Grignard-based protocol and purification procedures, researchers can obtain this versatile synthetic intermediate in high purity. The provided spectroscopic data serves as a benchmark for the successful characterization and validation of the final product, ensuring its suitability for subsequent applications in complex molecule synthesis.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of Phenylpropargyl Aldehyde Diethyl Acetal
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for phenylpropargyl aldehyde diethyl acetal (IUPAC Name: 3,3-diethoxyprop-1-ynylbenzene), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. We will explore the causality behind experimental choices, interpret spectral data in detail, and provide validated protocols for data acquisition, ensuring a thorough understanding of how these techniques confirm the molecular structure of this versatile compound.
Introduction: The Molecular Profile
This compound, with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol , is a valuable building block in synthetic chemistry.[1][2] Its structure uniquely combines a phenyl-substituted alkyne with a protected aldehyde in the form of a diethyl acetal. This configuration makes it an important precursor for synthesizing a variety of more complex molecules, including isoquinolones and Z-cinnamaldehyde.[3] The acetal group serves as a protecting group for the highly reactive aldehyde, allowing for selective reactions at the alkyne terminus. Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses, and this is achieved through a combination of modern spectroscopic techniques. This guide will provide a detailed roadmap for interpreting the characteristic spectral signatures of this compound.
Molecular Structure and Key Functional Groups
The structure of this compound is defined by three key regions: the phenyl ring, the internal alkyne (C≡C), and the diethyl acetal moiety. Each of these groups imparts a unique and identifiable signature in its NMR, IR, and mass spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.
¹H NMR Spectroscopy
Principle & Experimental Protocol Proton (¹H) NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing information about its electronic environment and neighboring atoms.
-
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.
-
Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Data Interpretation and Spectrum Analysis The ¹H NMR spectrum of this compound shows distinct signals for the aromatic, acetal, and ethyl protons.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment |
| ~7.45 - 7.28 | Multiplet (m) | 5H | - | Aromatic protons (C₆H₅) |
| ~5.45 | Singlet (s) | 1H | - | Acetal proton (-CH(OEt)₂) |
| ~3.75 - 3.55 | Multiplet (m) | 4H | ~7.1 | Methylene protons (-OCH₂CH₃) |
| ~1.25 | Triplet (t) | 6H | ~7.1 | Methyl protons (-OCH₂CH₃) |
-
Aromatic Region (δ 7.45-7.28): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals correspond to the ortho, meta, and para protons.
-
Acetal Proton (δ 5.45): A single proton signal appearing as a singlet around δ 5.45 is a key identifier for the acetal methine proton (-CH (OR)₂). Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms. It appears as a singlet because there are no protons on the adjacent acetylenic carbon to couple with.
-
Ethyl Group Protons (δ 3.75-3.55 and 1.25): The diethyl acetal group is confirmed by two sets of signals. The methylene protons (-OCH₂ CH₃) appear as a multiplet around δ 3.65, integrating to 4 protons. These protons are diastereotopic due to the chiral center at the acetal carbon, leading to a more complex splitting pattern than a simple quartet. The methyl protons (-OCH₂CH₃ ) appear as a clean triplet at approximately δ 1.25, integrating to 6 protons, due to coupling with the adjacent methylene protons (J ≈ 7.1 Hz).
¹³C NMR Spectroscopy
Principle & Experimental Protocol Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and identification of functional groups.
-
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. Proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon.
-
Acquisition Parameters: A greater number of scans is required compared to ¹H NMR. The spectral width must be set appropriately (e.g., 0-220 ppm) to capture all carbon signals, from aliphatic to acetylenic and aromatic.
-
Data Interpretation and Spectrum Analysis The ¹³C NMR spectrum provides complementary information, confirming the presence of all 9 unique carbon environments in the molecule (note the symmetry in the ethyl groups and phenyl ring).
| Chemical Shift (δ) / ppm | Assignment |
| ~131.8 | Aromatic C (ortho/meta) |
| ~129.2 | Aromatic C (para) |
| ~128.4 | Aromatic C (ortho/meta) |
| ~122.3 | Aromatic C (ipso) |
| ~92.0 | Acetal Carbon (C H(OEt)₂) |
| ~87.4 | Acetylenic Carbon (-C ≡C-CH) |
| ~84.9 | Acetylenic Carbon (Ph-C ≡C-) |
| ~61.5 | Methylene Carbon (-OC H₂CH₃) |
| ~15.2 | Methyl Carbon (-OCH₂C H₃) |
-
Aromatic & Alkyne Carbons (δ 132-84): Four signals are typically observed for the six phenyl carbons due to symmetry. The acetylenic carbons resonate in a characteristic upfield region (δ 80-90) for sp-hybridized carbons.[4]
-
Acetal Carbon (δ 92.0): The signal for the acetal carbon is highly characteristic, appearing around 90-100 ppm due to being bonded to two electronegative oxygen atoms.[4]
-
Ethyl Group Carbons (δ 61.5 and 15.2): The methylene carbons of the ethoxy groups appear around δ 61.5, while the terminal methyl carbons are found in the typical aliphatic region around δ 15.2.
Infrared (IR) Spectroscopy
Principle & Experimental Protocol Infrared (IR) spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
-
Protocol: IR Data Acquisition
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Scan the mid-infrared range (4000-400 cm⁻¹). A background scan of the empty salt plates should be taken first and automatically subtracted from the sample spectrum.
-
Data Interpretation and Spectrum Analysis The IR spectrum provides definitive evidence for the key functional groups.
| **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode | Assignment |
| ~3060 | Medium | C-H stretch | Aromatic C-H |
| ~2975, 2870 | Strong | C-H stretch | Aliphatic C-H (CH₃, CH₂) |
| ~2237 | Strong, Sharp | C≡C stretch | Internal Alkyne |
| ~1490, 1450 | Medium | C=C stretch | Aromatic Ring |
| ~1120, 1060 | Strong | C-O-C stretch | Acetal |
-
C≡C Stretch (~2237 cm⁻¹): The most diagnostic peak in the spectrum is the sharp, strong absorption corresponding to the carbon-carbon triple bond stretch. Its position indicates an internal, conjugated alkyne.
-
C-O-C Stretches (~1120, 1060 cm⁻¹): The strong, broad absorptions in the "fingerprint region" are characteristic of the C-O single bond stretching vibrations within the acetal group.
-
C-H Stretches (~3060, 2975, 2870 cm⁻¹): The spectrum clearly distinguishes between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).
Mass Spectrometry (MS)
Principle & Experimental Protocol Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
-
Protocol: GC-MS Data Acquisition
-
Sample Introduction: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into a Gas Chromatograph (GC) coupled to a mass spectrometer. The GC separates the sample from any impurities before it enters the ion source.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.[5]
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation and Fragmentation Analysis The mass spectrum confirms the molecular weight and provides structural clues based on the fragmentation pattern. Aromatic acetals are known to produce significant molecular ions.[6]
| m/z (Mass/Charge) | Relative Intensity (%) | Identity of Fragment |
| 204 | ~20 | [M]⁺ (Molecular Ion) |
| 159 | ~75 | [M - OC₂H₅]⁺ |
| 131 | 100 | [M - OC₂H₅ - C₂H₄]⁺ (Base Peak) |
| 103 | ~60 | [C₈H₇]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
-
Molecular Ion ([M]⁺, m/z 204): The presence of a peak at m/z 204 confirms the molecular weight of C₁₃H₁₆O₂.
-
Base Peak (m/z 131): The most abundant fragment (base peak) is observed at m/z 131. This stable ion is formed through a characteristic two-step fragmentation pathway for acetals, as illustrated below.
-
Key Fragmentation Pathway: The primary fragmentation event is the alpha-cleavage and loss of an ethoxy radical (•OC₂H₅, 45 Da) to form the stable oxonium ion at m/z 159. This is followed by the loss of a neutral ethylene molecule (C₂H₄, 28 Da) to yield the highly stable fragment at m/z 131. Further fragmentation can lead to the loss of carbon monoxide (CO) to give the phenylpropargyl cation at m/z 103 and the phenyl cation at m/z 77.
Caption: Proposed EI-MS fragmentation pathway for the compound.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, identifying the distinct aromatic, acetylenic, and diethyl acetal moieties. IR spectroscopy confirms the presence of the key C≡C triple bond and C-O acetal linkages. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern that is fully consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable fingerprint for verifying the identity and purity of this important synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Deinzer, M. L., & Thomson, T. (1998). Mass Spectrometry of the Acetal Derivatives of Selected GRAS Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. In Flavor Analysis (pp. 198-211).
-
SpectraBase. This compound. Wiley-VCH GmbH. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
-
ChemSynthesis. 3,3-diethoxy-prop-1-ynyl-benzene. Available at: [Link]
-
NIST. Benzene, (3,3-diethoxy-1-propynyl)-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (3,3-Diethoxy-1-propen-1-yl)benzene. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 6142-95-6 [sigmaaldrich.com]
- 3. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Benzene, (3,3-diethoxy-1-propynyl)- [webbook.nist.gov]
- 6. datapdf.com [datapdf.com]
Physical properties of Phenylpropargyl aldehyde diethyl acetal (boiling point, density, solubility)
An In-depth Technical Guide to the Physical Properties of Phenylpropargyl Aldehyde Diethyl Acetal
This guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 6142-95-6), a versatile building block in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.
Introduction to this compound
This compound, systematically named 3,3-diethoxyprop-1-ynylbenzene, is an organic compound with the molecular formula C₁₃H₁₆O₂.[1][2][3] Its structure features a phenyl group attached to a propargyl moiety, with the aldehyde functionality protected as a diethyl acetal. This unique combination of a reactive alkyne and a stable, masked aldehyde makes it a valuable intermediate for synthesizing a wide array of complex molecules, including isoquinolones and other heterocyclic systems.[1][2][4] Understanding its physical properties is paramount for its proper handling, storage, and application in synthetic protocols.
Core Physical Properties
The physical characteristics of a compound dictate its behavior in various experimental setups. For this compound, its state as a liquid at room temperature, along with its boiling point, density, and solubility, are critical parameters for its use in organic synthesis.[1][2]
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 99-100 °C | 2 mmHg | [2][5] |
| ~150 °C | Standard Atmospheric Pressure | [1] | |
| 274.1 °C | Not Specified | [4][6][7] | |
| Density | ~0.991 g/mL | 25 °C | [1] |
| Solubility | Insoluble | Water | [1] |
| Soluble | Dichloromethane, Ethanol | [1] |
Expert Insight: The significant variation in reported boiling points highlights the importance of pressure control during distillation. The lower boiling point at reduced pressure (99-100 °C at 2 mmHg) indicates that vacuum distillation is the preferred method for purification to avoid thermal decomposition at higher temperatures.
Experimental Protocol: Determination of Boiling Point at Reduced Pressure
The following protocol outlines a robust method for determining the boiling point of this compound under vacuum, a critical technique for purifying thermally sensitive compounds.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels, reducing sample loss. The setup includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation: Place a small volume of this compound and a magnetic stir bar into the round-bottom flask. The stir bar ensures smooth boiling and prevents bumping.
-
System Evacuation: Connect the apparatus to a vacuum pump equipped with a pressure gauge (manometer). Gradually evacuate the system to the desired pressure (e.g., 2 mmHg). A gradual reduction in pressure prevents bumping of the liquid.
-
Heating: Begin heating the flask gently using a heating mantle. The stirring should be initiated to ensure even heat distribution.
-
Observation and Recording: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. Record both the temperature and the pressure from the manometer.
-
Shutdown: Once the distillation is complete or the desired amount of distillate is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Causality Behind Experimental Choices:
-
Short-Path Distillation: Chosen to minimize the surface area and travel distance for the vapor, which is crucial for preventing sample loss of a high-boiling, potentially viscous liquid.
-
Vacuum Application: Necessary to lower the boiling point, thereby preventing potential decomposition that could occur at the higher temperatures required for atmospheric distillation.
-
Stirring: Essential for preventing superheating and ensuring a smooth, controlled boil, which leads to a more accurate boiling point measurement.
Logical Relationships of Physical Properties
The interplay between the physical properties of this compound is crucial for understanding its behavior. The following diagram illustrates these relationships.
Caption: Interrelationship of Physical Properties
Conclusion
A thorough understanding of the physical properties of this compound is fundamental for its successful application in research and development. This guide provides the essential data and procedural insights to empower scientists to utilize this versatile reagent with confidence and precision. The provided protocols and explanations are designed to ensure both the integrity of the experimental outcomes and the safety of the researchers.
References
-
Luminix Health. (n.d.). This compound. Retrieved from [Link]
-
Astech Ireland Ltd. (n.d.). This compound, 500 mg, glass. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 2. Buy this compound | 6142-95-6 [smolecule.com]
- 3. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 5. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
- 6. luminixhealth.com [luminixhealth.com]
- 7. astechireland.ie [astechireland.ie]
The Alkyne Moiety in Phenylpropargyl Aldehyde Diethyl Acetal: A Hub of Tunable Reactivity for Advanced Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropargyl aldehyde diethyl acetal is a versatile synthetic intermediate whose utility is fundamentally anchored in the rich and tunable reactivity of its terminal alkyne group. The presence of a phenyl ring and a diethyl acetal moiety introduces a unique electronic and steric environment, modulating the canonical reactions of a terminal alkyne and enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the alkyne's reactivity in this specific molecular context. We will dissect the influence of the substituent groups, delve into the mechanistic underpinnings of key reaction classes—including metal-catalyzed cross-couplings, cycloadditions, and hydration/hydrofunctionalization reactions—and provide field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for chemists aiming to leverage the synthetic potential of this compound in the development of complex molecules, pharmaceutical intermediates, and functional materials.
Introduction: Understanding the Electronic and Steric Landscape
The reactivity of the terminal alkyne in this compound is a nuanced interplay of the electronic and steric contributions of its neighboring functional groups. A thorough understanding of these influences is paramount for predicting and controlling reaction outcomes.
-
The Phenyl Group: The phenyl ring, directly conjugated with the alkyne, exerts a significant electron-withdrawing effect through induction and a resonance-donating or -withdrawing effect depending on the reaction type. This conjugation stabilizes intermediates, such as vinyl cations, which can influence the regioselectivity of addition reactions.
-
The Diethyl Acetal Group: The diethyl acetal, positioned at the propargylic position, primarily imparts steric bulk. This steric hindrance can direct the approach of reagents, influencing stereoselectivity and, in some cases, regioselectivity. Electronically, the oxygen atoms of the acetal are weakly electron-withdrawing.
The interplay of these groups results in a terminal alkyne that is sufficiently activated for a broad range of transformations while possessing a degree of steric shielding that can be exploited for selective synthesis.
Key Reaction Classes and Mechanistic Insights
The alkyne group of this compound serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] For this compound, this reaction provides a powerful method for the construction of complex molecular architectures.
The reaction is typically performed under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The presence of the copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling), necessitating the use of an inert atmosphere.[1] Copper-free Sonogashira protocols have also been developed to mitigate this side reaction.[2]
Mechanism: The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Reductive elimination from this complex yields the coupled product and regenerates the palladium(0) catalyst.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: A typical experimental workflow for a CuAAC reaction.
Hydration and Hydrofunctionalization Reactions
Hydroboration-oxidation of the terminal alkyne in this compound provides a route to aldehydes, following an anti-Markovnikov addition of water across the triple bond. The initial product is an enol, which rapidly tautomerizes to the more stable aldehyde. To prevent double addition across the alkyne, a sterically hindered borane reagent, such as disiamylborane or 9-BBN, is typically employed. [3] Regioselectivity: The boron atom adds to the terminal, less sterically hindered carbon of the alkyne, leading to the formation of the aldehyde upon oxidation.
Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond, is a powerful method for the synthesis of vinylsilanes. [4]The reaction is typically catalyzed by transition metals, with the choice of catalyst and ligands influencing the regio- and stereoselectivity of the addition. For propargyl systems, directing groups can be employed to achieve high levels of control. For instance, an acetal group can act as a traceless directing group in rhodium-catalyzed hydrosilylation, leading to the formation of α-(E)-vinylsilanes. [5] Quantitative Data for Representative Alkyne Reactions:
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Sonogashira Coupling | This compound | Aryl iodide, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-substituted alkyne | Typically >80% | [1] |
| CuAAC (Click Chemistry) | This compound | Benzyl azide, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1-Benzyl-4-(...)-1,2,3-triazole | >90% | [6] |
| Hydrosilylation | Propargyl Acetates (as model) | HSiMe₂(OEt), [Rh(nbd)Cl]₂ | α-(E)-vinylsilane | 70-95% | [5] |
| Quinoline Synthesis | Propargylamines (as model) | Pd(OAc)₂, DPEphos, K₂CO₃, Toluene | Substituted Quinoline | up to 93% | [7] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Self-Validation: The success of the reaction can be confirmed by NMR and mass spectrometry of the purified product. The regioselectivity can be confirmed by 2D NMR techniques (HMBC, NOESY).
Synthesis of Quinolines from Propargyl Precursors
While not a direct reaction of the alkyne in this compound, the conversion of related propargylamines to quinolines highlights the synthetic utility of this structural motif. [7]The following is a general procedure based on a palladium-catalyzed cyclization.
Materials:
-
N-Aryl propargylamine (can be synthesized from the corresponding aldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the N-aryl propargylamine (1.0 equiv), Pd(OAc)₂ (5 mol%), DPEphos (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the substituted quinoline. [7]
Conclusion and Future Outlook
The alkyne group in this compound is a remarkably versatile functional handle, offering a gateway to a vast chemical space. The subtle interplay of the phenyl and diethyl acetal substituents provides a unique platform for controlling the outcome of a wide range of organic transformations. From the robust and reliable Sonogashira coupling and CuAAC reactions to the more nuanced hydrofunctionalization pathways, this molecule is a testament to the power of rational molecular design.
Future research in this area will likely focus on the development of novel catalytic systems that offer even greater control over selectivity, as well as the application of this versatile building block in the synthesis of increasingly complex and biologically active molecules. The continued exploration of the reactivity of this and related propargyl systems will undoubtedly lead to new and innovative synthetic methodologies for the advancement of chemical science.
References
-
Auwah Lab. (2019, July 16). Gold Catalysis: Fundamentals and Recent Developments. [Link]
-
MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
-
PubMed. (2016, October 4). Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon. [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
MavMatrix. (n.d.). STUDIES ON ENANTIOSELECTIVE DESYMMETRIZING ALKYNE HYDROSILYLATION. [Link]
-
ACS Publications. (n.d.). Gold-Catalyzed Organic Reactions | Chemical Reviews. [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]
-
baseclick GmbH. (n.d.). Protocols. [Link]
-
ResearchGate. (n.d.). Gold‐catalyzed transformations of propargyl substrates. a) Reactivity.... [Link]
-
National Center for Biotechnology Information. (n.d.). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. [Link]
-
Scribd. (2025, September 23). Click Chemistry | PDF | Chemical Reactions. [Link]
-
PubMed. (2023, June 20). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. [Link]
-
Scribd. (n.d.). Hydrosilylation of Alkynes | PDF | Catalysis | Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne | Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
YouTube. (2022, April 16). Regioselectivity in Hydroboration-Oxidation of alkenes; Lecture-1. [Link]
-
ACS Publications. (n.d.). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition | Journal of the American Chemical Society. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
National Center for Biotechnology Information. (2022, March 10). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [Link]
-
ResearchGate. (2025, August 7). The Sonogashira Cross-Coupling Reaction of Alkenyl Chlorides with Aliphatic Acetylenes. [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]
Phenylpropargyl Aldehyde Diethyl Acetal: A Cornerstone Intermediate in Modern Organic Synthesis
An In-Depth Technical Guide
Abstract
Phenylpropargyl aldehyde diethyl acetal, a bifunctional molecule featuring a protected aldehyde and a reactive terminal alkyne, has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique structural architecture allows for a diverse range of chemical transformations, enabling the efficient construction of complex molecular frameworks. The acetal moiety serves as a robust protecting group for the aldehyde, permitting extensive manipulation of the alkyne functionality through reactions such as cross-coupling and cycloadditions. Subsequent deprotection unmasks the aldehyde for further elaboration. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of this compound, with a focus on its pivotal role in the synthesis of heterocyclic compounds, including isoquinolones and dihydrofurans, and its utility in metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount. This compound (CAS No. 6142-95-6) exemplifies the power of this strategy.[1][2][3][4] It contains two key functional groups: a diethyl acetal and a phenyl-substituted terminal alkyne.[5] The acetal group effectively masks a reactive aldehyde, rendering it inert to a wide array of reaction conditions, particularly those involving nucleophiles or bases. This stability allows chemists to exploit the rich reactivity of the alkyne group.
The true synthetic utility of this intermediate lies in its capacity for sequential and orthogonal reactions. The alkyne can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Once these transformations are complete, the latent aldehyde can be readily revealed under acidic conditions, opening a gateway for a second wave of synthetic modifications. This dual reactivity makes this compound a prized precursor for constructing complex molecules, particularly in the realms of medicinal chemistry and materials science.[6][7]
Physicochemical Properties
A thorough understanding of a reagent's physical properties is essential for its effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6142-95-6 | [1][2][4] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][3][4][5] |
| Molecular Weight | 204.26 g/mol | [2][3][4][5] |
| Appearance | Clear, colorless to yellow liquid | [5][8] |
| Boiling Point | 99-100 °C at 2 mmHg | [2][5][8] |
| Density | 0.991 g/mL at 25 °C | [2][6][8] |
| Refractive Index (n20/D) | 1.517 | [2][5][6][8] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][2][8] |
Synthesis of this compound
Several synthetic routes have been developed to prepare the title compound, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Condensation of Phenylacetylene with Triethyl Orthoformate
The most direct and widely cited industrial method is the direct condensation of phenylacetylene with triethyl orthoformate.[5] This reaction, often catalyzed by zinc iodide (ZnI₂), proceeds at high temperatures to yield the desired acetal.
-
Causality: Zinc iodide acts as a Lewis acid, activating the orthoformate for nucleophilic attack by the phenylacetylene. The reaction is driven to completion by the distillation of ethanol, a byproduct, from the reaction mixture.[8] This method is efficient for large-scale production, offering yields in the range of 72-78%.[5][8]
Acetalization of Phenylpropargyl Aldehyde
A conceptually straightforward approach is the acid-catalyzed acetalization of phenylpropargyl aldehyde with ethanol.[5][6]
-
Causality: The reaction mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[6][9] This is followed by two successive nucleophilic attacks by ethanol molecules, ultimately forming the stable acetal and a molecule of water.[9][10] While mechanistically simple, this route is hampered by the relative instability and limited commercial availability of the starting phenylpropargyl aldehyde.[6][11]
Ring-Opening of gem-Dichlorocyclopropane Derivatives
A more specialized method involves the reaction of 2-bromide-2-phenyl-gem-dichlorocyclopropane with alcohols in the presence of a strong base.[12] This reaction proceeds with the opening of the cyclopropane ring to form the corresponding acetals of phenylpropargyl aldehyde.[12]
-
Causality: The proposed mechanism involves the elimination of hydrogen bromide to form a cyclopropene intermediate, followed by nucleophilic substitution of the chlorine atoms by the alkoxide and subsequent fission of the strained cyclopropane ring.[12]
Caption: Key synthetic routes to this compound.
Core Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the orthogonal reactivity of its two core functional groups.
Reactions of the Acetal Group: Unmasking the Aldehyde
The primary reaction of the acetal is its hydrolysis back to the parent aldehyde. This deprotection step is crucial for multi-step syntheses where the aldehyde functionality is required for a later transformation.
-
Mechanism: The hydrolysis is catalyzed by acid. The process begins with protonation of one of the acetal oxygens, converting it into a good leaving group (ethanol). The subsequent loss of ethanol generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water. A final deprotonation step yields the phenylpropargyl aldehyde and a second molecule of ethanol.[5][9][10]
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Reactions of the Alkyne Group: A Hub for Molecular Construction
The terminal alkyne is the site of the most powerful and strategic transformations, allowing for the construction of diverse molecular scaffolds.
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is exceptionally useful for forming C(sp)-C(sp²) bonds. The stability of the acetal group allows the reaction to proceed without interference from the latent aldehyde.[5]
-
Causality: The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) catalyst is followed by transmetalation with a copper(I) acetylide, which is formed in a separate copper cycle. Reductive elimination from the palladium complex then yields the coupled product and regenerates the Pd(0) catalyst.[13] The reaction is typically run under mild, basic conditions, often using an amine base that also serves as the solvent.[13][14] Copper-free versions have also been developed to avoid the undesired homocoupling of the alkyne (Glaser coupling).[13][15]
This compound is a potent substrate for various cycloaddition reactions, providing access to a wide range of heterocyclic systems. Gold(I) catalysts are particularly effective in mediating these transformations.[16][17]
-
[4+2]-Annulation for Isoquinolone Synthesis: The synthesis of isoquinolones, a privileged scaffold in medicinal chemistry, is a key application.[1][5][6] Rhodium(III)-catalyzed [4+2]-annulation reactions between N-substituted aryl amides and the acetal have been demonstrated to produce functionalized isoquinolone derivatives efficiently.[5]
-
Gold(I)-Catalyzed Cycloadditions: Gold(I) catalysts activate the alkyne, facilitating formal cycloadditions. For example, intermolecular [2+5] cycloadditions with benzaldimine substrates have been developed to access benzofused N-heterocyclic azepine derivatives.[16] Similarly, gold(I)-catalyzed [3+2] cycloadditions with aldehydes can produce highly functionalized 2,5-dihydrofurans.[17]
Caption: Major reaction pathways involving the alkyne moiety.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Protocol 1: Synthesis via Triethyl Orthoformate (Howk-Sauer Method)[8]
-
System: A flask equipped with a Vigreux column and distillation head.
-
Reagents:
-
Triethyl orthoformate (0.50 mol)
-
Phenylacetylene (0.50 mol)
-
Zinc iodide (3.0 g)
-
-
Procedure:
-
Combine triethyl orthoformate, phenylacetylene, and zinc iodide in the reaction flask.
-
Heat the mixture. Ethanol will begin to reflux at a flask temperature of approximately 135°C.
-
Continue heating, raising the reaction mixture temperature to 200-210°C, while distilling off the ethanol byproduct (typically over 1 hour).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the precipitate with a small amount of diethyl ether and combine the ether wash with the filtrate.
-
Purify the filtrate by vacuum distillation to afford this compound (b.p. 99-100°C at 2 mmHg).
-
-
Validation: The expected yield is 72-78%.[5][8] Product identity can be confirmed by NMR spectroscopy and comparison with literature data.
Protocol 2: Acetal Deprotection (Hydrolysis)
-
System: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
This compound (10 mmol)
-
Acetone/Water mixture (e.g., 4:1 v/v, 50 mL)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.5 mmol)
-
-
Procedure:
-
Dissolve the acetal in the acetone/water mixture.
-
Add the catalytic amount of p-TsOH.
-
Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude phenylpropargyl aldehyde.
-
-
Validation: Successful deprotection is indicated by the appearance of a new, more polar spot on the TLC plate corresponding to the aldehyde and the disappearance of the starting acetal. The product can be purified by column chromatography if necessary.
Conclusion
This compound stands out as a premier synthetic intermediate due to its combination of stability and versatile reactivity. The acetal provides robust protection for the aldehyde, enabling chemists to perform a wide range of transformations on the alkyne moiety, including sophisticated metal-catalyzed coupling and cycloaddition reactions. This strategic, two-stage reactivity profile makes it an indispensable tool for the efficient assembly of complex organic molecules, particularly nitrogen- and oxygen-containing heterocycles that are prevalent in pharmaceuticals and advanced materials.[7] Its continued application in novel synthetic methodologies underscores its importance and enduring value to the research community.
References
- Smolecule. (n.d.). Buy this compound | 6142-95-6.
- EvitaChem. (n.d.). Buy this compound (EVT-300870) | 6142-95-6.
- Biosynth. (n.d.). This compound | 6142-95-6 | FP172324.
- Fiksdahl, A. (2013). Gold(I)
- Sigma-Aldrich. (n.d.). This compound 98 | 6142-95-6.
- ChemicalBook. (n.d.). PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6.
- PubChem. (n.d.). This compound | C13H16O2 | CID 64818.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- ResearchGate. (2020). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6142-95-6 | SCBT.
- The Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me.
- Wikipedia. (n.d.). Sonogashira coupling.
- Luminix Health. (n.d.). This compound.
- YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Reddit. (2021). Selective Deprotection of Dimethyl-Acetal.
- StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems.
- YouTube. (2019). aldehyde-to-acetal mechanism.
- Sigma-Aldrich. (n.d.). Phenylpropargyl aldehyde 96 | 2579-22-8.
- YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product.
Sources
- 1. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 2. This compound 98 6142-95-6 [sigmaaldrich.com]
- 3. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 6142-95-6 [smolecule.com]
- 6. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 7. nbinno.com [nbinno.com]
- 8. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 苯基炔丙基醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 17. Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of Phenylpropargyl Aldehyde Diethyl Acetal
Executive Summary
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. This guide provides a comprehensive analysis of the stability and reactivity of phenylpropargyl aldehyde diethyl acetal, a key synthetic intermediate. We will delve into the fundamental principles governing acetal stability, the specific electronic and steric influences imparted by the phenylpropargyl moiety, and provide actionable protocols for its formation and cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Introduction to Acetal Protecting Groups
Acetal protecting groups are indispensable tools in multistep synthesis, serving to mask the reactivity of carbonyl functionalities (aldehydes and ketones).[1][2] This protection strategy is crucial when performing reactions that would otherwise be incompatible with an unprotected carbonyl group, such as those involving strong bases, nucleophiles, or hydrides.[1][3] The general stability of acetals in neutral to strongly basic environments makes them particularly valuable.[3]
This compound, with its molecular formula C₁₃H₁₆O₂[4][5][6], combines a stable diethyl acetal protecting group with a reactive terminal alkyne and a phenyl ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules like isoquinolones and Z-cinnamaldehyde.[4][7]
The Core Chemistry: Acetal Stability and Lability
The stability of an acetal is not absolute; it is critically dependent on the reaction conditions, most notably the pH.
Stability in Basic and Nucleophilic Environments
Acetals exhibit remarkable stability in the presence of bases and a wide range of nucleophiles, including organometallic reagents and hydrides.[1][8] This stability is attributed to the fact that the alkoxide leaving groups (OR⁻) are poor leaving groups.[9] In basic or neutral media, there is no viable mechanistic pathway for a nucleophile to displace an alkoxide from the acetal carbon.[10]
Lability in Acidic Environments: The Deprotection Mechanism
In contrast to their stability in basic media, acetals are readily cleaved under acidic conditions, typically in the presence of water (hydrolysis).[1][11] The generally accepted mechanism for acid-catalyzed acetal hydrolysis is the A-1 mechanism, which involves a rapid pre-equilibrium protonation of one of the acetal oxygens.[12] This is followed by the rate-determining step: the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion.[13] Subsequent attack by water and deprotonation regenerates the parent aldehyde and two equivalents of the alcohol.[11]
The entire process is a reversible equilibrium.[14] To favor acetal formation, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or a chemical drying agent like triethyl orthoformate.[1][8] Conversely, to drive the deprotection, an excess of water is used.[11][14]
This compound: A Case Study in Stability
The stability of this compound is influenced by both electronic and steric factors stemming from its unique structure.
Electronic Effects of the Phenylpropargyl Group
The phenyl and propargyl moieties exert significant electronic effects that influence the rate of hydrolysis. The formation of the intermediate oxocarbenium ion is the rate-determining step in acid-catalyzed hydrolysis.[13] The stability of this carbocation intermediate directly correlates with the rate of the hydrolysis reaction; a more stabilized carbocation leads to a faster hydrolysis rate.[13]
In the case of this compound, the phenyl group is electron-withdrawing through an inductive effect, which would destabilize the adjacent carbocation, potentially slowing down the hydrolysis compared to a simple alkyl acetal. However, the triple bond can also participate in resonance stabilization, though this effect is likely to be less pronounced than in benzylic systems. A systematic study on substituted benzylidene acetals revealed a strong correlation between the electronic nature of the substituents and the hydrolysis rate, with electron-donating groups accelerating the process.[13][15]
Steric Considerations
Steric effects also play a crucial role in the stability of acetals.[16][17] Increased steric bulk around the acetal carbon can hinder the approach of nucleophiles (water, in the case of hydrolysis), thereby slowing down the deprotection reaction.[18][19] The linear geometry of the alkyne in the phenylpropargyl group results in less steric hindrance compared to a more branched alkyl group, which might suggest a relatively facile hydrolysis.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome.
Protocol for the Synthesis of this compound
This protocol is based on the direct condensation of phenylacetylene with triethyl orthoformate.[4]
Materials:
-
Phenylacetylene
-
Triethyl orthoformate
-
Zinc iodide (catalyst)
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylacetylene and a molar excess of triethyl orthoformate in anhydrous toluene.
-
Add a catalytic amount of zinc iodide.
-
Heat the reaction mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol for the Acid-Catalyzed Deprotection
This protocol outlines the standard acidic hydrolysis to regenerate the phenylpropargyl aldehyde.
Materials:
-
This compound
-
Acetone (or another suitable organic solvent)
-
Water
-
Catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) or a Lewis acid.[1][8]
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound in a mixture of an organic solvent and water.
-
Add a catalytic amount of the chosen acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenylpropargyl aldehyde as needed.
Factors Influencing Stability and Deprotection Conditions
The choice of deprotection conditions can be tailored to the specific needs of a synthetic route, especially when other acid-sensitive functional groups are present.
Brønsted vs. Lewis Acids
While traditional Brønsted acids are effective, a variety of milder Lewis acids have been developed for acetal cleavage to enhance chemoselectivity.[8] These include:
-
Indium(III) trifluoromethanesulfonate in the presence of acetone.[8][20]
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).[21]
-
Bismuth nitrate.[8]
These reagents can often deprotect acetals under nearly neutral conditions, preserving other acid-labile groups.[8][20]
Orthogonal Protecting Group Strategies
In complex syntheses, employing an orthogonal protecting group strategy is essential.[22] This involves using protecting groups that can be removed under different conditions without affecting each other. The stability of the diethyl acetal group to basic and nucleophilic conditions allows for its use in conjunction with acid-labile protecting groups like silyl ethers or base-labile groups like esters.[2][3]
Data Presentation
| Condition | Stability of Diethyl Acetal | Comments | References |
| Strong Bases (e.g., NaOH, NaH) | Stable | Alkoxides are poor leaving groups. | [9] |
| Nucleophiles (e.g., Grignard reagents, LiAlH₄) | Stable | No viable reaction pathway under basic/neutral conditions. | [1][8] |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Rapid hydrolysis to the corresponding aldehyde. | [1][11] |
| Lewis Acids (e.g., Er(OTf)₃, In(OTf)₃) | Labile | Enables mild and chemoselective deprotection. | [8][20] |
| Oxidizing Agents | Generally Stable | Dependent on the specific oxidant and reaction conditions. | [8] |
| Reducing Agents (in neutral/basic media) | Stable | Not susceptible to hydride reduction. | [8] |
Visualizations
Mechanism of Acid-Catalyzed Acetal Hydrolysis
Caption: Acid-catalyzed hydrolysis of an acetal.
Stability Profile of this compound
Caption: Stability of the acetal under various conditions.
Conclusion
This compound is a robust and versatile synthetic intermediate, offering a stable protecting group for the aldehyde functionality under a wide range of non-acidic conditions. Its lability in the presence of both Brønsted and Lewis acids allows for controlled deprotection, often with high chemoselectivity. A thorough understanding of the electronic and steric factors governing its stability is crucial for its effective application in complex total synthesis and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ this valuable building block in their synthetic endeavors.
References
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 51-59. [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f). Retrieved from [Link]
-
Wyzant. (2019, March 15). Why are acetals stable to bases and nucleophiles? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 84(5), 826-831. [Link]
- Wiberg, K. B., & Squires, R. R. (1981). Thermochemical Studies of Carbonyl Reactions. 2. Steric Effects in Acetal and Ketal Hydrolysis. Journal of the American Chemical Society, 103(15), 4473-4478.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Carpenter, B. K., & Jencks, W. P. (1981). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of the American Chemical Society, 103(15), 4479-4484.
-
Pothier, J., & Deslongchamps, P. (1992). Setting the anomeric effect against steric effects in simple acyclic acetals. Non-anomeric non-classical conformations. An n.m.r. and molecular mechanics investigation. Journal of the Chemical Society, Perkin Transactions 2, (5), 697-704. [Link]
-
Zhu, J., & Thayumanavan, S. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 135(18), 6892-6895. [Link]
-
Yamamoto, H. (1998). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Pure and Applied Chemistry, 70(7), 1439-1444. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
- Rychnovsky, S. D. (2006). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 39(9), 629-638.
- Yoshimura, T., et al. (2013). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Organic Letters, 15(16), 4154-4157.
-
ResearchGate. (2017, January 20). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved from [Link]
-
Trost, B. M., & Rhee, Y. H. (2003). Lewis Acid Catalyzed Intramolecular Condensation of Ynol Ether-Acetals. Synthesis of Alkoxycycloalkene Carboxylates. Organic Letters, 5(24), 4615-4618. [Link]
-
ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. Retrieved from [Link]
-
Sammakia, T., & Smith, R. S. (1994). Mechanism of the Lewis acid mediated cleavage of chiral acetals. The Journal of Organic Chemistry, 59(11), 2977-2978. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy this compound | 6142-95-6 [smolecule.com]
- 5. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 6. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. wyzant.com [wyzant.com]
- 10. echemi.com [echemi.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Steric effects - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Setting the anomeric effect against steric effects in simple acyclic acetals. Non-anomeric non-classical conformations. An n.m.r. and molecular mechanics investigation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 21. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Methodological & Application
Synthesis of Z-cinnamaldehyde using Phenylpropargyl aldehyde diethyl acetal
Application Note & Protocol
Topic: High-Yield, Stereoselective Synthesis of Z-Cinnamaldehyde via Semi-Hydrogenation of Phenylpropargyl Aldehyde Diethyl Acetal
For: Researchers, Synthetic Chemists, and Professionals in Drug Development and Flavor & Fragrance Industries
Authored by: A Senior Application Scientist
Executive Summary & Rationale
Z-cinnamaldehyde is a valuable organic compound, noted for its distinct fragrance and role as a precursor in fine chemical and pharmaceutical synthesis. Unlike its more thermodynamically stable E-isomer, the stereoselective synthesis of Z-cinnamaldehyde presents a significant challenge. This application note provides a robust, two-step protocol for the synthesis of Z-cinnamaldehyde with high stereochemical fidelity. The strategy hinges on the protection of a reactive aldehyde functionality as a diethyl acetal, enabling the precise stereoselective reduction of an alkyne.
The chosen synthetic pathway involves:
-
Stereoselective Semi-Hydrogenation: The conversion of this compound to (Z)-cinnamaldehyde diethyl acetal using a poisoned palladium catalyst (Lindlar's catalyst). The acetal group is crucial as it is inert to the hydrogenation conditions, preventing undesired reduction of the aldehyde.
-
Acetal Deprotection: A mild, acid-catalyzed hydrolysis to unmask the aldehyde, yielding the final Z-cinnamaldehyde product.
This method offers high yields and excellent control over the double bond geometry, making it a reliable process for laboratory and scale-up applications.
The Synthetic Pathway: A Mechanistic Overview
The overall transformation is a classic example of using a protecting group to facilitate a selective reaction on a multifunctional molecule.
Diagram 1: Overall two-step synthetic workflow.
Protocol 1: Stereoselective Semi-Hydrogenation
This first step is the most critical for establishing the desired Z-stereochemistry. The choice of Lindlar's catalyst is deliberate; it is a "poisoned" catalyst designed for the syn-addition of hydrogen to an alkyne, producing a cis (or Z) alkene.[1][2] The catalyst's activity is intentionally reduced by additives like quinoline and lead acetate, which prevents the subsequent, undesired reduction of the newly formed alkene to an alkane.[3][4]
Materials & Equipment
-
Reagents:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (as a secondary poison/selectivity enhancer)
-
Ethyl acetate (or methanol/hexanes), anhydrous
-
Hydrogen gas (H₂)
-
Celite® (for filtration)
-
-
Equipment:
-
Two or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Hydrogen balloon
-
Vacuum/Nitrogen manifold
-
Syringes and needles
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous ethyl acetate (e.g., 100 mL).
-
Catalyst and Poison Addition: Under a gentle stream of nitrogen, add Lindlar's catalyst (e.g., 500 mg, 5% w/w) and quinoline (e.g., 250 mg, 2.5% w/w). The quinoline further deactivates the catalyst, enhancing selectivity for the Z-alkene.[4]
-
Atmosphere Exchange: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times. Subsequently, perform the same purge cycle with hydrogen gas, finally leaving the flask under a positive pressure of hydrogen supplied by a balloon (approx. 1 atm).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. Consumption of the starting material indicates completion. Over-reduction is a risk, so careful monitoring is advised.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude (Z)-cinnamaldehyde diethyl acetal as an oil. This crude product is often of sufficient purity for the next step.
-
Diagram 2: Conceptual mechanism of Lindlar catalysis.
Protocol 2: Acid-Catalyzed Deprotection of the Acetal
With the Z-alkene geometry secured, the final step is to hydrolyze the diethyl acetal back to the aldehyde. This is a standard acid-catalyzed equilibrium process.[5] Using a mixture of an organic solvent (like THF) and aqueous acid ensures the miscibility of the organic substrate and the aqueous reagent.
Materials & Equipment
-
Reagents:
-
Crude (Z)-cinnamaldehyde diethyl acetal from Step 1
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Diethyl ether (or ethyl acetate) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Step-by-Step Methodology
-
Reaction Setup: Dissolve the crude (Z)-cinnamaldehyde diethyl acetal in THF (e.g., 50 mL) in a round-bottom flask.
-
Acid Addition: Add 1M aqueous HCl (e.g., 25 mL) to the solution.
-
Reaction Execution: Stir the biphasic mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC (staining with p-anisaldehyde or potassium permanganate can help visualize the aldehyde product). The reaction is typically complete in 1-4 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (e.g., 100 mL).
-
Carefully neutralize the mixture by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer sequentially with water and then with saturated brine solution.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Z-cinnamaldehyde.
-
Purification & Characterization
The final product should be purified to remove any potential E-isomer, unreacted starting material, or byproducts.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6][7]
-
Characterization: The identity and purity of the final product should be confirmed by:
-
¹H NMR: The key diagnostic signals are the vinyl protons. For the Z-isomer, the coupling constant (J-value) between these protons is typically in the range of 11-12 Hz, which is significantly smaller than the 15-18 Hz expected for the E-isomer.
-
¹³C NMR: To confirm the presence of all expected carbon atoms.
-
FT-IR: To confirm the presence of the aldehyde C=O stretch (around 1680 cm⁻¹) and the C=C stretch.
-
GC-MS: To confirm the molecular weight and assess purity.
-
Quantitative Data Summary
The following table provides representative quantities and expected outcomes for the described protocol.
| Parameter | Step 1: Hydrogenation | Step 2: Deprotection |
| Starting Material | This compound | (Z)-Cinnamaldehyde diethyl acetal |
| Scale (Example) | 10.0 g | ~10.1 g (crude from Step 1) |
| Key Reagents | H₂, Lindlar's Catalyst (5% w/w) | 1M HCl (aq) |
| Solvent | Ethyl Acetate (100 mL) | THF (50 mL) / H₂O (25 mL) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | >95% (crude) | 85-95% (after purification) |
| Expected Purity | >98% Z-isomer | >98% Z-isomer |
References
- Vertex AI Search. (2025). Reactions and Mechanisms of Alkynes.
- Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
- OpenOChem Learn. (n.d.). Reduction of Alkynes.
- Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.
- International Science Community Association. (2012). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
- Semantic Scholar. (2012). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
Sources
- 1. coconote.app [coconote.app]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. study.com [study.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. isca.me [isca.me]
- 7. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography | Semantic Scholar [semanticscholar.org]
A Gold-Catalyzed Annulation Strategy for the Synthesis of Isoquinolones from Phenylpropargyl Aldehyde Diethyl Acetal
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Isoquinolones are a privileged class of N-heterocycles, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1] Their synthesis has therefore attracted significant interest in the field of medicinal chemistry and drug development.[2] This application note details a robust and modern protocol for the preparation of substituted isoquinolones commencing from phenylpropargyl aldehyde diethyl acetal. The strategy employs an in situ deprotection of the acetal, followed by condensation with a primary amine and a subsequent gold(I)-catalyzed intramolecular hydroamination/cyclization cascade. This approach offers high atom economy and proceeds under mild conditions, providing a reliable pathway to this valuable heterocyclic motif. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss key parameters for optimization.
Scientific Rationale and Mechanistic Overview
The synthetic strategy is designed around a one-pot, multi-step sequence that leverages the unique reactivity of both the protected aldehyde and the terminal alkyne functionalities of the starting material. The use of a diethyl acetal as a protecting group for the highly reactive aldehyde allows for stability during storage and handling, while enabling facile deprotection under acidic conditions to trigger the reaction cascade.
The Causality Behind Experimental Choices:
-
Starting Material: this compound is an ideal precursor. The acetal group masks the aldehyde, preventing unwanted side reactions, and can be readily hydrolyzed in situ. The terminal phenylacetylene moiety is primed for activation by a soft Lewis acid catalyst.
-
Catalyst Selection: Gold(I) catalysts are exceptionally effective for alkyne cyclization reactions.[3][4] Their strong π-acidity allows for potent activation of the carbon-carbon triple bond towards nucleophilic attack under exceptionally mild conditions, often at room temperature. This avoids the harsh conditions associated with classical isoquinoline syntheses like the Bischler-Napieralski or Pomeranz-Fritsch reactions.[5]
-
Reaction Sequence: The one-pot procedure, involving sequential deprotection, imine formation, and cyclization, enhances operational efficiency and minimizes waste by avoiding the isolation of intermediates.
The proposed reaction mechanism proceeds through several distinct stages, as illustrated below:
-
Acetal Deprotection: The reaction is initiated by the acid-catalyzed hydrolysis of the diethyl acetal to unmask the free phenylpropargyl aldehyde.
-
Imine Formation: The liberated aldehyde rapidly condenses with a primary amine (R-NH₂) present in the reaction mixture to form the corresponding aldimine intermediate.
-
Gold-Catalyzed Cyclization: The gold(I) catalyst activates the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the imine nitrogen. This key step forms the heterocyclic ring.
-
Protonolysis & Tautomerization: Protonolysis of the resulting organogold intermediate regenerates the active catalyst and yields an endocyclic enamine, which then tautomerizes to the more stable aromatic isoquinolone product.
Below is a diagram illustrating the overall workflow of this synthetic strategy.
Caption: High-level workflow for the one-pot synthesis of isoquinolones.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of a representative isoquinolone, 2-benzylisoquinolin-1(2H)-one.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₁₃H₁₆O₂ | 204.26 | Commercial Source | Store under N₂ |
| Benzylamine | C₇H₉N | 107.15 | Commercial Source | Freshly distilled recommended |
| (JohnPhos)Au(MeCN)SbF₆ | C₂₉H₃₈AuNPSbF₆ | 918.39 | Commercial Source | Handle in a glovebox if possible |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | Commercial Source | Used as an acid catalyst for deprotection |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Commercial Source | Anhydrous, <50 ppm H₂O |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | Commercial Source | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Prepared in-house | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercial Source | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Commercial Source | 230-400 mesh for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.90 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (25 mL) to dissolve the starting material. To this solution, add benzylamine (0.58 g, 5.39 mmol, 1.1 equiv) followed by p-toluenesulfonic acid monohydrate (0.093 g, 0.49 mmol, 0.1 equiv).
-
Deprotection and Imine Formation: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes:Ethyl Acetate). The reaction of the acetal to the aldehyde, and subsequent imine formation, is typically complete within 2-3 hours.
-
Catalyst Introduction: After confirming the consumption of the starting material, cool the mixture to room temperature. In a separate vial, weigh the gold(I) catalyst, (JohnPhos)Au(MeCN)SbF₆, (0.045 g, 0.049 mmol, 0.01 equiv) and add it to the reaction flask in one portion.
-
Cyclization Reaction: Stir the reaction mixture at room temperature. The cyclization is typically complete within 4-6 hours. Monitor the formation of the isoquinolone product by TLC until the imine intermediate is fully consumed.
-
Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (gradient eluent: 100% Hexanes to 8:2 Hexanes:Ethyl Acetate) to afford the pure 2-benzylisoquinolin-1(2H)-one as a solid.
Gold-Catalyzed Cyclization Mechanism
The crucial step in this synthesis is the gold-catalyzed intramolecular hydroamination of the alkyne by the imine. The mechanism is believed to proceed via a 6-endo-dig cyclization pathway.
Caption: Plausible mechanism for the gold(I)-catalyzed cyclization step.
-
π-Complex Formation: The cationic gold(I) catalyst coordinates to the alkyne of the imine substrate, forming the key π-alkyne complex (I). This coordination polarizes the C-C triple bond, significantly increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of the imine nitrogen atom then attacks the activated internal carbon of the alkyne in a 6-endo-dig fashion. This is the rate-determining and ring-forming step, leading to a vinylgold intermediate (II).
-
Catalyst Regeneration: Protonolysis of the carbon-gold bond by a proton source (likely trace acid) releases the product as an enamine and regenerates the active Au(I) catalyst, allowing it to re-enter the catalytic cycle.
-
Final Tautomerization: The resulting enamine rapidly tautomerizes to the thermodynamically stable aromatic isoquinolone product.
Summary of Key Reaction Parameters
Effective optimization of this protocol requires careful consideration of several parameters. The following table summarizes key variables and their typical impact on reaction outcomes.
| Parameter | Typical Range | Effect on Reaction | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loading can increase reaction rate but also cost. Lower loading may lead to incomplete conversion. | 1-2 mol% is often sufficient for efficient cyclization.[3] |
| Temperature | Room Temp. - 80 °C | Deprotection/imine formation is faster at elevated temperatures. Cyclization is often efficient at room temperature. | Running the cyclization at room temperature minimizes potential side reactions. |
| Solvent | DCE, Toluene, MeCN | The choice of a non-coordinating, anhydrous solvent is critical to prevent catalyst deactivation. | 1,2-Dichloroethane (DCE) is generally a reliable choice. |
| Acid Catalyst | 5 - 15 mol% | Essential for the initial acetal deprotection step. Excess acid can potentially interfere with the gold catalyst. | p-TsOH is effective; other non-nucleophilic acids like CSA could also be used. |
| Amine Substrate | 1.0 - 1.2 equivalents | A slight excess of the amine ensures complete conversion of the intermediate aldehyde. | Both alkyl and aryl primary amines are generally well-tolerated. |
Conclusion
This application note presents a highly efficient and modular method for synthesizing N-substituted isoquinolones from this compound. The one-pot protocol, highlighted by a mild and effective gold(I)-catalyzed cyclization, represents a significant improvement over classical, more forceful methods. The broad substrate scope and operational simplicity make this strategy a valuable tool for researchers in organic synthesis and drug discovery, facilitating access to complex molecular architectures for further investigation.
References
-
Jie, X., Shang, Y., & Li, X. (2014). Isoquinolone Syntheses by Annulation Protocols. Molecules, 19(6), 8158-8185. [Link][6][7]
-
Li, L., Wang, Y., & Liang, L. (2022). Synthesis of Pyrrolo[1,2-b]isoquinolines via Gold(I)-Catalyzed Cyclization/Enyne Cycloisomerization/1,2-Migration Cascade. Organic Letters, 24(4), 988-993. [Link][3]
-
MDPI. (n.d.). Isoquinolone. In Encyclopedia. Retrieved from [Link]
-
Reddy, R. S., et al. (2009). Gold-catalyzed synthesis of isoquinolines via intramolecular cyclization of 2-alkynyl benzyl azides. Tetrahedron Letters, 50(35), 5053-5056. [Link]
-
Southwestern University. (2024). Gold(I)-Catalyzed Synthesis of Isoquinolines. Scholarship at Southwestern. [Link]
-
Kumar, R., et al. (2024). Advances in gold catalyzed synthesis of quinoid heteroaryls. RSC Advances, 14, 21085-21101. [Link][4]
-
Yu, S., et al. (2015). Synthesis of Isoquinolones Using Visible-Light-Promoted Denitrogenative Alkyne Insertion of 1,2,3-Benzotriazinones. Organic Letters, 17(17), 4244-4247. [Link][8]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of isoquinolone. [Link][9]
-
ResearchGate. (n.d.). Scheme 2. Isoquinoline synthesis via iodine-mediated and gold-catalyzed reactions of benzyl azides. [Link][1]
-
Wang, X., et al. (2019). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Chemical Communications, 55(72), 10768-10771. [Link]
-
Zaitsev, A. V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(21), 7247. [Link][10]
-
Morales, C. L., & Poveda, A. (2010). Expeditious Synthesis of Isoquinolones and Isocoumarins with a Vinyl Borane as an Acetylene Equivalent. Molecules, 15(12), 8950-8963. [Link][11]
-
Al-Tel, T. H. (2011). Au(I)-Catalyzed Annulation of Propargyl Amine with Aldehydes: One-Pot Cascade Synthesis of 2,5-Dimethylpyrazines. Molecules, 16(6), 4651-4661. [Link]
-
Wang, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6245. [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolines from α‐aryl vinyl azides and alkynes via Rh‐catalyzed cyclization. [Link][2]
-
Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. [Link]
-
Wang, Y., et al. (2022). Synthesis of Pyrrolo[2,1-a]isoquinolines through Cu-Catalyzed Condensation/Addition/Oxidation/Cyclization Cascade. The Journal of Organic Chemistry, 87(22), 15061-15072. [Link][12]
-
Química Orgánica.org. (2010). Isoquinoline synthesis. [Link][5]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209-3212. [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic Letters, 9(17), 3209-12. [Link]
-
Kurbanova, G. M., et al. (2019). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. Oriental Journal of Chemistry, 35(1). [Link][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in gold catalyzed synthesis of quinoid heteroaryls - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03368J [pubs.rsc.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinolone | Encyclopedia MDPI [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Expeditious Synthesis of Isoquinolones and Isocoumarins with a Vinyl Borane as an Acetylene Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Phenylpropargyl Aldehyde Diethyl Acetal as a Versatile Precursor in Modern Heterocyclic Synthesis
Abstract
Phenylpropargyl aldehyde diethyl acetal (PPADA) stands as a uniquely versatile and powerful building block in the arsenal of synthetic organic chemistry. Its structure, featuring a stable acetal-protected aldehyde and a reactive terminal alkyne, offers a dual functionality that can be selectively harnessed to construct a wide array of complex molecular architectures.[1] This guide provides an in-depth exploration of PPADA's application as a precursor for the synthesis of medicinally significant nitrogen-containing heterocycles, including quinolines and pyrazoles. We move beyond simple procedural lists to elucidate the underlying reaction mechanisms, providing researchers with the causal logic behind experimental choices. Detailed, field-proven protocols are presented alongside structured data to empower researchers, scientists, and drug development professionals to effectively integrate this precursor into their synthetic programs.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs.[2][3][4] The strategic value of this compound, CAS 6142-95-6, lies in its latent reactivity. The diethyl acetal group serves as a robust protecting group for the highly reactive phenylpropargyl aldehyde, allowing the terminal alkyne to be manipulated or for the molecule to be introduced into reaction conditions that the free aldehyde would not tolerate.[1]
The core synthetic strategy revolves around the controlled, often in situ, deprotection of the acetal to unmask the α,β-unsaturated aldehyde. This transient intermediate then becomes the linchpin for a cascade of cyclization and condensation reactions.
Caption: Deprotection of PPADA to its reactive aldehyde form.
This guide will focus on two primary classes of heterocycles synthesized from PPADA: Quinolines, via an improved Skraup-Doebner-Von Miller reaction, and Pyrazoles, via condensation with hydrazine derivatives.
Synthesis of Quinolines: A Modern Skraup-Doebner-Von Miller Annulation
The quinoline scaffold is a privileged structure in drug discovery. The Skraup-Doebner-Von Miller reaction is a classic method for its synthesis, traditionally involving the reaction of an aniline with glycerol, which dehydrates in situ to form acrolein.[5][6] This method often requires harsh conditions and strong acids. The use of PPADA as a stable acrolein surrogate provides a more controlled and reproducible approach.[6][7]
Mechanistic Rationale
The reaction proceeds through a well-defined cascade. The key is the initial acid-catalyzed hydrolysis of the acetal to generate the corresponding α,β-unsaturated aldehyde. This is immediately followed by a conjugate addition of the aniline nucleophile. The subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and oxidation, yields the final aromatic quinoline product.[6][7]
Caption: Workflow for Quinoline Synthesis from PPADA.
Experimental Protocol: Synthesis of 2-Phenylquinoline
This protocol is adapted from an improved Skraup-Doebner-Von Miller reaction methodology.[7]
Materials:
-
This compound (PPADA)
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., nitrobenzene, optional, as air oxidation can suffice)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in ethanol, add concentrated HCl (1.5 eq) dropwise while stirring in an ice bath.
-
Add this compound (1.1 eq) to the mixture.
-
If required, add an oxidizing agent like nitrobenzene (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenylquinoline.
Data Summary: Substrate Scope and Yields
The following table summarizes representative yields for the synthesis of various quinoline derivatives using this methodology.
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | Aniline | 2-Phenylquinoline | 75% |
| 2 | 4-Methoxyaniline | 6-Methoxy-2-phenylquinoline | 82% |
| 3 | 4-Chloroaniline | 6-Chloro-2-phenylquinoline | 71% |
| 4 | 3-Methylaniline | 7-Methyl-2-phenylquinoline | 68% |
Synthesis of Pyrazoles: A Versatile [3+2] Annulation Strategy
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure prevalent in pharmaceuticals, including celecoxib (Celebrex). The synthesis of pyrazoles from PPADA relies on its reaction with hydrazine or its derivatives.[8]
Mechanistic Rationale
This synthesis also begins with the acid-catalyzed deprotection of the acetal to the aldehyde. The free aldehyde then undergoes a condensation reaction with hydrazine to form a hydrazone intermediate. This intermediate can then undergo an intramolecular cyclization via attack of the second nitrogen onto the alkyne, followed by tautomerization to furnish the aromatic pyrazole ring.
Caption: Mechanism for Pyrazole Synthesis from PPADA.
Experimental Protocol: Synthesis of 3(5)-Phenylpyrazole
Materials:
-
This compound (PPADA)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Acetic Acid (catalytic amount)
-
Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.
Data Summary: Reaction Parameters
This table outlines typical conditions for the synthesis of pyrazoles.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates reflux conditions. |
| Catalyst | Acetic Acid (catalytic) | Promotes both the initial acetal hydrolysis and the condensation to the hydrazone. |
| Temperature | Reflux (60-80 °C) | Provides sufficient energy for cyclization and aromatization steps. |
| Typical Yield | 70-90% | The reaction is generally high-yielding and clean. |
Conclusion and Future Outlook
This compound has proven to be a robust and highly effective precursor for the synthesis of important heterocyclic scaffolds. Its primary advantage lies in its ability to act as a stable, manageable source of the otherwise reactive phenylpropargyl aldehyde, enabling controlled and high-yielding annulation reactions. The protocols detailed herein for the synthesis of quinolines and pyrazoles demonstrate the practical utility of this building block. Future work in this area will undoubtedly explore its use in multicomponent reactions and the synthesis of other complex heterocyclic systems, further cementing its role as a valuable tool for medicinal and materials chemistry researchers.
References
-
Synthesis of Heterocycles Based on Ketene N,S-Acetals. MDPI. Available at: [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7, 2021. Available at: [Link]
-
Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. ACS Publications - Organic Letters. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Benign and proficient procedure for preparation of quinoline derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. NIH National Library of Medicine. Available at: [Link]
-
Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. ResearchGate. Available at: [Link]
-
Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. Available at: [Link]
-
Propiolaldehyde diethyl acetal. Organic Syntheses. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Semantic Scholar. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
-
Acetal. Organic Syntheses. Available at: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. NIH National Library of Medicine. Available at: [Link]
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. Available at: [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]
-
Alkyne. Wikipedia. Available at: [Link]
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Phenylpropargyl Aldehyde Diethyl Acetal via the Howk-Sauer Method
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Phenylpropargyl Aldehyde Diethyl Acetal and the Elegance of the Howk-Sauer Synthesis
This compound is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the preparation of a diverse array of more complex structures, including isoquinolones and Z-cinnamaldehyde.[1] Its utility lies in the orthogonal reactivity of its two functional groups: a protected aldehyde (the diethyl acetal) and a terminal alkyne. The acetal moiety provides robust protection for the aldehyde, allowing for selective transformations at the alkyne terminus. Conversely, the alkyne can be elaborated through various coupling and addition reactions, with the aldehyde being unmasked at a later synthetic stage via acidic hydrolysis.
The Howk-Sauer synthesis, first reported in 1953, remains a preferred and reliable method for the preparation of this compound.[2] This one-pot reaction offers an efficient and direct route, condensing phenylacetylene with triethyl orthoformate in the presence of a zinc iodide catalyst.[2] The elegance of this method lies in its atom economy and operational simplicity, proceeding at elevated temperatures to afford the desired product in good yields. This application note provides a detailed protocol for the Howk-Sauer synthesis, including insights into the reaction mechanism, a step-by-step experimental procedure, and essential safety considerations.
Reaction Mechanism and the Role of the Zinc Iodide Catalyst
The Howk-Sauer synthesis is believed to proceed through a zinc acetylide intermediate. The Lewis acidic zinc iodide catalyst plays a crucial role in activating the terminal alkyne of phenylacetylene, increasing its nucleophilicity. A plausible mechanistic pathway is outlined below:
-
Activation of Phenylacetylene: Zinc iodide coordinates to the triple bond of phenylacetylene, polarizing the C-H bond and facilitating its deprotonation to form a zinc acetylide species.
-
Nucleophilic Attack: The electron-rich zinc acetylide then acts as a potent nucleophile, attacking the electrophilic carbon of triethyl orthoformate.
-
Intermediate Formation and Elimination: This nucleophilic addition leads to the formation of an unstable intermediate which subsequently eliminates two molecules of ethanol to furnish the final product, this compound.
The continuous removal of ethanol from the reaction mixture is critical as it drives the equilibrium towards the formation of the product.
Experimental Protocol: A Step-by-Step Guide to the Howk-Sauer Synthesis
This protocol is adapted from the well-established procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[2]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Phenylacetylene | 51.0 g (0.50 mole) |
| Triethyl orthoformate | 74.1 g (0.50 mole) |
| Zinc Iodide (anhydrous) | 3.0 g |
| Diethyl ether | ~5 mL |
| Three-necked round-bottom flask | 300 mL |
| Short fractionating column | Vigreux column (approx. 12 inches) |
| Thermometer | |
| Nitrogen inlet | |
| Heating mantle | |
| Distillation apparatus | |
| Filtration apparatus (suction) | |
| Distillation apparatus (vacuum) |
Reaction Workflow:
Sources
Application Note: Phenylpropargyl Aldehyde Diethyl Acetal in Multi-Step Organic Synthesis
Abstract
Phenylpropargyl aldehyde diethyl acetal is a highly versatile bifunctional building block in modern organic synthesis. Its structure, which includes a protected aldehyde and a terminal alkyne, enables a wide array of chemical transformations. This application note serves as an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in multi-step synthesis. We will explore its application in constructing complex molecular architectures, such as heterocyclic systems and natural product analogs. This document provides detailed reaction protocols, mechanistic insights, and crucial experimental considerations to facilitate its effective use in a laboratory setting.
Introduction: The Strategic Value of a Masked Bifunctional Reagent
In the complex field of multi-step organic synthesis, the ability to selectively unmask reactive functional groups provides a significant strategic advantage. This compound is an excellent example of a "masked" bifunctional reagent.[1] The diethyl acetal group protects the highly reactive aldehyde, preventing undesired side reactions while allowing for transformations on the terminal alkyne.[1] This alkyne moiety is a gateway to a variety of powerful chemical reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions.
The strategic importance of this reagent lies in its ability to introduce both an ethynylphenyl group and a latent aldehyde function into a molecule. This dual functionality is particularly useful in the synthesis of complex targets where precise control over reactivity is essential. This application note will delve into specific applications that highlight the synthetic utility of this versatile building block.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [2][3] |
| Molecular Weight | 204.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 99-100 °C at 2 mmHg | [4][5] |
| Density | 0.991 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.517 | [4][5] |
| Solubility | Soluble in most common organic solvents (e.g., THF, DCM, diethyl ether). Insoluble in water. | [6] |
Handling and Storage: this compound is sensitive to acidic conditions, which can cause hydrolysis of the acetal to the corresponding aldehyde.[1] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a cool, dry place, typically between 2°C and 8°C.[2][4] The use of anhydrous solvents and reagents is recommended for reactions involving this compound to maintain the integrity of the acetal protecting group.
Synthetic Applications and Protocols
The synthetic utility of this compound is extensive. Below are some of its key applications, complete with detailed protocols and mechanistic discussions.
Synthesis of Substituted Quinolines via Aza-Diels-Alder Reaction
Quinolines are a significant class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals. An elegant approach to their synthesis is the aza-Diels-Alder (Povarov) reaction, where this compound can serve as a precursor to the dienophile after deprotection.[7][8][9]
Workflow Overview:
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 3. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 5. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
- 6. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 7. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06744J [pubs.rsc.org]
- 8. The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials [escholarship.org]
- 9. escholarship.org [escholarship.org]
Application Note: Phenylpropargyl Aldehyde Diethyl Acetal as a Robust Protecting Group for Propargyl Aldehyde in Complex Organic Synthesis
Abstract
Propargyl aldehyde is a highly versatile three-carbon building block in organic synthesis, featuring both a reactive aldehyde and a terminal alkyne. However, the high reactivity of the aldehyde functionality often interferes with desired transformations at the alkyne terminus. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of phenylpropargyl aldehyde diethyl acetal as an effective and stable protecting group for propargyl aldehyde. We will detail the synthesis (protection), stability under various synthetic conditions, and subsequent deprotection of this acetal, offering field-proven insights and step-by-step protocols to enable its successful application in complex multi-step syntheses.
Introduction: The Strategic Imperative for Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, while being synthetically valuable, are highly susceptible to a wide range of reagents, including nucleophiles, bases, and reducing agents.[1][2] Propargyl aldehyde, in particular, presents a synthetic conundrum: its aldehyde group can undergo unwanted reactions when chemists aim to perform chemistry on the alkyne, such as coupling reactions, additions, or deprotonation.
The use of a protecting group, a temporary modification of a functional group, is a cornerstone strategy to circumvent this issue.[2] An ideal protecting group must be easy to install, stable to the reaction conditions intended for other parts of the molecule, and easy to remove with high yield when its protective role is complete. For aldehydes and ketones, acetals are one of the most common and reliable protecting groups.[3][4] They are readily formed from the parent carbonyl and an alcohol under acidic conditions and are notably stable in neutral and basic environments, yet can be cleanly cleaved by aqueous acid.[3][5]
This guide focuses on this compound, a protected form of phenylpropargyl aldehyde. The diethyl acetal functionality effectively masks the reactive aldehyde, rendering it inert to a variety of common synthetic reagents, thereby allowing for selective manipulation of the propargyl moiety.[6][7]
Physicochemical Properties of this compound
A clear understanding of the physical properties of the protected compound is essential for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 6142-95-6 | [8][9][10] |
| Molecular Formula | C₁₃H₁₆O₂ | [8][9][11] |
| Molecular Weight | 204.26 g/mol | [8][10][11] |
| Appearance | Clear, colorless to yellow liquid | [7] |
| Boiling Point | 99-100 °C at 2 mmHg | [10][12] |
| Density | 0.991 g/mL at 25 °C | [8][10] |
| Refractive Index (n20/D) | 1.517 | [8][10] |
| Storage | 2-8°C | [9][10] |
The Protection Protocol: Synthesis of this compound
The formation of an acetal is a reversible, acid-catalyzed reaction between a carbonyl compound and an excess of alcohol.[5][13] To drive the equilibrium towards the acetal product, water, which is formed during the reaction, must be removed. This is typically achieved by using a dehydrating agent or azeotropic distillation with a Dean-Stark apparatus.[3] An efficient alternative is the use of a trialkyl orthoformate, such as triethyl orthoformate, which reacts with the water generated to produce more alcohol and an ester, thus driving the reaction to completion.[13]
Caption: Workflow for the protection of phenylpropargyl aldehyde.
Protocol 2.1: Acid-Catalyzed Acetalization
This protocol describes a general procedure for the protection of phenylpropargyl aldehyde using triethyl orthoformate and a catalytic amount of acid.
Materials and Reagents:
-
Phenylpropargyl aldehyde
-
Triethyl orthoformate (HC(OEt)₃)
-
Anhydrous Ethanol (EtOH)
-
p-Toluenesulfonic acid (TsOH) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylpropargyl aldehyde (1.0 eq), anhydrous ethanol (as solvent), and triethyl orthoformate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.02 eq). The use of a mild acid catalyst is crucial to prevent side reactions.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed. Reaction times can vary but are typically in the range of 2-6 hours.[14]
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purify by vacuum distillation to yield the pure this compound.[12] Yields for this type of reaction are typically high, often exceeding 85-95%.[8][14]
Chemical Stability: The Fortress of the Acetal Group
The utility of the diethyl acetal as a protecting group stems from its remarkable stability under a wide range of non-acidic conditions.[5][13] Unlike the parent aldehyde, the acetal lacks an electrophilic carbonyl carbon and an acidic alpha-proton, rendering it inert to many common reagents.
Causality of Stability:
-
Basicity and Nucleophilicity: Acetals are stable to strong bases (e.g., NaOH, alkoxides) and nucleophiles (e.g., Grignard reagents, organolithiums, cyanides).[3][6] There is no acidic proton for a base to abstract, and the C-O single bonds are not susceptible to nucleophilic attack without prior activation. The leaving groups would be alkoxides, which are poor leaving groups, making Sₙ2-type reactions unfavorable.[6]
-
Reducing Agents: The acetal group is resistant to hydride-reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][5] This allows for the selective reduction of other functional groups, such as esters or ketones, in the presence of the protected aldehyde.[1]
-
Oxidizing Agents: Acetals are generally stable to many oxidizing agents that would readily react with an aldehyde, so long as the conditions are not strongly acidic.[13]
| Reagent Class | Example(s) | Stability of Diethyl Acetal |
| Strong Bases | NaOH, KOH, NaOEt | Stable |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |
| Hydride Reductants | LiAlH₄, NaBH₄ | Stable |
| Nucleophiles | NaCN, Wittig Reagents | Stable |
| Aqueous Acid | HCl (aq), H₂SO₄ (aq), PPTS | Labile (Deprotects) |
This stability profile allows for a broad scope of chemical transformations to be performed on the alkyne portion of the molecule while the aldehyde remains safely masked.
The Deprotection Protocol: Regenerating the Aldehyde
The removal of the acetal group is typically a straightforward hydrolysis reaction catalyzed by aqueous acid.[3] The mechanism is the microscopic reverse of the protection reaction. The presence of a large excess of water drives the equilibrium back towards the aldehyde and alcohol.
Caption: Workflow for the deprotection of the diethyl acetal.
Protocol 4.1: Acid-Catalyzed Hydrolysis
This protocol provides a general method for the cleavage of the diethyl acetal to regenerate the parent aldehyde.
Materials and Reagents:
-
This compound
-
Tetrahydrofuran (THF) or acetone
-
Dilute hydrochloric acid (e.g., 1-3 M HCl) or pyridinium p-toluenesulfonate (PPTS) in water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the this compound (1.0 eq) in a suitable organic co-solvent like THF in a round-bottom flask.[14]
-
Acid Addition: Add the aqueous acid solution (e.g., 1 M HCl). The reaction is typically performed at room temperature.
-
Reaction: Stir the mixture and monitor the reaction by TLC or GC. Deprotection is often rapid, usually complete within 30 minutes to a few hours.[14]
-
Quenching and Workup: Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude phenylpropargyl aldehyde can be purified by column chromatography or distillation if necessary.
Synthetic Applications and Strategic Advantage
The protection of propargyl aldehyde as its diethyl acetal opens up a wide array of synthetic possibilities. The inert acetal allows chemists to exploit the reactivity of the alkyne without interference from the aldehyde.
Example Synthetic Route: A common application involves a Sonogashira coupling. Attempting to couple an aryl halide with phenylpropargyl aldehyde directly under standard Sonogashira conditions (palladium catalyst, copper co-catalyst, and a base like triethylamine) would likely lead to side reactions involving the aldehyde, such as aldol condensation. By protecting the aldehyde as a diethyl acetal, the coupling can proceed cleanly.
Caption: Strategic use of protection in a Sonogashira coupling.
This compound has been specifically noted for its use as an intermediate in the synthesis of various functionalized compounds, including Z-cinnamaldehyde and isoquinolone derivatives.[7][8][10] These applications underscore its value as a stable precursor in complex molecular construction.[8]
Conclusion
This compound is a highly effective and reliable protecting group for the corresponding aldehyde. Its ease of formation, robust stability towards a broad range of nucleophilic and basic reagents, and straightforward, high-yielding deprotection protocol make it an invaluable tool for organic chemists. By temporarily masking the aldehyde, this strategy enables selective transformations at other sites within the molecule, particularly the synthetically versatile alkyne functionality. The protocols and data presented in this application note provide a solid foundation for researchers to confidently incorporate this protective group strategy into their synthetic endeavors, facilitating the efficient construction of complex target molecules.
References
- EvitaChem. This compound (EVT-300870) | 6142-95-6.
- Organic Chemistry Portal. Dimethyl Acetals.
- National Institutes of Health (NIH).
- Biosynth. This compound | 6142-95-6 | FP172324.
- Google Patents.
- Sigma-Aldrich. This compound 98 | 6142-95-6.
- Simple and Chemoselective Deprotection of Acetals.
- PubChem. This compound | C13H16O2 | CID 64818.
- An efficient protection of carbonyls and deprotection of acetals using decaborane.
- Chemistry Stack Exchange. Why are acetals stable to bases and nucleophiles?.
- Smolecule. Buy this compound | 6142-95-6.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Organic Syntheses. Propiolaldehyde.
- YouTube. Stability of acetals and hemi-acetals in acid and base.
- SynArchive. Protection of Aldehyde, Ketone by Acetal.
- Total Synthesis. Acetal Protecting Group & Mechanism.
- Chemistry Steps.
- Semantic Scholar.
- ChemicalBook. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Pearson. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons.
- Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- ResearchGate. Preparation and deprotection of propargyl esters.
- ACS Publications. Protection (and Deprotection)
- Wikipedia. Protecting group.
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis.
- YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES.
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buy this compound | 6142-95-6 [smolecule.com]
- 8. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 9. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 10. This compound 98 6142-95-6 [sigmaaldrich.com]
- 11. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
Application Note: Strategic Nucleophilic Additions to Phenylpropargyl Aldehyde Diethyl Acetal
Abstract
Phenylpropargyl aldehyde diethyl acetal is a highly versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a stable aldehyde-protecting group and an electronically activated alkyne, allows for selective nucleophilic additions at the propargylic position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for various nucleophilic additions to this substrate. We will explore the causality behind experimental choices for key transformations, including conjugate additions with organocuprates, Michael additions of stabilized enolates, and thiol-yne reactions. Detailed, field-proven protocols and post-reaction processing steps are provided to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Value of this compound
In multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This compound (CAS 6142-95-6) serves as an exemplary tool for such strategic transformations.[1][2] The core of its utility lies in the diethyl acetal group, which effectively masks the highly reactive aldehyde functionality. Acetals are stable to a wide range of nucleophiles, bases, and reducing agents, thereby directing chemical transformations to the molecule's other reactive site: the phenyl-activated alkyne.[3]
This electron-deficient alkyne is a prime electrophile for various nucleophiles, particularly those that favor conjugate (or Michael-type) addition. Following a successful nucleophilic addition to the alkyne, the acetal can be efficiently hydrolyzed under acidic conditions to liberate the aldehyde for subsequent reactions, such as reductive aminations, Wittig reactions, or further oxidations.[1][4] This application note details the conditions and protocols to harness this reactivity, enabling the synthesis of complex molecular architectures.
Understanding Substrate Reactivity
The reactivity of this compound is dictated by two primary features: the inertness of the acetal and the electrophilicity of the alkyne.
-
The Diethyl Acetal Protecting Group: This group is robust under neutral and basic conditions. It is unreactive towards strong carbon nucleophiles like Grignard reagents and organocuprates, as well as common hydride reducing agents.[3][5] Deprotection is readily achieved with aqueous acid, which regenerates the parent aldehyde.[6][7] This stability is the key to directing all nucleophilic activity towards the alkyne.
-
The Activated Alkyne: The carbon-carbon triple bond is polarized by the adjacent phenyl group and the electron-withdrawing (by induction) acetal moiety. This polarization renders the β-carbon (the carbon attached to the phenyl group) highly electrophilic and susceptible to attack by nucleophiles.
Figure 1: Reactive sites of this compound.
Reaction Conditions for Key Nucleophilic Additions
The choice of nucleophile and reaction conditions dictates the outcome of the reaction. "Soft" nucleophiles are particularly effective for conjugate addition to the activated alkyne system.
Conjugate Addition of Organocuprates (Gilman Reagents)
Organocuprates (R₂CuLi), or Gilman reagents, are soft organometallic nucleophiles that excel at 1,4-conjugate addition to α,β-unsaturated systems, including ynones and their derivatives.[8] Unlike "harder" nucleophiles like Grignard or organolithium reagents, which may give mixtures of products, organocuprates provide high regioselectivity for the β-carbon of the alkyne.[9]
Causality: The mechanism involves the formation of a d-π complex between the copper atom and the alkyne, followed by the transfer of an alkyl group to the β-carbon.[10] This process is highly favored over direct attack at other sites. Reactions are conducted at low temperatures (typically -78 °C) to ensure stability of the Gilman reagent and prevent side reactions.[8]
Figure 2: General workflow for organocuprate addition.
Protocol 1: Conjugate Addition of Lithium Dimethylcuprate
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation:
-
Suspend copper(I) iodide (1.05 g, 5.5 mmol) in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyllithium (1.6 M in diethyl ether, 6.9 mL, 11.0 mmol) dropwise via syringe. The solution will typically change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at 0 °C.
-
-
Addition Reaction:
-
Cool the freshly prepared lithium dimethylcuprate solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve this compound (1.02 g, 5.0 mmol) in anhydrous diethyl ether (10 mL).
-
Transfer the acetal solution to the Gilman reagent solution via cannula or syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the vinyl ether product.
| Nucleophile (R in R₂CuLi) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methyl | THF / Et₂O | -78 to 0 | 2-3 | 80-90% |
| n-Butyl | THF | -78 | 2 | 75-85% |
| Phenyl | THF / Et₂O | -78 to 0 | 3 | 70-80% |
| Vinyl | THF | -50 | 2 | 65-75% |
Thiol-yne Michael Addition
The hydrothiolation of activated alkynes, often termed the "thiol-yne" reaction, is a highly efficient and atom-economical transformation that falls under the umbrella of "click chemistry".[11][12] For electron-deficient alkynes like this compound, the reaction proceeds readily via a nucleophilic conjugate addition mechanism, typically catalyzed by a base.[13]
Causality: The base (e.g., an amine or carbonate) deprotonates the thiol to form a highly nucleophilic thiolate anion.[11] This anion then attacks the electrophilic β-carbon of the alkyne. The reaction is often highly stereoselective, with anti-addition predominating to yield the (Z)-vinyl sulfide isomer.[13][14] The reaction is robust and can be performed in a wide range of solvents, often without rigorous exclusion of air or moisture.[11]
Protocol 2: Base-Catalyzed Addition of Thiophenol
-
Apparatus: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (408 mg, 2.0 mmol) in dichloromethane (DCM, 10 mL).
-
Reagent Addition:
-
Add thiophenol (220 mg, 2.0 mmol, 1.0 eq).
-
Add triethylamine (Et₃N) (20 mg, 0.2 mmol, 0.1 eq) as the basic catalyst.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, dilute the mixture with DCM (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL) to remove the triethylamine, followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
| Thiol | Base (mol%) | Solvent | Temp | Time (h) | Stereoselectivity |
| Thiophenol | Et₃N (10%) | DCM | RT | 1-4 | High (Z) |
| 1-Dodecanethiol | DBU (5%) | THF | RT | 1-2 | High (Z) |
| 2-Mercaptoethanol | K₂CO₃ (20%) | Acetonitrile | 50 °C | 2-6 | Moderate (Z) |
Post-Reaction Processing: Acetal Deprotection
A key advantage of using the acetal is its facile removal to unmask the aldehyde, enabling further synthetic manipulations. This is achieved through acid-catalyzed hydrolysis.[4][6]
Causality: The reaction is an equilibrium process.[15] It is driven towards the aldehyde by using a large excess of water. The mechanism involves protonation of one of the acetal oxygens, which turns it into a good leaving group (ethanol). The resulting oxonium ion is attacked by water, and subsequent loss of the second molecule of ethanol regenerates the protonated carbonyl, which is then deprotonated to give the final aldehyde product.[4]
Figure 3: Key stages of acid-catalyzed acetal deprotection.
Protocol 3: General Procedure for Acetal Hydrolysis
-
Apparatus: In a round-bottom flask, dissolve the acetal-protected adduct (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as 2-3 drops of concentrated hydrochloric acid or a spatula tip of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-6 hours).
-
Work-up:
-
Neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde.
-
-
Purification: Purify by silica gel chromatography as needed.
Conclusion
This compound is a powerful and strategic intermediate for the synthesis of complex molecules. By leveraging the stability of the acetal protecting group, chemists can direct a variety of nucleophiles to perform conjugate additions to the activated alkyne moiety with high selectivity. This guide provides the foundational knowledge and practical protocols for employing organocuprates and thiols in these transformations. The subsequent straightforward deprotection to reveal the aldehyde functionality further underscores the synthetic utility of this versatile building block, making it an invaluable resource for researchers in synthetic and medicinal chemistry.
References
-
Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]
-
Rostan, L., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-yne reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. RSC Advances. Retrieved from [Link]
-
TutorChase. (n.d.). How does a Gilman reagent react with carbonyl compounds?. TutorChase. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Retrieved from [Link]
-
RSC Publishing. (2023). Gilman reagent toward the synthesis of natural products. RSC. Retrieved from [Link]
-
PubMed Central. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. NCBI. Retrieved from [Link]
-
Tai, H.-C., et al. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates. Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. University of Calgary. Retrieved from [Link]
-
Reddit. (2020). How come Gilman reagents do not react with aldehydes and ketones?. Reddit. Retrieved from [Link]
-
ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. ChemRxiv. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Gilman reagent. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Rates and Mechanisms for Radical, Photoinitated Addition of Thiols to Alkynes, and Implications for Thiol−Yne Photopolymerizations and Click Reactions. ResearchGate. Retrieved from [Link]
-
Chem-Station. (2014). Organocuprates. Chem-Station International Edition. Retrieved from [Link]
-
Fiveable. (n.d.). Alkynyl Grignard Reagents Definition. Fiveable. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 2.1 Introduction 2.2 0,0-Acetals. (PDF). Retrieved from [Link]
-
PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. NCBI. Retrieved from [Link]
-
OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity. NIEHS. Retrieved from [Link]
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. osti.gov [osti.gov]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 13. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Phenylpropargyl Aldehyde Diethyl Acetal: A Versatile Synthon for Advanced Pharmaceutical Scaffolds
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Phenylpropargyl aldehyde diethyl acetal, a seemingly unassuming liquid with the molecular formula C₁₃H₁₆O₂, emerges as a strategic and versatile building block for the synthesis of diverse, pharmaceutically relevant heterocyclic compounds.[1] Its chemical structure is characterized by two key functional groups: a terminal alkyne, rendered internal by a phenyl group, and a diethyl acetal-protected aldehyde. This unique combination of a stable, latent carbonyl group and a reactive π-system allows for a wide range of synthetic transformations, making it a valuable tool for drug discovery and development professionals.[1][2]
The acetal moiety serves as a robust protecting group for the highly reactive aldehyde, rendering the molecule stable to a variety of reaction conditions, including those involving strong bases and nucleophiles.[2] This stability allows for selective reactions at the alkyne terminus. Subsequently, the aldehyde can be unmasked under acidic conditions, opening a gateway for a plethora of further chemical modifications. This guide will provide an in-depth exploration of the applications of this compound in pharmaceutical chemistry, complete with detailed, field-proven protocols and the scientific rationale behind these synthetic strategies.
Core Applications in Heterocyclic Synthesis
The unique bifunctional nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. This section will delve into its application in the construction of two such critical classes of compounds: pyrazoles and isoquinolones.
Synthesis of 3-Phenylpyrazoles: A One-Pot, Three-Component Approach
Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds that form the core of numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The following protocol details a highly efficient, one-pot, three-component synthesis of 3-phenyl-1H-pyrazole, leveraging this compound as a key starting material. This procedure is adapted from a validated method for the synthesis of 3-(hetero)aryl-1H-pyrazoles.[3]
Scientific Rationale: This elegant one-pot synthesis combines three distinct transformations in a single reaction vessel: a Sonogashira coupling, an in-situ acetal deprotection, and a cyclocondensation reaction. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. In this case, it would be used to attach the phenylpropargyl moiety to another aromatic or heteroaromatic system if desired. However, for the synthesis of the parent 3-phenylpyrazole, we will proceed directly to the cyclization. The subsequent addition of an acid catalyst facilitates the hydrolysis of the diethyl acetal to reveal the free propargyl aldehyde. This intermediate is then immediately trapped by hydrazine in a cyclocondensation reaction to form the thermodynamically stable pyrazole ring. The one-pot nature of this process offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/volume) |
| This compound | 6142-95-6 | 204.26 | 1.0 | 204.3 mg |
| Hydrazine hydrochloride | 2644-70-4 | 68.51 | 1.2 | 82.2 mg |
| p-Toluenesulfonic acid monohydrate (PTSA·H₂O) | 6192-52-5 | 190.22 | 0.1 | 19.0 mg |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1.0 mL |
| Dioxane (degassed) | 123-91-1 | 88.11 | - | 4.0 mL |
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (204.3 mg, 1.0 mmol).
-
Add dioxane (4.0 mL) and water (1.0 mL).
-
Add hydrazine hydrochloride (82.2 mg, 1.2 mmol) and p-toluenesulfonic acid monohydrate (19.0 mg, 0.1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add saturated sodium bicarbonate solution (10 mL) to quench the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-1H-pyrazole.
dot
Caption: One-pot synthesis of 3-phenylpyrazole workflow.
Rhodium-Catalyzed [4+2] Annulation for Isoquinolone Synthesis
Isoquinolones are a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-cancer and anti-HIV properties. This compound serves as an excellent internal alkyne component in rhodium(III)-catalyzed C-H activation and annulation reactions for the synthesis of highly substituted isoquinolones.[1]
Scientific Rationale: This transformation is a powerful example of modern C-H activation chemistry. The reaction proceeds via a rhodium(III)-catalyzed ortho-C-H activation of a benzamide derivative, followed by the insertion of the alkyne of this compound. The resulting rhodacycle intermediate then undergoes reductive elimination to furnish the desired isoquinolone product. The use of an oxidizing agent is often required to regenerate the active Rh(III) catalyst. The acetal group remains intact throughout this process, providing a handle for further synthetic elaboration after the isoquinolone core has been constructed.
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Isoquinolone Synthesis
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| N-Pivaloyloxybenzamide derivative | Varies | Varies | 1.0 equiv |
| This compound | 6142-95-6 | 204.26 | 1.2 equiv |
| [Cp*RhCl₂]₂ | 12354-85-7 | 618.34 | 2.5 mol% |
| Silver acetate (AgOAc) | 563-63-3 | 166.91 | 2.0 equiv |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - |
Procedure:
-
In a glovebox, to an oven-dried screw-cap vial, add the N-pivaloyloxybenzamide derivative (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and silver acetate (2.0 equiv).
-
Add 1,2-dichloroethane.
-
Add this compound (1.2 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired isoquinolone product.
dot
Caption: Rh(III)-catalyzed isoquinolone synthesis mechanism.
Orthogonal Reactivity: Click Chemistry and Deprotection
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of this compound makes it a suitable substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry and bioconjugation.
Scientific Rationale: The CuAAC reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The reaction proceeds through the copper(I)-catalyzed [3+2] cycloaddition of the terminal alkyne with an azide. The resulting triazole ring is exceptionally stable and can act as a rigid linker in drug design or serve as a pharmacophore itself. The acetal-protected aldehyde remains untouched during the reaction, allowing for subsequent modifications.
Experimental Protocol: General Procedure for CuAAC Reaction
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| This compound | 6142-95-6 | 204.26 | 1.0 equiv |
| Azide derivative | Varies | Varies | 1.1 equiv |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.69 | 5 mol% |
| Sodium ascorbate | 134-03-2 | 198.11 | 10 mol% |
| t-Butanol/Water (1:1) | - | - | - |
Procedure:
-
To a vial, add this compound (1.0 equiv) and the azide derivative (1.1 equiv).
-
Add a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (5 mol%) to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Acetal Deprotection to Unmask the Aldehyde
A key feature of this compound is the ability to deprotect the acetal to the corresponding aldehyde under acidic conditions. This unmasking reveals a reactive functional group that can participate in a wide array of subsequent transformations, such as reductive amination, Wittig reactions, and aldol condensations.
Scientific Rationale: Acetal hydrolysis is a reversible process that is catalyzed by acid. The reaction is typically driven to completion by the use of a large excess of water. The mechanism involves protonation of one of the acetal oxygens, followed by the elimination of ethanol to form an oxonium ion. Nucleophilic attack by water, followed by loss of a proton and a second molecule of ethanol, yields the desired aldehyde.
Experimental Protocol: Acetal Deprotection
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| This compound derivative | Varies | Varies | 1.0 equiv |
| Acetone/Water (9:1) | - | - | - |
| p-Toluenesulfonic acid monohydrate (PTSA·H₂O) | 6192-52-5 | 190.22 | 10 mol% |
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a 9:1 mixture of acetone and water.
-
Add p-toluenesulfonic acid monohydrate (10 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in pharmaceutical chemistry. Its unique bifunctional nature, combining a stable protected aldehyde with a reactive alkyne, allows for a diverse range of synthetic transformations. The protocols detailed in this guide for the synthesis of pyrazoles and isoquinolones, as well as for click chemistry and deprotection, highlight its utility in constructing complex, medicinally relevant scaffolds. As the demand for efficient and modular synthetic strategies in drug discovery continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key tool in the arsenal of the modern medicinal chemist.
References
-
Reddy, B. V. S., et al. (2012). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 17(12), 14581–14593. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Phenylpropargyl Aldehyde Diethyl Acetal
An Application Note for the Scalable Synthesis of Phenylpropargyl Aldehyde Diethyl Acetal for Industrial Use
This compound (CAS No. 6142-95-6), also known as (3,3-diethoxy-1-propynyl)benzene, is a pivotal intermediate in modern organic synthesis.[1][2] Its unique bifunctional structure, featuring a terminal alkyne and a protected aldehyde, makes it a versatile three-carbon building block.[3] This compound is instrumental in the synthesis of a wide array of complex molecules, including isoquinolone derivatives for medicinal chemistry and Z-cinnamaldehyde, which is valued in the flavor and fragrance industries.[4] Given its utility, the development of a robust, scalable, and economically viable synthesis protocol is of paramount importance for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
This application note provides a detailed protocol for the industrial-scale synthesis of this compound, focusing on the most efficient and field-proven methodology. We will delve into the rationale behind the chosen synthetic route, provide a step-by-step procedure, and discuss critical parameters for process optimization and quality control.
Comparative Analysis of Synthetic Routes: Selecting an Industrially Viable Pathway
Several methods for synthesizing this compound have been reported. A critical evaluation is necessary to select a pathway suitable for large-scale production.
-
Direct Acid-Catalyzed Acetalization: This method involves the direct reaction of phenylpropargyl aldehyde with ethanol in the presence of an acid catalyst.[4][5] While chemically straightforward, this route is severely hampered by the limited commercial availability and inherent instability of the starting aldehyde, which is prone to polymerization under acidic conditions.[5] These factors make it unsuitable for reliable, large-scale manufacturing.[5]
-
Alkylation of Propargyl Alcohol Derivatives: This pathway uses strong bases to deprotonate propargyl alcohols, followed by alkylation. However, it is often plagued by challenges in regioselectivity and typically results in moderate yields (below 50%), making it less efficient for industrial purposes.[5]
-
The Howk-Sauer Method: This approach, involving the direct condensation of phenylacetylene with triethyl orthoformate catalyzed by zinc iodide, stands as the benchmark for this synthesis.[4][5] It proceeds with high efficiency, utilizing readily available and cost-effective starting materials to produce the desired acetal in high yields (72-78%).[1][4][6] The reaction is driven to completion by the distillation of ethanol, a key feature for achieving high conversion on a large scale.
Based on this analysis, the Howk-Sauer method is selected as the superior strategy for the scalable synthesis of this compound.
The Howk-Sauer Method: Mechanistic Insights and Rationale
The core of this process is the zinc iodide-catalyzed reaction between phenylacetylene and triethyl orthoformate. Zinc iodide functions as a mild Lewis acid, activating the triethyl orthoformate. This facilitates the nucleophilic attack by the terminal alkyne of phenylacetylene. The reaction is conducted at elevated temperatures (135–210°C) to continuously remove the ethanol byproduct via distillation.[1][5] This removal of ethanol shifts the reaction equilibrium towards the product, ensuring a high yield, a critical principle for industrial-scale synthesis.
Experimental Protocol: Scalable Synthesis via the Howk-Sauer Method
This protocol details the procedure for the synthesis of this compound from phenylacetylene and triethyl orthoformate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (0.50 mol scale) |
| Phenylacetylene | 536-74-3 | 102.14 g/mol | 51.0 g (0.50 mol) |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | 74.1 g (0.50 mol) |
| Zinc Iodide (anhydrous) | 10139-47-6 | 319.22 g/mol | 3.0 g |
| Diethyl ether | 60-29-7 | 74.12 g/mol | ~5 mL (for washing) |
Equipment:
-
Round-bottom flask (appropriately sized for the scale)
-
Vigreux column (approx. 12-inch)
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum distillation setup for purification
Workflow Diagram:
Caption: Workflow for the Howk-Sauer synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a 12-inch Vigreux column, and a distillation head, combine phenylacetylene (51.0 g, 0.50 mol), triethyl orthoformate (74.1 g, 0.50 mol), and anhydrous zinc iodide (3.0 g).[1][6]
-
Expert Insight: Ensure all glassware is thoroughly dried and the zinc iodide is anhydrous to prevent side reactions and catalyst deactivation.
-
-
Reaction Execution and Ethanol Removal: Begin stirring the mixture and heat it using a heating mantle. The temperature of the reaction mixture will need to rise to approximately 135°C before ethanol begins to distill.[1][6]
-
Causality: The removal of ethanol is crucial. It drives the reversible acetal formation reaction to completion according to Le Châtelier's principle.
-
Continue to increase the temperature of the reaction mixture to 200-210°C over a period of about 1 hour. During this time, collect the ethanol distillate, which will typically boil in the range of 65-88°C.[1][6] Approximately 26-35 mL of ethanol should be collected.
-
-
Work-up: Once the ethanol distillation ceases, turn off the heat and allow the reaction mixture to cool to room temperature.[1]
-
A precipitate (catalyst residue) may form upon cooling. Filter the crude reaction mixture. Wash the collected precipitate with a small amount of diethyl ether (~5 mL) and combine the ether wash with the filtrate.[1]
-
-
Purification: Purify the resulting filtrate by vacuum distillation. The final product, this compound, will distill at 99-100°C at a pressure of 2 mmHg.[1]
-
Trustworthiness: A clean distillation within this temperature and pressure range is a primary indicator of product purity.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phenylacetylene and triethyl orthoformate are flammable. Keep away from ignition sources.
-
Handle zinc iodide with care as it is corrosive and hygroscopic.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
Physicochemical Properties:
| Property | Expected Value | Source |
| Appearance | Clear, colorless to light yellow liquid | [1][6] |
| Boiling Point | 99-100 °C @ 2 mmHg | [1] |
| Density | ~0.991 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | ~1.517 | [1] |
Analytical Methods:
-
Gas Chromatography (GC): To determine the purity of the final product, which should typically be >98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the acetal and ensure the absence of starting materials or significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group peaks, such as the C≡C stretch of the alkyne and C-O stretches of the acetal.
Conclusion
The Howk-Sauer method provides a highly effective, scalable, and reliable route for the industrial synthesis of this compound. By utilizing readily available starting materials and driving the reaction to completion through the removal of a byproduct, this protocol achieves high yields and purity. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the consistent production of this valuable synthetic intermediate for a wide range of applications.
References
-
Title: A Practical Synthesis of Phenylpropargyl Aldehyde from Phenylacetylene and N-Formylmorpholine Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
-
Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]
-
Title: 9.7: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]
-
Title: A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES Source: YMER URL: [Link]
-
Title: The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Title: 26.03 Acetals as Protecting Groups Source: YouTube URL: [Link]
-
Title: propiolaldehyde diethyl acetal Source: Organic Syntheses Procedure URL: [Link]
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]
- Title: Process for the production of phenyl substituted propanal Source: Google Patents URL
-
Title: this compound Source: Luminix Health URL: [Link]
-
Title: this compound | C13H16O2 Source: PubChem URL: [Link]
-
Title: Selective Deprotection of Dimethyl-Acetal Source: Reddit URL: [Link]
-
Title: Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde Source: ResearchGate URL: [Link]
- Title: Preparation of phthalaldehyde acetals Source: Google Patents URL
Sources
- 1. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 2. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 6142-95-6 [smolecule.com]
- 5. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 6. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenylpropargyl Aldehyde Diethyl Acetal Synthesis
Welcome to the technical support center for the synthesis of Phenylpropargyl aldehyde diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.
I. Troubleshooting Guide: Enhancing Reaction Success
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in acetal synthesis is a lower-than-expected yield. Several factors can contribute to this issue.
Possible Cause 1: Incomplete Reaction
Acetal formation is a reversible equilibrium reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired acetal.[1]
-
Solution: Implement measures to remove water from the reaction mixture.
-
Dean-Stark Apparatus: For reactions run in solvents that form an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap is highly effective for continuous water removal, driving the equilibrium towards product formation.[1][3]
-
Molecular Sieves: The use of 4Å molecular sieves can effectively sequester water, particularly in reactions conducted at or below room temperature.[3]
-
Drying Agents: Anhydrous drying agents can also be employed to remove water.
-
Possible Cause 2: Ineffective Catalyst
The choice and condition of the acid catalyst are crucial for efficient acetalization.
-
Solution:
-
Catalyst Selection: A range of acid catalysts can be used, including Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as zinc iodide (ZnI₂).[1][4][5] The Howk-Sauer method, a standard procedure, utilizes zinc iodide with triethyl orthoformate.[4][6]
-
Catalyst Loading: Ensure the appropriate catalytic amount is used. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions.
-
Fresh Catalyst: Use a fresh, anhydrous catalyst, as absorbed moisture can inhibit the reaction.
-
Possible Cause 3: Suboptimal Reaction Temperature
Temperature plays a critical role in reaction kinetics.
-
Solution:
-
Temperature Control: The optimal temperature depends on the chosen synthetic route. The direct condensation of phenylacetylene with triethyl orthoformate using zinc iodide catalysis requires elevated temperatures of 190-210°C.[4][6] In contrast, other methods may proceed at lower temperatures.[3] It is crucial to monitor and control the reaction temperature closely.
-
Issue 2: Presence of Impurities in the Final Product
Purification can be challenging if significant impurities are generated during the reaction.
Possible Cause 1: Unreacted Starting Materials
Incomplete conversion will result in the presence of phenylpropargyl aldehyde and ethanol in the final product.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting materials before workup.
-
Purification: Unreacted starting materials can typically be removed by distillation due to differences in boiling points. The boiling point of this compound is 99-100 °C at 2 mmHg.[4][6]
-
Possible Cause 2: Side Reactions
The reactive nature of the aldehyde and alkyne functionalities can lead to undesired side products.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Controlled Reagent Addition: In some cases, slow, controlled addition of reagents can minimize side reactions.[4]
-
Purification Techniques: Column chromatography is an effective method for separating the desired acetal from impurities.[7][8]
-
Issue 3: Hydrolysis of the Acetal Product
Acetals are sensitive to acidic conditions in the presence of water and can hydrolyze back to the aldehyde and alcohol.[4][9]
Possible Cause: Acidic Workup or Storage Conditions
Exposure to aqueous acid during the workup or storage can lead to the decomposition of the product.
-
Solution:
-
Neutral or Basic Workup: During the workup procedure, neutralize any acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction.
-
Anhydrous Storage: Store the purified this compound under anhydrous conditions, preferably over a drying agent and at a cool temperature (2-8°C), to prevent hydrolysis.[6][10]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to this compound?
There are several established methods for synthesizing this compound:
-
Acetalization of Phenylpropargyl Aldehyde: This direct approach involves reacting phenylpropargyl aldehyde with ethanol in the presence of an acid catalyst.[4][11]
-
Condensation with Triethyl Orthoformate: The Howk-Sauer method involves the direct condensation of phenylacetylene with triethyl orthoformate, catalyzed by zinc iodide, and is recognized as a standard procedure with yields of 72-78%.[4][6]
-
From gem-Dichlorocyclopropanes: A more complex route involves the reaction of 2-bromide-2-phenyl-gem-dichlorocyclopropane with alcohols, which proceeds with the opening of the cyclopropane ring.[7][8]
Q2: What is the mechanism of the acid-catalyzed acetalization?
The mechanism involves several key steps:[2][4][12]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.[2][4][12]
-
Nucleophilic Attack by Alcohol: An ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.[2][4][12]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Loss of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final acetal product and regenerate the acid catalyst.
Q3: Why is this compound a useful synthetic intermediate?
This compound is a valuable building block in organic synthesis due to its bifunctional nature.[4] The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive aldehyde functionality.[4] The terminal alkyne allows for a variety of coupling reactions and further functionalization. It is a key intermediate in the synthesis of isoquinolones and Z-cinnamaldehyde.[4][10][11]
Q4: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂[4][10][13] |
| Molecular Weight | 204.26 g/mol [4][10][13] |
| Appearance | Clear, colorless to yellow liquid[4][6] |
| Boiling Point | 99-100 °C at 2 mmHg[4][6] |
| Density | ~0.991 g/mL at 25 °C[6][11] |
| Refractive Index | ~1.517[6][11] |
Q5: What safety precautions should be taken when handling Phenylpropargyl aldehyde and its derivatives?
Phenylpropargyl aldehyde and its derivatives can be irritating to the skin, eyes, and respiratory system.[4] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
III. Experimental Protocols & Visualizations
Standard Operating Procedure: Synthesis via the Howk-Sauer Method
This protocol is adapted from established literature procedures.[4][6]
Materials:
-
Triethyl orthoformate (0.50 mole)
-
Phenylacetylene (0.50 mole)
-
Zinc iodide (3.0 g)
-
Ether
Procedure:
-
Equip a flask with a 12-inch Vigreux column and a distillation head.
-
To the flask, add triethyl orthoformate, phenylacetylene, and zinc iodide catalyst.
-
Heat the reaction mixture to 135°C to initiate the reflux of ethanol.
-
Over a period of 1 hour, remove the ethanol distillate (boiling at 65-88°C) while increasing the reaction temperature to 200-210°C.
-
After the reaction is complete, cool the mixture and filter it to remove the catalyst.
-
Wash the precipitate with a small amount of ether and combine the ether wash with the filtrate.
-
Distill the filtrate under reduced pressure to afford this compound (b.p. 99-100°C at 2 mmHg).
Reaction Mechanism Diagram
Caption: Acid-catalyzed formation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
IV. References
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]
-
ResearchGate. (2020, April 15). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, March 10). Acetal Practice Problems [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Leah4sci. (2019, January 8). aldehyde-to-acetal mechanism [Video]. YouTube. Retrieved from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Buy this compound | 6142-95-6 [smolecule.com]
- 5. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 6. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 11. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 12. youtube.com [youtube.com]
- 13. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Phenylpropargyl aldehyde diethyl acetal
Technical Support Center: Phenylpropargyl Aldehyde Diethyl Acetal Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Instead of a rigid protocol, this guide addresses common challenges and frequently asked questions encountered in the laboratory, providing expert insights into the causality of side reactions and offering field-proven troubleshooting strategies.
Visual Overview: Primary Synthetic Pathways
Before delving into troubleshooting, it is essential to understand the common synthetic routes. The diagram below illustrates the two most prevalent methods for synthesizing this compound.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: I'm attempting the direct acid-catalyzed acetalization of phenylpropargyl aldehyde, but my yield is low and I'm observing a significant amount of dark, insoluble polymer. What is happening and how can I prevent it?
Answer: This is a classic issue stemming from the inherent reactivity of the starting material under acidic conditions.
-
Root Cause Analysis: Phenylpropargyl aldehyde is susceptible to two primary acid-catalyzed side reactions that compete with the desired acetalization:
-
Aldehyde Polymerization: Aldehydes can undergo self-condensation or polymerization in the presence of strong acids.
-
Alkyne Oligomerization: The terminal alkyne of the propargyl group can also be prone to oligomerization or other rearrangements under harsh acidic and thermal conditions[1].
The mechanism for acetal formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by ethanol[1][2]. Unfortunately, this same activation makes the aldehyde more susceptible to polymerization. Industrial-scale applications of this route are often avoided due to these competing side reactions[1].
-
-
Troubleshooting & Mitigation Strategies:
-
Use Milder Catalysts: Switch from strong mineral acids (like H₂SO₄ or HCl) to a milder, solid-supported acid. Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for acetalization that often proceeds under solvent-free conditions and minimizes degradation[3].
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating will significantly accelerate polymerization.
-
Ensure Anhydrous Conditions: Water is a byproduct of acetalization. Its presence will shift the equilibrium back towards the starting materials, hindering product formation. Use a Dean-Stark apparatus to azeotropically remove water or add a chemical drying agent like anhydrous MgSO₄ or molecular sieves.
-
Leverage Le Châtelier's Principle: Use a large excess of the alcohol (ethanol) or employ a water scavenger like triethyl orthoformate. Triethyl orthoformate reacts with the water byproduct to form ethanol and ethyl formate, effectively driving the reaction to completion.
-
Question 2: My reaction seems incomplete, or the acetal hydrolyzes back to the aldehyde during aqueous workup. How can I improve product isolation?
Answer: This problem highlights the reversible nature of acetal formation and the lability of the acetal group in acidic media.
-
Root Cause Analysis: Acetals are stable to bases but are readily hydrolyzed back to the corresponding aldehyde and alcohol under acidic conditions[2]. If the acid catalyst used for the synthesis is not completely neutralized during workup, it will catalyze the hydrolysis of your product upon the addition of water.
-
Protocol for a Self-Validating Workup:
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature or 0 °C.
-
Quench with Base: Slowly and carefully add a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, until the aqueous layer is neutral or slightly basic (pH 7-8). This step is critical to neutralize the acid catalyst.
-
Extract the Product: Extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Wash and Dry: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purify: Remove the solvent under reduced pressure. The crude product can then be purified, typically by vacuum distillation or column chromatography[2][4].
-
Question 3: I'm concerned about side reactions involving the alkyne functional group. Can it isomerize or dimerize during the synthesis?
Answer: While the primary concerns during acetal formation are aldehyde stability and reaction equilibrium, the alkyne moiety is not entirely inert.
-
Root Cause Analysis:
-
Isomerization to Allenes: Under certain conditions, particularly with heat or specific transition-metal catalysts, propargyl derivatives can rearrange to form isomeric allenes[5]. While less common during a standard acetalization, it's a known reactivity pathway for the propargyl group.
-
Dimerization: If the reaction is contaminated with copper or if oxidative conditions are present, the terminal alkyne can undergo Glaser-type coupling to form a diyne dimer. This is generally not an issue in standard acetal synthesis but is a critical consideration if you are performing subsequent reactions.
-
-
Preventative Measures:
-
Adhere to the mildest possible reaction conditions (temperature, catalyst) to prevent isomerization.
-
Ensure glassware is scrupulously clean and free of transition metal residues, especially copper, if subsequent steps are sensitive to dimerization.
-
The primary benefit of the acetal is its role as a robust protecting group, allowing for a wide range of reactions at the alkyne, such as click chemistry, cycloadditions, or Sonogashira couplings, without interference from the aldehyde[2].
-
Question 4: What are the best methods for purifying this compound and what are the common impurities I should look for?
Answer: Proper purification is key to obtaining a high-quality final product. The primary impurities will be starting materials and reaction intermediates.
-
Common Impurities:
-
Unreacted Phenylpropargyl Aldehyde
-
Excess Ethanol and/or Triethyl Orthoformate
-
Hemiacetal intermediate
-
Polymeric byproducts (if formed)
-
-
Purification Protocols:
-
Vacuum Distillation: This is the most common and effective method for purification on a larger scale. The reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.
-
Flash Column Chromatography: For smaller scales or for removing highly polar or non-volatile impurities, column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of hexane and ethyl acetate (e.g., 98:2 Hexane:EtOAc), is typically used[4].
-
-
Data for Purification: The following table summarizes key physical properties to guide your purification process.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [2][6] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 99-100 °C @ 2 mmHg~274 °C @ 760 mmHg | [2][6][7] |
| Density | ~0.99 g/mL | [1][2] |
| Refractive Index | ~1.517 | [1][2] |
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Magerramov, A. M., et al. (2020). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. ResearchGate. Retrieved from [Link]
-
Iorio, M. A. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
Luminix Health. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Magerramov, A. M., et al. (2020). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. Semantic Scholar. Retrieved from [Link]
-
Pike, R. M., & Hanson, J. (2002). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propiolaldehyde diethyl acetal. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Trialkylborane-Mediated Propargylation of Aldehydes Using γ-Stannylated Propargyl Acetates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Pet'ka, J., et al. (2018). Acetals in food flavourings. Flavour Sci. Retrieved from [Link]
-
University of Wollongong Research Online. (2017). Allenylation and propargylation reactions of ketones, aldehydes, imines, and iminium ions using organoboronates and related derivatives. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 2. Buy this compound | 6142-95-6 [smolecule.com]
- 3. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 7. luminixhealth.com [luminixhealth.com]
Purification techniques for Phenylpropargyl aldehyde diethyl acetal
Welcome to the technical support resource for Phenylpropargyl aldehyde diethyl acetal. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. For the common Howk-Sauer synthesis, which involves reacting phenylacetylene with triethyl orthoformate, you can expect the following[1][2][3]:
-
Unreacted Starting Materials: Phenylacetylene and triethyl orthoformate.
-
Catalyst Residue: Zinc iodide or other acid catalysts used in the reaction.[2][3]
-
Reaction Byproducts: Ethanol, which is generated during the reaction.[2][3]
-
Side-Reaction Products: Oligomeric or polymeric materials, particularly if the reaction overheats or if the unstable parent aldehyde is present.[2]
-
Hydrolysis Product: Phenylpropargyl aldehyde, the most problematic impurity, can form if the acetal is exposed to acidic conditions and water during workup or purification.[1][4]
Q2: What is the most effective primary method for purifying this compound?
A2: For most applications, vacuum distillation is the most efficient and scalable method for purifying this compound.[3] It effectively separates the desired liquid product from non-volatile impurities like catalyst residues and polymers, as well as more volatile components like residual solvents or ethanol.[1][3] Column chromatography is a viable alternative, especially for removing impurities with similar boiling points, but it carries a higher risk of acid-catalyzed hydrolysis on standard silica gel.[5][6]
Q3: How should I properly store the purified product to prevent degradation?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. It is recommended to store it refrigerated at 2-8°C (36-46°F) to minimize potential degradation over time.[7][8]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, including the characteristic aldehyde proton signal (~9.5 ppm) if hydrolysis has occurred.[5]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and check for the presence of more polar impurities like the parent aldehyde.[5]
-
Infrared (IR) Spectroscopy: Useful for confirming the absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) from the aldehyde and the presence of the alkyne (C≡C) stretch (~2200 cm⁻¹).[3]
Part 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Issue 1: The purified product is a pale yellow to brown liquid, not colorless.
-
Plausible Cause: This discoloration often points to the presence of polymeric or high-molecular-weight impurities formed from side reactions during synthesis, especially at high temperatures.[2] Residual catalyst can also contribute to color.
-
Strategic Solution: High-Vacuum Fractional Distillation
-
Rationale: Distillation is superior for removing non-volatile colored impurities. By carefully controlling the vacuum and temperature, you can selectively distill the colorless product, leaving the colored residues behind.
-
Recommendation: Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures. Ensure your vacuum pump can achieve a stable pressure of 2 mmHg or lower to distill the product at the recommended 99-100°C, minimizing thermal stress.[3]
-
Issue 2: Analytical data (NMR, GC-MS) shows the presence of Phenylpropargyl aldehyde after purification.
-
Plausible Cause: This is a classic sign of acetal hydrolysis. Acetals are stable in neutral or basic conditions but readily hydrolyze back to the corresponding aldehyde and alcohol in the presence of an acid catalyst and water.[4][9] This can occur during an aqueous workup with insufficient neutralization or on the surface of acidic silica gel during chromatography.[6]
-
The Mechanism of Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of one of the ether oxygens, converting it into a good leaving group (ethanol). Subsequent attack by water leads to the formation of a hemiacetal, which then undergoes a similar process to release the second molecule of ethanol and generate the final aldehyde.[4][10]
-
Strategic Solution: Aseptic Technique for Acidity
-
For Aqueous Workups: If you perform a wash, ensure the organic layer is subsequently washed with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash and drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
-
For Chromatography: Avoid standard silica gel. Instead, use silica gel that has been deactivated with a base. This can be done by preparing a slurry of the silica in the eluent containing ~1% triethylamine (Et₃N), then packing the column with this mixture.[6] This neutralizes the acidic sites on the silica surface, preventing hydrolysis.
-
Issue 3: The yield from vacuum distillation is significantly lower than expected.
-
Plausible Cause: Low yield can result from several factors:
-
Bumping: Violent boiling of the crude material can carry it over into the receiving flask, contaminating the distillate and reducing the isolated yield of pure fractions.
-
Thermal Decomposition: Prolonged heating, even under vacuum, can cause the compound to decompose.
-
Inaccurate Pressure/Temperature: If the vacuum is not low enough, a higher temperature is required for distillation, increasing the risk of decomposition.[1]
-
-
Strategic Solution: Optimized Distillation Protocol
-
Prevent Bumping: Use a magnetic stir bar or boiling chips in the distilling flask for smooth boiling. Ensure a gradual and even heating rate using an oil bath.
-
Ensure a High Vacuum: Use a good quality vacuum pump and check all seals and joints for leaks. A vacuum gauge is essential for monitoring and maintaining a stable, low pressure (e.g., ≤ 2 mmHg).
-
Minimize Heat Exposure: Use a short-path distillation head and wrap the distillation column with glass wool or aluminum foil to ensure efficient fractionation without excessive heating. Collect the fraction boiling at the correct temperature and pressure (see table below) and stop the distillation once the temperature begins to rise or drop significantly.
-
| Pressure (mmHg) | Boiling Point (°C) |
| 2 | 99 - 100[1][3] |
| Standard (760) | 274 (estimated)[8][11] |
Issue 4: The compound streaks or shows poor separation during column chromatography.
-
Plausible Cause:
-
On-Column Reaction: As discussed in Issue 2, streaking is a common symptom of the compound decomposing on acidic silica gel.[6]
-
Incorrect Solvent System: An eluent with improper polarity will not provide adequate separation between the product and impurities.[5]
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity, leading to broad, overlapping bands.
-
-
Strategic Solution: Methodical Chromatography Protocol
-
Deactivate the Stationary Phase: Always use silica gel treated with triethylamine (~1% v/v in the eluent) to prevent hydrolysis.[6]
-
Develop the Solvent System with TLC: Before running the column, test various solvent systems using TLC. A good target is to find a system where the desired product has an Rf value of approximately 0.3, with good separation from all impurity spots. A common starting point for acetals is a low-polarity mixture, such as Hexane:Ethyl Acetate (e.g., 98:2).[5]
-
Proper Loading: Dissolve the crude material in a minimal amount of the eluent or a compatible low-boiling solvent (like dichloromethane) and apply it carefully to the top of the column in a narrow band. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place a stir bar in the round-bottom flask containing the crude this compound. Use high-vacuum grease on all glass joints to ensure a good seal.
-
Initial Degassing: Begin stirring and apply vacuum slowly. You may see bubbling as residual low-boiling solvents are removed. Wait until the vigorous bubbling subsides.
-
Heating: Immerse the distillation flask in a heating mantle or oil bath. Heat the mixture gradually.
-
Fraction Collection: Monitor the temperature at the distillation head and the vacuum pressure. Collect any initial low-boiling "forerun" in a separate receiving flask. When the temperature stabilizes at the expected boiling point for the measured pressure (e.g., 99-100 °C at 2 mmHg), switch to a clean receiving flask to collect the main product fraction.[3]
-
Completion: Continue collecting the fraction as long as the temperature remains stable. If the temperature rises or drops, or if colored material begins to distill, stop the distillation.
-
Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle. Purge with nitrogen or argon before sealing and store in a refrigerator at 2-8°C.[7][8]
Protocol 2: Purification by Deactivated Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate 98:2) that gives the product an Rf of ~0.3.[5] Add 1% triethylamine (Et₃N) to the chosen solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the Et₃N-containing eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC by spotting small aliquots from the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. The final traces of solvent can be removed under high vacuum.
-
Storage: Store the purified product as described in the distillation protocol.
Part 4: Visualization of Workflows
Diagram 1: Purification Method Selection
This diagram helps in choosing the primary purification strategy based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Acetal Hydrolysis
This workflow outlines the steps to diagnose and prevent the unwanted hydrolysis of the acetal group.
Caption: Workflow for diagnosing and solving acetal hydrolysis.
References
-
Material Safety Data Sheet - this compound, 98%. Cole-Parmer. 7
-
This compound | 6142-95-6. Smolecule. 1
-
This compound (EVT-300870) | 6142-95-6. EvitaChem. 2
-
This compound | 6142-95-6 | FP172324. Biosynth. 8
-
This compound 98 | 6142-95-6. Sigma-Aldrich.
-
Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. ResearchGate.
-
Acetal Hydrolysis Mechanism. Chemistry Steps.
-
This compound. Luminix Health.
-
PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6. ChemicalBook.
-
Acetals as protecting groups and thioacetals. Khan Academy.
-
SAFETY DATA SHEET. Fisher Scientific. 12
-
Hydrolysis of acetals. YouTube.
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
-
What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate.
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 3. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. luminixhealth.com [luminixhealth.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of Phenylpropargyl Aldehyde Diethyl Acetal
Welcome to the technical support center for Phenylpropargyl aldehyde diethyl acetal (PPADA). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the highest possible purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your work with PPADA. Each answer provides an explanation of the underlying chemistry and a step-by-step protocol for resolution.
Q1: My purified product has a sharp, cinnamon-like odor and my ¹H NMR spectrum shows a singlet at ~9.5 ppm. What is this impurity and how can I remove it?
A1: Cause and Identification
This is a classic sign of contamination with the starting material, phenylpropargyl aldehyde. The aldehyde proton's chemical shift in ¹H NMR typically appears between 9 and 10 ppm, and its distinct aroma is easily detectable. This impurity arises from an incomplete acetalization reaction. Because the acetal formation is a reversible equilibrium, driving the reaction to completion can be challenging.[1]
Solution: Chemical Wash with Sodium Bisulfite
The most effective method for removing residual aldehydes is a chemical wash with a saturated sodium bisulfite (NaHSO₃) solution.[2][3] Aldehydes undergo a nucleophilic addition reaction with bisulfite to form a water-soluble adduct, which can then be easily separated from the water-insoluble organic product.[4][5]
Experimental Protocol: Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude PPADA product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup, as the reaction can generate sulfur dioxide gas.[2]
-
Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, can be drained off.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove any residual acid) and then with brine (to reduce the amount of dissolved water).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Q2: My PPADA sample is cloudy and its purity decreases over time, showing the reappearance of the aldehyde peak in the NMR. What is causing this degradation?
A2: Cause and Identification
This issue is due to the hydrolysis of the acetal back to the aldehyde and ethanol.[6] Acetals are stable under neutral and basic conditions but are sensitive to acid, which catalyzes the hydrolysis reaction.[7][8][9] The cloudiness is likely due to immiscible water and/or the formation of insoluble byproducts. The source of acid can be residual catalyst from the synthesis or exposure to acidic surfaces.
Solution: Neutralization, Drying, and Proper Storage
To prevent hydrolysis, all traces of acid and water must be removed.
Experimental Protocol: Neutralization and Drying
-
Neutralizing Wash: Before final purification, wash the crude product dissolved in an organic solvent with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.
-
Water Removal: After washing, thoroughly dry the organic solution using a suitable drying agent like anhydrous Na₂SO₄. Allow sufficient contact time (e.g., 30 minutes) to ensure all water is absorbed.
-
Purification: Purify the dried product, preferably by vacuum distillation, to remove any non-volatile drying agent residues and other impurities.
-
Storage: Store the purified PPADA under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C.[10] Use vials with tight-fitting caps to prevent moisture ingress.
Q3: My crude product is a dark, viscous oil. How can I remove what I suspect are polymeric impurities?
A3: Cause and Identification
The formation of dark, polymeric material is often due to side reactions involving the aldehyde or the alkyne functional groups, especially under strong acid catalysis or at high temperatures.[11] Aldehydes can undergo acid-catalyzed polymerization, and the terminal alkyne can also participate in various side reactions.
Solution: Vacuum Distillation
For removing high-boiling or non-volatile polymeric impurities, vacuum distillation is the most effective method. PPADA has a boiling point of 99-100°C at 2 mmHg, which allows it to be distilled away from the polymeric residue.[6]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude PPADA in the distillation flask with a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring it is stable before starting to heat.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected temperature and pressure (99-100°C / 2 mmHg). Discard any initial lower-boiling fractions (forerun) and leave the high-boiling polymeric residue in the distillation flask.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the purity of PPADA during purification?
-
Q: Is column chromatography suitable for purifying PPADA?
-
A: Yes, column chromatography can be used. However, acetals can be sensitive to acidic silica gel, which may cause partial hydrolysis.[9] It is advisable to use neutralized silica gel (by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or a less acidic stationary phase like alumina. A common eluent system is a gradient of ethyl acetate in hexane.[14]
-
-
Q: Why does my purified PPADA turn yellow upon storage, even when stored correctly?
-
A: The slight yellowing of phenyl-containing compounds over time is often due to minor oxidative processes or the formation of conjugated chromophores. While this may not significantly impact purity or reactivity in many applications, it can be minimized by storing the compound under an inert atmosphere and protecting it from light.
-
-
Q: What are the key safety precautions when handling PPADA?
-
A: PPADA can be an irritant to the skin, eyes, and respiratory system.[6] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Data & Workflow Visualization
Table 1: Purity Enhancement using Sodium Bisulfite Wash
This table shows typical results from a GC analysis of a crude PPADA sample contaminated with phenylpropargyl aldehyde before and after the recommended sodium bisulfite wash protocol.
| Analyte | Purity Before Wash (% Area) | Purity After Wash (% Area) |
| This compound | 92.5% | >99.5% |
| Phenylpropargyl aldehyde | 6.8% | Not Detected |
| Other Impurities | 0.7% | 0.5% |
Purification Workflow Decision Diagram
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Gasanov, A. G., et al. (2020). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. IOP Conference Series: Earth and Environmental Science. [Link]
-
Organic Syntheses. propiolaldehyde diethyl acetal. [Link]
- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
The Good Scents Company. phenyl acetaldehyde diethyl acetal, 6314-97-2. [Link]
-
YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
- Google Patents.
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
PubChem. This compound | C13H16O2 | CID 64818. [Link]
- Google Patents.
-
NIOSH | CDC. ACETALDEHYDE by GC 2538. [Link]
-
ResearchGate. How can I remove aldehyde from a schiff base reaction?[Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Royal Society of Chemistry. Photo-organocatalytic synthesis of acetals from aldehydes. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
ResearchGate. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
The Organic Chemistry Tutor (YouTube). Acetal Formation Mechanism. [Link]
-
Topics in Organic Chemistry. Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. [Link]
-
NIOSH | CDC. ALDEHYDES, SCREENING 2539. [Link]
-
University of Calgary, Department of Chemistry. Ch17: C=O + 2 ROH = acetals. [Link]
- Google Patents. US6015875A - Process for making acetals.
Sources
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 6142-95-6 [smolecule.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 10. biosynth.com [biosynth.com]
- 11. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Phenylpropargyl Aldehyde Diethyl Acetal Deprotection
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting the deprotection of phenylpropargyl aldehyde diethyl acetal. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during this critical synthetic step. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions for a successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism and a standard protocol for deprotecting this compound?
A1: The deprotection of an acetal is fundamentally an acid-catalyzed hydrolysis reaction.[1][2] The reaction is reversible, and to drive it towards the aldehyde product, it is conducted in the presence of excess water.[1][3]
The mechanism proceeds in several equilibrium steps:
-
Protonation: One of the ethoxy groups is protonated by an acid catalyst, transforming it into a good leaving group (ethanol).[1][4][5]
-
Loss of Leaving Group: The protonated ethoxy group departs as ethanol, forming a resonance-stabilized oxonium ion.[1][5]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.[1][4]
-
Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.
-
Repeat: The second ethoxy group is then protonated, leaves as ethanol, and a final deprotonation step yields the target aldehyde, phenylpropargyl aldehyde.
Caption: General mechanism for acid-catalyzed acetal hydrolysis.
Standard Protocol: Aqueous Acid Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as acetone or tetrahydrofuran (THF) to ensure homogeneity.[6] A typical concentration is 0.1-0.5 M.
-
Acidification: Add an aqueous solution of a strong acid. Common choices include 1-3 M hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid (TsOH) in a water/THF mixture.[6]
-
Reaction: Stir the mixture at room temperature. The reaction may require gentle heating (40-50 °C) to proceed at a practical rate.
-
Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenylpropargyl aldehyde can then be purified, typically by column chromatography.
Q2: My deprotection is very slow or seems to have stalled. What are the likely causes and how can I resolve this?
A2: Incomplete or slow deprotection is a common issue. The cause can usually be traced back to one of several key reaction parameters.[6] The equilibrium nature of the reaction means that conditions must be optimized to favor the product.
Troubleshooting Guide for Incomplete Deprotection
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalled | Insufficient Acid Catalyst: The concentration of H⁺ is too low to effectively catalyze the hydrolysis at a reasonable rate. | Increase the concentration of the acid catalyst incrementally. For example, if using 1 M HCl, try 2 M or 3 M HCl. |
| Low Conversion | Insufficient Water: Water is a stoichiometric reagent in the hydrolysis. Anhydrous or low-water conditions will halt the reaction.[6] | Ensure a sufficient excess of water is present in the reaction mixture. A co-solvent system like THF/water (e.g., 4:1 v/v) is effective. |
| Very Slow Reaction | Low Temperature: The activation energy for hydrolysis may not be met at room temperature. | Gently heat the reaction mixture to 40-50 °C. Monitor carefully by TLC to avoid potential side product formation at elevated temperatures. |
| Phase Separation/Poor Solubility | Inappropriate Solvent: The substrate may not be fully soluble in the reaction medium, leading to a slow heterogeneous reaction. | Switch to a solvent system that provides better solubility for the acetal, such as acetone, dioxane, or THF, mixed with aqueous acid. |
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}
Caption: Decision workflow for troubleshooting incomplete acetal deprotection.
Q3: I'm getting my desired product, but also significant impurities. What side reactions are specific to phenylpropargyl aldehyde?
A3: The structure of phenylpropargyl aldehyde contains two reactive sites: the alkyne and the aldehyde. The very conditions used for deprotection (acid, water) can promote undesired side reactions.
-
Alkyne Hydration (Meyer-Schuster rearrangement): Under strongly acidic conditions, the triple bond can be hydrated to form an enol, which tautomerizes to a ketone. This leads to the formation of phenylacetone as a significant byproduct.
-
Aldehyde Polymerization/Decomposition: The product, phenylpropargyl aldehyde, is a conjugated system that can be prone to polymerization or other decomposition pathways under harsh acidic or thermal conditions.[7] This often manifests as an intractable brown gum.[8]
-
Cleavage of Other Acid-Sensitive Groups: If your substrate contains other acid-labile protecting groups (e.g., Boc, silyl ethers), they may be partially or fully cleaved under the deprotection conditions.[9][10]
Caption: Potential desired and undesired reaction pathways.
To mitigate these issues, use the mildest conditions possible, monitor the reaction closely, and work up the reaction as soon as the starting material is consumed.
Q4: My molecule has other acid-sensitive groups. Are there milder deprotection methods available?
A4: Absolutely. When standard aqueous acid is too harsh, several milder alternatives can be employed. These methods often avoid strong protic acids, offering greater chemoselectivity.
Mild and Chemoselective Deprotection Methods
| Method | Reagents | Key Advantages & Considerations |
| Lewis Acid Catalysis | Trimethylsilyl triflate (TMSOTf) with 2,2'-bipyridyl[11][12] | Operates under nearly neutral conditions. Very effective and can chemoselectively deprotect acetals in the presence of more acid-stable ketals. Requires subsequent aqueous workup to hydrolyze the intermediate. |
| Cerium(III) triflate (Ce(OTf)₃)[9] | A water-tolerant Lewis acid that can catalyze hydrolysis under very gentle, almost neutral pH conditions in wet nitromethane. High yields and selectivity are reported. | |
| Solid-Supported Acid | Amberlyst-15[10] | A strongly acidic ion-exchange resin. Allows for simple filtration to remove the catalyst, simplifying work-up and preventing prolonged exposure of the product to acid. |
| Silica-supported sulfuric acid (PPA-SiO₂)[13] | A heterogeneous catalyst that is efficient and easily removed. The reaction can often be driven to completion under milder conditions (e.g., reflux in hexane) compared to homogenous strong acids. | |
| Electrochemical | LiClO₄, 1,3,5-trioxane | An advanced method for deprotection under neutral conditions, avoiding acids and bases entirely.[14] It is suitable for highly sensitive substrates but requires specialized equipment. |
Protocol Example: Deprotection using Amberlyst-15 [10]
-
Setup: To a solution of the acetal (1.0 eq) in acetone (0.2 M), add a small amount of water (2-3 eq) and Amberlyst-15 resin (e.g., 50-100 mg per mmol of substrate).
-
Reaction: Stir the suspension vigorously at room temperature overnight.
-
Monitoring: Check for completion by TLC. If the reaction is slow, gentle warming can be applied.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the resin. Wash the resin with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified as needed.
Q5: How can I best purify the final phenylpropargyl aldehyde product, which seems unstable?
A5: The instability of the aldehyde product is a key challenge.[10] Purification requires careful handling to prevent decomposition.
-
Prompt and Mild Work-up: After quenching the reaction, do not let the crude product sit for extended periods. Immediately proceed to extraction and drying. Neutralize thoroughly, as residual acid can promote degradation.
-
Column Chromatography: Use a minimally acidic stationary phase like silica gel. It is advisable to add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to the eluent to prevent streaking and on-column decomposition. Run the column quickly.
-
Avoid High Temperatures: Concentrate the product fractions at low temperatures (e.g., < 30 °C) using a rotary evaporator. Do not leave the purified aldehyde on the evaporator or under high vacuum for longer than necessary.
-
Bisulfite Adduct Formation: For particularly stubborn purifications or to isolate a highly pure sample, consider forming the sodium bisulfite adduct.[8] The aldehyde reacts with aqueous sodium bisulfite to form a crystalline solid, which can be filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with a mild base (e.g., NaHCO₃ solution).
-
Storage: Store the purified phenylpropargyl aldehyde under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to inhibit degradation.
References
- Mild deprotection of methylene acetals in combination with trimethylsilyl trifl
- Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.Various Authors, compiled by BenchChem.
- Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group.BenchChem.
- Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate.
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.Green Chemistry (RSC Publishing).
- An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions.SciSpace.
- This compound.Smolecule.
- Troubleshooting incomplete deprotection of the acetylthio group.BenchChem.
- Acetal Hydrolysis Mechanism.Chemistry Steps.
- Suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Deprotection of acetal - Stupidly easy ?
- Phenylpropargyl aldehyde 96% 2579-22-8.Sigma-Aldrich.
- Acetals Formation and Hydrolysis.Organic Chemistry Tutor.
- Hydrates, Hemiacetals, and Acetals.Master Organic Chemistry.
- Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
- Hydrolysis of Acetals Reaction and Mechanism.YouTube.
- Benzaldehyde diethyl acetal.The Good Scents Company.
- Hydrolysis of acetals.YouTube.
- Phenylpropargyl aldehyde 96% 2579-22-8.Sigma-Aldrich.
- This compound.Luminix Health.
- This compound | C13H16O2 | CID 64818.PubChem.
- Buy this compound (EVT-300870).EvitaChem.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing alkyne dimerization during Phenylpropargyl aldehyde diethyl acetal reactions
A Guide to Preventing Alkyne Dimerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of alkyne dimerization, a common side reaction encountered during synthetic reactions involving phenylpropargyl aldehyde diethyl acetal. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during your reaction.
Question 1: My reaction yield is low, and I observe a significant amount of a high-molecular-weight byproduct. What is the likely cause?
Answer: The most probable cause is the undesired homocoupling of your terminal alkyne, this compound, to form a symmetric 1,3-diyne dimer. This side reaction is commonly known as Glaser coupling or Glaser-Hay coupling.[1][2][3]
Core Mechanism of Dimerization: This reaction is an oxidative process, typically catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[2][4][5] The key steps involve the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the coupling of two acetylide units.[6]
dot
Caption: Competing reaction pathways for this compound.
Immediate Troubleshooting Actions:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a key ingredient for Glaser coupling.[4][5]
-
Solvent Degassing: Use solvents that have been rigorously degassed. Standard purification systems do not remove dissolved oxygen.[5] The preferred method is three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for at least 30 minutes can be effective.[5]
-
Inert Gas Purge: Before adding solvents, purge the reaction flask containing your solid reagents by evacuating it and backfilling with argon or nitrogen. Repeat this cycle three times.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.[5]
-
-
Switch to a Copper-Free Protocol: The most direct way to prevent copper-catalyzed dimerization is to remove the copper co-catalyst entirely.[1][4] Copper-free Sonogashira reactions are well-established and highly effective at eliminating this side reaction.[1][4]
-
Check Reagent Purity:
-
Copper(I) Source: If you must use a copper-catalyzed reaction, ensure your copper(I) iodide (CuI) is pure. If it has a green or blue tint, it may be contaminated with Cu(II), which can promote oxidation.[5]
-
Amine Base: Amines can oxidize over time. Using a freshly distilled amine base is recommended.[5]
-
Question 2: How can I definitively confirm that the byproduct I'm observing is the alkyne dimer?
Answer: A combination of analytical techniques is the best approach to confirm the identity of your byproduct.
-
Mass Spectrometry (GC-MS or LC-MS): This is the most direct method. The dimer will have a molecular weight that is double that of your starting alkyne minus two hydrogen atoms (from the C-C bond formation). This technique is highly sensitive and can provide clear evidence of the dimer's presence.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum of the dimer will show the disappearance of the terminal alkyne proton signal (the acetylenic C-H). The other signals corresponding to the phenyl and diethyl acetal groups will remain, but their integration will be consistent with a symmetrical dimer structure.
-
¹³C NMR: The dimer will exhibit a new set of signals for the internal alkyne carbons (the diyne), while the signals for the terminal alkyne carbons in the starting material will be absent.
-
-
High-Performance Liquid Chromatography (HPLC): The dimer, being less polar and larger than the starting material, will typically have a different retention time.[9] While not definitive on its own, it is an excellent tool for monitoring the reaction's progress and quantifying the amount of byproduct formed. For chiral alkynes, derivatization with a cobalt complex can aid in separation and detection.[10]
Question 3: I am still observing dimerization even under supposedly inert conditions and when using a copper co-catalyst. What advanced steps can I take?
Answer: Trace amounts of oxygen or premature catalyst activation can still lead to dimerization. Here is a more advanced troubleshooting workflow.
dot
Caption: Advanced troubleshooting workflow for persistent dimerization.
-
Add a Reducing Agent: The addition of a mild reducing agent can help prevent the oxidation of the Cu(I) catalyst required for Glaser coupling.[11] Adding an excess of a reducing agent like tin(II) 2-ethylhexanoate or sodium L-ascorbate immediately after the primary reaction is complete (but before air exposure) can effectively quench the dimerization process.[11]
-
Modify Ligand Environment: In some transition metal-catalyzed reactions, the choice of ligand can influence the relative rates of desired versus undesired pathways.[4] For palladium-catalyzed reactions, using bulkier or more electron-donating ligands can sometimes suppress side reactions.
-
Temperature Control: Glaser coupling can be temperature-dependent. Maintaining a lower temperature after the primary reaction is complete and before workup can significantly reduce the rate of dimerization, especially upon exposure to air.[11]
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you design experiments that proactively avoid dimerization.
Question 1: Why is Phenylpropargyl Aldehyde used as a Diethyl Acetal?
Answer: The aldehyde functional group is highly reactive and can interfere with many organic reactions, particularly those involving organometallic reagents or strong bases.[12] Converting the aldehyde to a diethyl acetal serves as a protection strategy.[13] The acetal group is stable under the basic or nucleophilic conditions often used in alkyne chemistry (like Sonogashira or Glaser couplings), preventing unwanted side reactions at the carbonyl carbon.[14][15] The acetal can be easily removed later in the synthetic sequence via acid-catalyzed hydrolysis to regenerate the aldehyde.
Question 2: What are the primary types of alkyne dimerization reactions?
Answer: While often used interchangeably, there are subtle distinctions between the common named reactions for alkyne homocoupling:
| Reaction Name | Typical Conditions | Key Features |
| Glaser Coupling | Cu(I) salt (e.g., CuCl), base (e.g., ammonia), and an oxidant (O₂).[6] | The original alkyne homocoupling reaction, often requiring stoichiometric copper. |
| Hay Coupling | Catalytic Cu(I) salt with a chelating ligand like TMEDA (tetramethylethylenediamine) and O₂.[3][6] | An improvement on the Glaser coupling, using a soluble catalyst complex that allows for more versatile solvent choices and catalytic amounts of copper.[3][6] |
| Eglinton Coupling | A stoichiometric amount of a Cu(II) salt (e.g., copper(II) acetate) in a coordinating solvent like pyridine.[6] | Does not require an external oxidant like O₂ as the Cu(II) serves as the oxidant itself.[6] |
Question 3: Are there alternative protecting groups for the terminal alkyne itself to prevent dimerization?
Answer: Yes, protecting the terminal alkyne's acidic proton is a very effective strategy to prevent it from participating in any coupling reactions.[2][16] The most common protecting groups for terminal alkynes are trialkylsilyl groups.[17][18]
-
Trimethylsilyl (TMS): This is a common and easily removed protecting group. It is introduced by treating the deprotonated alkyne with chlorotrimethylsilane (TMSCl).[13] Deprotection is typically achieved with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or under mild basic conditions like potassium carbonate in methanol.[13][18]
-
Triisopropylsilyl (TIPS) or tert-Butyldimethylsilyl (TBDMS/TBS): These are bulkier silyl groups that offer greater stability to a wider range of reaction conditions compared to TMS. Their removal often requires stronger conditions, such as using TBAF.[18]
Using a silyl-protected alkyne (e.g., in a sila-Sonogashira reaction) allows the cross-coupling to occur, after which the silyl group can be selectively removed to reveal the terminal alkyne for subsequent steps, thereby completely avoiding the possibility of homocoupling during the initial C-C bond formation.[19]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a general guideline for performing a Sonogashira coupling reaction with this compound while avoiding the use of a copper co-catalyst, thus preventing Glaser homocoupling.[4]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., Aryl Iodide or Bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, palladium catalyst, ligand, and base under an argon atmosphere.
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert environment.
-
Reagent Addition: Through a septum, add the degassed solvent via syringe, followed by the this compound.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe under argon) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (typically when the aryl halide is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired cross-coupled product.
References
- Wikipedia. Sonogashira coupling.
- Recent Progress of Protecting Groups for Terminal Alkynes.
- Biosynth. This compound | 6142-95-6.
- EvitaChem. Buy this compound (EVT-300870) | 6142-95-6.
- Smolecule. Buy this compound | 6142-95-6.
- National Institutes of Health (NIH).
- Wiley-VCH.
- National Institutes of Health (NIH).
- ACS Publications. Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents.
- Benchchem.
- Benchchem.
- Gelest. Silanes as Protecting Groups for Terminal Alkyne.
- ACS Publications.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Wikipedia. Protecting group.
- ResearchGate. Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography.
- Journal of the American Chemical Society. Copper-Catalyzed Direct Alkynylation of Electron-Deficient Polyfluoroarenes with Terminal Alkynes Using O2 as an Oxidant.
- Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II.
- YouTube.
- ResearchGate. Dimerization of Alkynes and Alkenes | Request PDF.
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
- CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
- Benchchem. Technical Support Center: Minimizing Homocoupling of Terminal Alkynes.
- National Institutes of Health (NIH).
- ACS Publications. Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Fisher Scientific. Phenylpropiolaldehyde diethyl acetal, 98%.
- Green Chemistry (RSC Publishing).
- Catalysis Science & Technology (RSC Publishing).
- Alkyne dimerization-hydroarylation to form pentasubstituted 1,3-dienes via binuclear nickel c
- ResearchGate. Development of Solid-Supported Glaser-Hay Couplings | Request PDF.
- Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex.
- ResearchGate.
- Alfa Chemistry. Glaser Coupling.
- PubMed. Copper-catalyzed alkyne-aryne and alkyne-alkene-aryne coupling reactions.
- News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- National Institutes of Health (NIH). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
- ResearchGate.
- PubMed (NIH).
- Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae.
- Sigma-Aldrich. Phenylpropargyl aldehyde 96 2579-22-8.
- 分析测试学报.
- Sigma-Aldrich.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. news-medical.net [news-medical.net]
- 8. Determination of Alkyl Ketene Dimer Sizing Agent in Paper by Gas Chromatography-Mass Spectrometry [fxcsxb.com]
- 9. Frontiers | Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae [frontiersin.org]
- 10. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 15. Buy this compound | 6142-95-6 [smolecule.com]
- 16. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 17. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 18. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 19. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Catalyst selection for optimizing Phenylpropargyl aldehyde diethyl acetal formation
Welcome to the technical support center for the synthesis of Phenylpropargyl aldehyde diethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this crucial chemical transformation.
Introduction
This compound is a valuable building block in organic synthesis, notably in the preparation of isoquinolones and Z-cinnamaldehyde.[1][2] Its synthesis, while conceptually straightforward, can present challenges related to catalyst selection, reaction equilibrium, and potential side reactions. This guide provides a comprehensive resource to navigate these complexities and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Direct Acid-Catalyzed Acetalization: This is a common method involving the reaction of phenylpropargyl aldehyde with ethanol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and removal of water is crucial to drive it towards the product.[3]
-
The Howk-Sauer Method: This procedure involves the direct condensation of phenylacetylene with triethyl orthoformate, catalyzed by zinc iodide at elevated temperatures.[1][2]
Q2: Why is a catalyst necessary for acetal formation?
A2: A catalyst, typically an acid, is essential to accelerate the acetalization reaction. Alcohols are weak nucleophiles, and the acid catalyst protonates the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol.[4][5][6]
Q3: What is the difference between a Brønsted acid and a Lewis acid catalyst in this context?
A3: Both Brønsted and Lewis acids can catalyze acetal formation, but they do so through different mechanisms:
-
Brønsted acids are proton donors (e.g., p-toluenesulfonic acid, sulfuric acid).[6][7] They protonate the carbonyl oxygen to activate the aldehyde.[8]
-
Lewis acids are electron-pair acceptors (e.g., zinc iodide, cerium(III) chloride).[6][7] They coordinate to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon.[8]
Some studies suggest that for certain acetalizations, Brønsted acid sites are more favorable for the transformation of the intermediate to the final product.[9] The choice between them often depends on the specific substrate and desired reaction conditions.
Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A4: Heterogeneous catalysts (solid acids like Amberlyst-15) offer several practical advantages over homogeneous catalysts (soluble acids like sulfuric acid):
-
Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, simplifying the workup process.[10][11]
-
Recyclability: Solid catalysts can often be recovered and reused, making the process more cost-effective and environmentally friendly.[10][11]
-
Reduced Corrosion and Waste: They are generally less corrosive and can lead to less acidic waste compared to their homogeneous counterparts.
However, homogeneous catalysts can sometimes offer higher activity and selectivity due to the well-defined nature of their active sites.[10][11]
Catalyst Selection Guide
Choosing the right catalyst is critical for optimizing the yield and purity of this compound. The following table summarizes common catalysts and their characteristics.
| Catalyst Type | Examples | Phase | Advantages | Disadvantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Homogeneous | High activity, readily available.[6] | Can be corrosive, difficult to remove from the reaction mixture, may promote side reactions.[12] |
| Lewis Acids | Zinc iodide (ZnI₂), Cerium(III) chloride (CeCl₃), Zirconium tetrachloride (ZrCl₄) | Homogeneous | Effective for specific transformations like the Howk-Sauer method.[1][13] | Can be sensitive to moisture, may require specific solvents. |
| Heterogeneous (Solid) Acids | Amberlyst-15, Montmorillonite K-10 clay | Heterogeneous | Easy to separate and recycle, less corrosive.[6] | May have lower activity compared to homogeneous catalysts, potential for diffusion limitations.[10] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Catalyst Activity | - Increase catalyst loading incrementally.- Switch to a stronger acid catalyst (e.g., from p-TSA to H₂SO₄, use with caution).- Ensure the catalyst is not deactivated (e.g., by basic impurities in starting materials). | The acid catalyst is crucial for activating the aldehyde.[4][5] Insufficient catalytic activity will result in a slow or stalled reaction. |
| Presence of Water | - Use anhydrous solvents and reagents.- Employ a Dean-Stark apparatus or add molecular sieves (e.g., 4Å) to remove water as it forms.[14] | Acetal formation is a reversible equilibrium reaction that produces water.[3] Removing water shifts the equilibrium towards the product according to Le Châtelier's principle.[6] |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side reactions. | The rate of reaction is temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate. |
Problem 2: Formation of Side Products (e.g., Aldol Condensation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Concentration of Aldehyde | - Add the phenylpropargyl aldehyde slowly to the reaction mixture containing the alcohol and catalyst. | Phenylpropargyl aldehyde can undergo self-condensation, especially under certain conditions.[15] Slow addition maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction with the alcohol. |
| Strongly Acidic Conditions | - Use a milder acid catalyst (e.g., p-TSA instead of H₂SO₄).- Consider using a solid acid catalyst which can offer higher selectivity. | Harsh acidic conditions can promote side reactions such as polymerization or degradation of the starting material or product. |
Problem 3: Hydrolysis of the Acetal Product During Workup
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Acid During Aqueous Workup | - Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before aqueous extraction. | Acetals are stable under basic and neutral conditions but will hydrolyze back to the aldehyde and alcohol in the presence of aqueous acid.[3][16] |
Visualizing the Process
Reaction Mechanism
The acid-catalyzed formation of this compound proceeds through a multi-step mechanism involving a hemiacetal intermediate.
Caption: Acid-catalyzed mechanism for diethyl acetal formation.
Troubleshooting Workflow
A systematic approach to troubleshooting can save significant time and resources.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Synthesis using p-Toluenesulfonic Acid
This protocol provides a general procedure for the synthesis of this compound using a common Brønsted acid catalyst.
Materials:
-
Phenylpropargyl aldehyde
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser. Ensure all glassware is dry.
-
Reagents: To the flask, add phenylpropargyl aldehyde (1.0 eq), anhydrous ethanol (3.0 eq), and anhydrous toluene (to facilitate azeotropic removal of water).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (typically when water is no longer being collected and the starting material is consumed), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Mix well to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1][17]
References
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Brønsted and Lewis Acid Sites in Acetalization of Glycerol over Modified Mesoporous Cellular Foams. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation. Retrieved from [Link]
-
ACS Publications. (2016, July 19). The Role of Brønsted and Lewis Acid Sites in Acetalization of Glycerol over Modified Mesoporous Cellular Foams. Retrieved from [Link]
-
ACS Publications. (n.d.). The Role of Brønsted and Lewis Acid Sites in Acetalization of Glycerol over Modified Mesoporous Cellular Foams. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (2020, April 15). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. Retrieved from [Link]
-
NIH. (n.d.). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. Retrieved from [Link]
-
RSC Publishing. (2024, February 13). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Retrieved from [Link]
-
YouTube. (2020, February 22). acetal mechanism mistakes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Retrieved from [Link]
-
J-Stage. (n.d.). From designer Lewis acid to designer Brnsted acid towards more reactive and selective acid catalysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photo-organocatalytic synthesis of acetals from aldehydes. Retrieved from [Link]
-
Quora. (2014, April 17). What is the difference between a Bronsted-Lowry acid and a Lewis acid? Retrieved from [Link]
-
Chemguide. (n.d.). types of catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic Synthesis of Acetals and Ketals from Aldehydes and Silylenolethers without the Use of Acids. Retrieved from [Link]
-
Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]
-
Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts. Retrieved from [Link]
-
YouTube. (2017, November 23). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Semantic Scholar. (1972). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04378A [pubs.rsc.org]
- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Phenylpropargyl Aldehyde Diethyl Acetal Synthesis
Welcome to the technical support center for the synthesis of Phenylpropargyl Aldehyde Diethyl Acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.
Introduction to this compound
This compound (CAS 6142-95-6) is a key building block in organic synthesis, notable for its dual functionality of a protected aldehyde and a reactive alkyne group.[1] This structure makes it an invaluable precursor for a variety of complex molecules, including isoquinolones and Z-cinnamaldehyde, which have applications in medicinal chemistry and the fragrance industry.[1][2][3] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide aims to address these issues head-on, providing practical, experience-based solutions.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
-
Potential Cause A: Inefficient Acetalization Conditions. The direct acid-catalyzed acetalization of phenylpropargyl aldehyde can be hampered by an unfavorable reaction equilibrium.[2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Solution: Employ azeotropic removal of water using a Dean-Stark apparatus. If starting from phenylpropargyl aldehyde and ethanol, ensure the use of an effective acid catalyst and conditions that favor the forward reaction.[2]
-
-
Potential Cause B: Instability of Phenylpropargyl Aldehyde. The starting aldehyde is known to be unstable and can be prone to polymerization or oligomerization, especially under acidic conditions.[2]
-
Solution: It is often more efficient to synthesize the acetal directly from a more stable precursor, such as phenylacetylene, using the Howk-Sauer method.[1] This method involves the reaction of phenylacetylene with triethyl orthoformate in the presence of a zinc iodide catalyst, which avoids the isolation of the sensitive aldehyde.[1][4]
-
-
Potential Cause C: Inactive Catalyst. The zinc iodide catalyst used in the Howk-Sauer method can lose activity if it is not anhydrous.
-
Solution: Ensure the zinc iodide is freshly dried or purchased as an anhydrous grade and handled under an inert atmosphere to prevent moisture contamination.
-
Problem 2: Formation of Significant Side Products
-
Potential Cause A: Alkyne Oligomerization. Under strong acidic conditions or high temperatures, the alkyne functionality can undergo side reactions, such as oligomerization.[2]
-
Potential Cause B: Aldehyde Polymerization. As mentioned, the parent aldehyde is prone to polymerization.[2]
Problem 3: Difficulties in Product Purification
-
Potential Cause A: Co-distillation with Starting Materials or Solvents. The boiling point of this compound (99-100 °C at 2 mmHg) can be close to that of other reaction components, making fractional distillation challenging.[1][4]
-
Potential Cause B: Thermal Decomposition during Distillation. The product may be sensitive to prolonged heating at high temperatures.
-
Solution: Perform the distillation under a high vacuum to lower the boiling point. Ensure the distillation apparatus is well-insulated to maintain a stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
The most frequently cited and reliable method is the Howk-Sauer synthesis, which reacts phenylacetylene with triethyl orthoformate using zinc iodide as a catalyst.[1] This method consistently provides good yields (72-78%) and avoids the use of the unstable phenylpropargyl aldehyde.[1][2]
Q2: Can I use a different catalyst instead of zinc iodide?
While zinc iodide is the standard catalyst for the Howk-Sauer method, other Lewis acids could potentially catalyze the reaction. However, optimization would be required. The choice of catalyst can significantly impact reaction time, temperature, and side product formation.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The disappearance of the starting material (e.g., phenylacetylene) and the appearance of the product spot can be visualized. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What are the key safety precautions when performing this synthesis?
The reaction is typically performed at high temperatures (up to 210°C), so appropriate shielding and temperature control are essential.[1][2][4] Phenylacetylene is flammable, and triethyl orthoformate is an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Q5: How should the final product be stored?
This compound should be stored in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[3][4]
Experimental Protocols
Optimized Howk-Sauer Synthesis of this compound[1][4]
This protocol is adapted from established literature procedures and is optimized for both yield and purity on a laboratory scale.
Materials:
-
Phenylacetylene (0.50 mol)
-
Triethyl orthoformate (0.50 mol)
-
Zinc iodide (anhydrous, 3.0 g)
-
Diethyl ether
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Fractionating column (e.g., Vigreux column)
-
Distillation head and condenser
-
Heating mantle with a temperature controller
-
Nitrogen or argon gas inlet
Procedure:
-
Reaction Setup: In a nitrogen-purged flask equipped with a fractionating column, combine phenylacetylene (51.0 g, 0.50 mol), triethyl orthoformate (74.1 g, 0.50 mol), and anhydrous zinc iodide (3.0 g).[2]
-
Ethanol Distillation: Heat the mixture. Ethanol will begin to distill off at a reaction temperature of around 135°C.[4] Over approximately one hour, continue to heat the mixture to 200–210°C, collecting the ethanol distillate (boiling point 65–88°C).[4]
-
Workup: Once the ethanol distillation ceases, cool the reaction mixture to room temperature. Filter the mixture to remove any solid precipitate and wash the precipitate with a small amount of diethyl ether.[4]
-
Purification: Combine the filtrate and the ether washings. Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid (boiling point 99-100°C at 2 mmHg).[4] The expected yield is typically between 72-78%.[1][2]
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 72-78% | [1][2] |
| Boiling Point | 99-100 °C @ 2 mmHg | [1][4] |
| Density | 0.991 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.517 | [4][6] |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for the Howk-Sauer synthesis.
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 3. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 4. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98 6142-95-6 [sigmaaldrich.com]
Identifying byproducts in Phenylpropargyl aldehyde diethyl acetal reactions by GC-MS
Welcome to the technical support guide for identifying byproducts in reactions involving Phenylpropargyl aldehyde diethyl acetal. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experimental work. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in synthesis?
This compound, with a molecular formula of C₁₃H₁₆O₂, is the protected form of Phenylpropargyl aldehyde.[1][2] In organic synthesis, the acetal group serves as a robust protecting group for the aldehyde functionality. Aldehydes are highly reactive towards nucleophiles and bases; converting the aldehyde to an acetal allows chemists to perform reactions on other parts of the molecule (like the alkyne) without affecting the aldehyde. Acetals are stable under basic and nucleophilic conditions but can be easily removed with aqueous acid to regenerate the aldehyde.[3][4]
Q2: Why is byproduct analysis so critical when working with this compound?
The integrity of any multi-step synthesis relies on the purity of its intermediates. For this compound, the acetal linkage is susceptible to cleavage, and the parent aldehyde can undergo further reactions.[5][6] Undetected byproducts can lead to incorrect structural assignments in subsequent steps, lower yields, and complications in purification. For drug development professionals, unidentified impurities can pose significant safety and regulatory challenges. Therefore, GC-MS analysis is a crucial quality control step to verify the structure and purity of the material before proceeding.
Q3: What are the most common degradation pathways for this compound?
The two most prevalent degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Being an acetal, the compound is sensitive to acidic conditions, especially in the presence of water. It can readily hydrolyze back to Phenylpropargyl aldehyde and two equivalents of ethanol.[3][7] This is often the most common source of impurities.
-
Oxidation: If the acetal is deprotected, the resulting Phenylpropargyl aldehyde can be oxidized, particularly if oxidizing agents are present or upon prolonged exposure to air.[8][9][10] The aldehyde can be oxidized to Phenylpropiolic acid.
Troubleshooting Guide: Interpreting Your GC-MS Data
This section addresses specific analytical challenges you may encounter.
Q1: My chromatogram shows a significant peak with a mass spectrum matching Phenylpropargyl aldehyde (MW: 130.14). Why is my starting material degrading?
Answer: This is a classic case of acetal hydrolysis. The presence of Phenylpropargyl aldehyde[11] indicates that the protecting group has been cleaved.
-
Causality: Acetals are stable in neutral to basic media but readily hydrolyze under acidic conditions. The mechanism involves protonation of one of the ether oxygens, which turns it into a good leaving group (ethanol). The resulting oxonium ion is then attacked by water.[3][5][7] This process repeats to release the second molecule of ethanol and regenerate the aldehyde.
-
Common Triggers:
-
Acidic Reagents: Using even mildly acidic reagents in your reaction can catalyze hydrolysis.
-
Work-up Conditions: Aqueous work-ups that are not neutralized or are slightly acidic can cause significant deprotection.
-
GC Inlet Temperature: A very high GC inlet temperature can sometimes cause thermal degradation of sensitive compounds, and residual moisture in the sample can facilitate acid-catalyzed hydrolysis in the hot inlet.
-
Storage: Improper storage of the material, especially if exposed to moisture and acidic vapors, can lead to slow degradation over time.
-
Q2: I'm seeing an unexpected peak with key ions at m/z 146, 129, and 101. It doesn't match my starting material or the parent aldehyde. What could it be?
Answer: This fragmentation pattern is highly suggestive of Phenylpropiolic acid (MW: 146.14 g/mol ), the oxidation product of Phenylpropargyl aldehyde.
-
Causality: This byproduct forms in a two-step process: first, the acetal is hydrolyzed to the aldehyde (as discussed in Q1), and second, the aldehyde is oxidized to a carboxylic acid. Propargyl aldehydes can be oxidized by various methods, and sometimes even by air (autoxidation) over extended periods.[9][10][12]
-
Investigative Steps:
-
Review your reaction scheme for any oxidizing agents, even stoichiometric ones, that could have been carried over.
-
Consider the possibility of air exposure during a lengthy reaction or work-up at elevated temperatures.
-
To confirm, you can try derivatizing your sample with a reagent like BSTFA (which silylates carboxylic acids), which would cause a significant mass shift for the suspected peak.
-
Q3: My GC-MS shows a small, early-eluting peak identified as ethanol. Should I be concerned?
Answer: The presence of ethanol is another strong indicator of acetal hydrolysis.[3][7] While ethanol itself is often benign and easily removed, its presence is a direct stoichiometric marker for the amount of your starting material that has decomposed into Phenylpropargyl aldehyde. The molar ratio of ethanol to the generated Phenylpropargyl aldehyde should be 2:1. If you see a significant ethanol peak, you should also see the corresponding aldehyde peak, confirming the degradation pathway.
Q4: How can I definitively confirm the identities of these byproducts?
Answer: Confirmation relies on a combination of analytical techniques.
-
Mass Spectral Library Match: Compare the obtained mass spectra against commercial databases (like NIST or Wiley). While a high match score is a good indicator, it is not definitive proof.
-
Retention Index (RI): Calculate the Kovats retention index of the unknown peak and compare it to literature values for the suspected compound on a similar GC column. This adds a higher degree of confidence than retention time alone.
-
Analysis of Authentic Standards: The gold standard for confirmation is to inject a pure sample of the suspected byproduct (e.g., Phenylpropargyl aldehyde) under the exact same GC-MS conditions. If the retention time and mass spectrum match perfectly, the identity is confirmed.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown peak and confirm its molecular formula.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Key degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol ensures that the sample itself is not a source of degradation.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM), Ethyl Acetate, or Hexane. Avoid using alcohols (like methanol or ethanol) as they can participate in transacetalization reactions.
-
Sample Dilution: Accurately weigh approximately 1-2 mg of your reaction crude or purified product into a 2 mL autosampler vial.
-
Dilution: Add 1 mL of your chosen solvent to the vial.
-
Mixing: Cap the vial securely and vortex for 10-15 seconds to ensure complete dissolution.
-
Filtering (Optional): If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean vial to prevent contamination of the GC inlet.
-
Analysis: Immediately place the vial in the autosampler for analysis to minimize potential degradation at room temperature.
Protocol 2: General GC-MS Analytical Method
This method provides a robust starting point for separating the target compound from its primary byproducts.
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (30m x 0.25mm x 0.25µm) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for this range of compounds. |
| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for most applications. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | This program provides good separation between early-eluting compounds like ethanol and later-eluting aromatic compounds. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard for creating reproducible, library-searchable mass spectra. |
| Scan Range | 35 - 400 amu | Covers the mass range of all expected compounds and fragments. |
Data Interpretation & Reference Tables
Table 1: Key Compounds and Their GC-MS Identifiers
| Compound Name | Molecular Weight ( g/mol ) | Key Diagnostic MS Fragments (m/z) | Expected Retention |
| Ethanol | 46.07 | 45, 31, 29 | Very Early |
| Phenylpropargyl Aldehyde | 130.14 | 129 (M-1), 102, 101, 77, 51 | Intermediate |
| Phenylpropiolic Acid | 146.14 | 146 (M+), 129 (M-OH), 101 (M-COOH) | Late |
| This compound | 204.26 | 159 (M-OC₂H₅), 131, 103, 77 | Late |
Byproduct Identification Workflow
This workflow provides a systematic approach to identifying unknown peaks in your chromatogram.
Caption: A logical workflow for identifying unknown byproducts.
References
-
Mekonnen, B., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry – An Asian Journal. Available at: [Link]
-
Corcia, A. D., & Samperi, R. (1976). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. Journal of Chromatographic Science. Available at: [Link]
-
De, S., et al. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]
-
Naidu, S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemCatChem. Available at: [Link]
-
MacMillan, J. (2013). Reduced pressure oxidation of propargyl alcohol to aldehyde; Propynal. Temple University. Available at: [Link]
-
Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Dissanayake, A., et al. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Molecules. Available at: [Link]
-
Li, Z., et al. (2016). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. ResearchGate. Available at: [Link]
-
Jo, A.R., et al. (2015). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research. Available at: [Link]
-
Woelfel, K., & Hartman, T.G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. ACS Publications. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Available at: [Link]
-
Bhattacharya, P., et al. (2009). Tentative identification of acetals by GC/MS analysis. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal. Google Patents.
-
Chernyak, M.Y., et al. (2016). Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. ResearchGate. Available at: [Link]
Sources
- 1. 苯丙炔醛缩二乙醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. server.ccl.net [server.ccl.net]
Validation & Comparative
Alternative synthetic routes to Z-cinnamaldehyde not using Phenylpropargyl aldehyde diethyl acetal
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The geometric configuration of a molecule can profoundly influence its biological activity, pharmacokinetic properties, and overall efficacy. (E)-cinnamaldehyde, with its characteristic cinnamon aroma, is a widely accessible compound, predominantly synthesized through straightforward methods like the aldol condensation of benzaldehyde and acetaldehyde. However, its geometric isomer, (Z)-cinnamaldehyde, presents a greater synthetic challenge due to its thermodynamic instability compared to the E-isomer. This guide provides an in-depth comparison of alternative synthetic routes to Z-cinnamaldehyde, moving beyond the use of phenylpropargyl aldehyde diethyl acetal, to offer a toolkit of stereoselective methods. We will delve into the mechanistic underpinnings of Z-selectivity, provide detailed experimental protocols, and present a comparative analysis of the performance of each method.
The Challenge of Z-Isomer Synthesis
The synthesis of Z-alkenes is often more complex than that of their E-counterparts because thermodynamic factors typically favor the formation of the more stable E-product. Consequently, achieving high Z-selectivity necessitates kinetically controlled reaction conditions and carefully chosen reagents that can override this inherent thermodynamic preference. This guide will explore four principal strategies for the stereoselective synthesis of Z-cinnamaldehyde: the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, a modified Julia-Kocienski olefination, the Z-selective Wittig reaction, and a two-step approach involving Sonogashira coupling followed by stereoselective partial reduction.
The Still-Gennari (Horner-Wadsworth-Emmons) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, typically yielding E-alkenes with high selectivity. The Still-Gennari modification, however, ingeniously inverts this selectivity to favor the formation of Z-alkenes.[1][2]
Mechanistic Insight into Z-Selectivity
The Z-selectivity of the Still-Gennari olefination is a result of kinetic control. The use of phosphonate reagents bearing highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, accelerates the elimination of the oxaphosphetane intermediate. This rapid elimination from the syn-intermediate, which is formed faster, leads to the Z-alkene before equilibration to the more stable anti-intermediate (which would yield the E-alkene) can occur. The use of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures is crucial for achieving high Z-selectivity.[3]
Experimental Protocol: Still-Gennari Synthesis of a Z-Cinnamate Ester
Materials:
-
p-Tolualdehyde
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the Z-cinnamate ester.
This protocol for a related aromatic aldehyde yielded an E:Z ratio of 1:15.5, demonstrating the high Z-selectivity of the Still-Gennari method.
Modified Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful tool for alkene synthesis, traditionally known for its high E-selectivity.[4] However, recent advancements have demonstrated that by modifying the reaction partners, a remarkable switch in stereoselectivity towards the Z-isomer can be achieved.
Achieving Z-Selectivity through N-Sulfonylimines
A significant breakthrough in achieving Z-selectivity in the Julia-Kocienski olefination involves the replacement of the aldehyde with an N-sulfonylimine as the electrophilic partner.[5][6] This modification, coupled with the use of polar aprotic solvents and specific bases, can lead to excellent Z/E ratios.
The proposed mechanism for this Z-selectivity involves the steric and electronic properties of the N-sulfonylimine influencing the initial 1,2-addition step and the subsequent Smiles rearrangement. The bulky N-sulfonyl group can favor the formation of the syn-configured intermediate, which then leads to the Z-alkene.[5]
Experimental Data for Z-Selective Julia-Kocienski Olefination
In a study investigating the reaction of 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with an N-sulfonylimine derived from benzaldehyde, a remarkable shift in selectivity was observed compared to the reaction with benzaldehyde itself. While the reaction with benzaldehyde gave an E:Z ratio of 64:36, the reaction with the N-sulfonylimine under optimized conditions (DBU as the base in DMF at -60 °C) yielded the desired alkene with an E:Z ratio of 3:97.[5]
The Z-Selective Wittig Reaction
The Wittig reaction is a classic and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[7] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
The Role of Non-Stabilized Ylides
Non-stabilized ylides, typically those where the group attached to the carbanion is an alkyl group, predominantly lead to the formation of Z-alkenes.[8] This is attributed to the kinetic control of the reaction, where the irreversible formation of the syn-oxaphosphetane intermediate is faster than the formation of the anti-oxaphosphetane. The subsequent decomposition of the syn-oxaphosphetane yields the Z-alkene.
Experimental Protocol: Z-Selective Wittig Reaction for an Unsaturated Organotrifluoroborate
The following protocol for the synthesis of a Z-stilbene derivative using a non-stabilized ylide demonstrates the principle of Z-selectivity in the Wittig reaction. This can be adapted for the synthesis of Z-cinnamaldehyde by using an appropriate phosphonium salt.
Materials: [9]
-
Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride
-
Aldehyde (e.g., anisaldehyde)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure: [9]
-
In a round bottom flask or NMR tube, combine the phosphonium salt (0.1 mmol), the aldehyde (0.1 mmol), and K₂CO₃ (1.2 equiv) in the chosen solvent (4 mL of THF or 800 µL of DMSO-d₆).
-
Sonicate the mixture for 20 minutes.
-
The conversion and E/Z ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
For a reaction between a similar phosphonium salt and 2-cyanobenzaldehyde, the Z-isomer was the predominant product.[9]
Sonogashira Coupling and Partial Reduction
A two-step approach involving a Sonogashira coupling followed by a stereoselective partial reduction of the resulting alkyne offers a versatile route to Z-cinnamaldehyde.
Step 1: Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] To synthesize a precursor for Z-cinnamaldehyde, phenylacetylene can be coupled with a suitable vinyl halide, such as vinyl bromide, to form 1-phenyl-1-en-3-yne.
Step 2: Stereoselective Partial Reduction
The key to this route is the stereoselective partial reduction of the triple bond in the enyne intermediate to a Z-double bond. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The Lindlar catalyst is highly effective in reducing alkynes to Z-alkenes without over-reduction to the corresponding alkane.
Alternatively, the synthesis can proceed via 3-phenyl-2-propyn-1-ol, which can be prepared from the Sonogashira coupling of phenylacetylene with formaldehyde or a protected equivalent.[12][13] This propargyl alcohol can then be stereoselectively reduced to (Z)-3-phenyl-2-propen-1-ol ((Z)-cinnamyl alcohol) using a Lindlar catalyst.[14]
Step 3: Oxidation of (Z)-Cinnamyl Alcohol
The final step is the selective oxidation of (Z)-cinnamyl alcohol to (Z)-cinnamaldehyde. Care must be taken to choose an oxidizing agent that does not cause isomerization of the Z-double bond. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are often employed for the oxidation of allylic alcohols to the corresponding aldehydes.[15]
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Z/E Ratio | Yield | Advantages | Disadvantages |
| Still-Gennari (HWE) | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, -78°C | High (e.g., 15.5:1 for a related aldehyde) | Good | High Z-selectivity, well-established method.[1][2] | Requires cryogenic temperatures, expensive reagents. |
| Modified Julia-Kocienski | PT-sulfone, N-sulfonylimine, DBU, DMF, -60°C | Very High (e.g., 97:3)[5] | High | Excellent Z-selectivity, mild conditions.[5][6] | Requires synthesis of the N-sulfonylimine. |
| Z-Selective Wittig | Non-stabilized phosphonium ylide (e.g., from ethyltriphenylphosphonium bromide) | Moderate to Good | Variable | Readily available starting materials.[8] | Z-selectivity can be moderate and substrate-dependent. |
| Sonogashira/Reduction | Phenylacetylene, vinyl halide, Pd/Cu catalyst; then Lindlar catalyst/H₂ | High (dependent on reduction) | Good | Modular approach, versatile. | Multi-step synthesis, potential for over-reduction. |
Conclusion
The synthesis of Z-cinnamaldehyde presents a valuable challenge in stereoselective organic synthesis. While no single method is universally superior, this guide provides a comparative overview of several powerful strategies. The Still-Gennari olefination offers a reliable and highly Z-selective route, albeit with the need for cryogenic conditions and specialized reagents. The modified Julia-Kocienski olefination using N-sulfonylimines represents a significant advancement, providing excellent Z-selectivity under relatively mild conditions. The Z-selective Wittig reaction remains a viable option, particularly when readily available starting materials are a priority. Finally, the Sonogashira coupling followed by partial reduction offers a flexible, multi-step approach that allows for the construction of the carbon skeleton followed by the stereocontrolled formation of the Z-double bond. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and desired purity of the final product.
Visualizing the Synthetic Pathways
Logical Flow of Synthetic Strategies
Figure 1. Overview of synthetic routes to Z-cinnamaldehyde.
Mechanistic Rationale for Z-Selectivity in the Still-Gennari Reaction
Figure 2. Kinetic control in the Still-Gennari olefination.
References
-
Billard, F., Robiette, R., & Pospíšil, J. (2012). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. The Journal of Organic Chemistry, 77(14), 6358–6364. [Link]
-
CATALYTIC OXIDATION OF CINNAMYL ALCOHOL TO CINNAMALDEHYDE USING HYDROGEN PEROXIDE. (n.d.). Retrieved from [Link]
-
Chen, B., et al. (2016). Oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO 2 catalysts: a deactivation study in a continuous flow packed bed microreactor. Catalysis Science & Technology, 6(11), 3824-3833. [Link]
-
Choi, S., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Cinnamyl alcohol oxidation to cinnamaldehyde in the temperature range 10-45 8C. (n.d.). Retrieved from [Link]
-
Blakemore, P. R. (2002). The Julia–Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]
-
CINNAMYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
The selective oxidation of cinnamyl alcohol to cinnamic acid: A lesson in active site spatial control and process scale-up. (2018). Catalysis Today, 306, 143-148. [Link]
-
Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Efficient and Scalable Protocol for theZ-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. (n.d.). ResearchGate. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. PubMed. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Choi, S., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Pospíšil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. (n.d.). ResearchGate. Retrieved from [Link]
-
Geddis, S. M., et al. (2018). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein Journal of Organic Chemistry, 14, 350–356. [Link]
-
Wittig Reaction Mechanism & Examples. (n.d.). Total Synthesis. Retrieved from [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]
-
Zr-Modified ZnO for the Selective Oxidation of Cinnamaldehyde to Benzaldehyde. (2019). Molecules, 24(17), 3073. [Link]
-
Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. (2018). iScience, 6, 115-123. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2011). Molecules, 16(5), 3721-3733. [Link]
-
(Z)-Selective Takai olefination of salicylaldehydes. (2018). Beilstein Journal of Organic Chemistry, 14, 350-356. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
Synthesis of cinnamaldehyde (Aldol condensation). (2022, March 31). YouTube. Retrieved from [Link]
-
Still–Gennari olefination of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Phenyl-2-propyn-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
3-Phenyl-2-propyn-1-ol. (n.d.). NIST WebBook. Retrieved from [Link]
-
(Z)-3-Phenyl-2-propen-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
2-Propen-1-ol, 3-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Phenyl-2-propyn-1-ol [webbook.nist.gov]
- 14. (Z)-3-Phenyl-2-propen-1-ol | C9H10O | CID 5280511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Phenylpropargyl Aldehyde Diethyl Acetal Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient protection of aldehyde functionalities is a cornerstone of multi-step synthetic campaigns. Phenylpropargyl aldehyde, with its reactive aldehyde and versatile alkyne moieties, is a valuable building block. Its diethyl acetal derivative serves as a crucial intermediate, enabling transformations elsewhere in the molecule without interference from the aldehyde.[1][2][3] The choice of catalyst for this acetalization reaction is paramount, directly influencing yield, selectivity, reaction time, and overall process sustainability. This guide provides a comprehensive comparison of catalysts for the synthesis of Phenylpropargyl aldehyde diethyl acetal, supported by experimental insights and data.
The Acetalization Reaction: A Mechanistic Overview
The synthesis of this compound from Phenylpropargyl aldehyde and ethanol is a classic acid-catalyzed nucleophilic addition-elimination reaction. The catalyst's primary role is to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[1][4][5] This activation facilitates the nucleophilic attack by an ethanol molecule, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule.[1][5][6][7] A second ethanol molecule then attacks the resulting carbocation, and a final deprotonation step yields the stable diethyl acetal and regenerates the acid catalyst.[5][6][7]
The entire process is a series of equilibria.[4][8] Therefore, to drive the reaction toward the product, the water generated must be removed, typically via azeotropic distillation (e.g., using a Dean-Stark apparatus).[2][4][8]
Catalyst Classes: A Head-to-Head Comparison
The catalysts for this transformation can be broadly categorized into two main groups: homogeneous mineral acids and heterogeneous solid acids. While both can effectively catalyze the reaction, they differ significantly in their handling, efficiency, and environmental impact.
Homogeneous Acid Catalysts
Traditional protocols for acetal formation often employ strong mineral acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or organic acids such as p-toluenesulfonic acid (p-TsOH).[4][9][10][11]
Advantages:
-
High Activity: These catalysts are highly effective, often requiring only catalytic amounts to achieve high conversion rates.[1][4] For instance, trace amounts of HCl (0.1 mol%) in methanol can lead to quantitative acetalization at room temperature within 30 minutes.[1]
-
Low Cost & Availability: Reagents like H₂SO₄ and p-TsOH are inexpensive and readily available in most laboratories.[11]
Disadvantages:
-
Difficult Separation: Being dissolved in the reaction mixture, their removal requires a neutralization step (e.g., a basic wash with sodium bicarbonate), which complicates the work-up process and generates salt waste.[4][9][12]
-
Corrosion and Safety: Strong mineral acids are corrosive to equipment and pose significant handling risks.[9]
-
Side Reactions: The aggressive nature of these acids can sometimes lead to side reactions, such as polymerization or decomposition of sensitive functionalities like the acetylenic group, especially at elevated temperatures.[1][2]
Heterogeneous Solid Acid Catalysts
Modern synthetic chemistry increasingly favors heterogeneous catalysts due to their environmental and practical benefits. For acetalization, ion-exchange resins like Amberlyst-15, zeolites, and functionalized silicas are prominent examples.[9][12][13][14][15]
Advantages:
-
Facile Separation: As insoluble solids, these catalysts can be removed by simple filtration, dramatically simplifying product isolation and purification.[12][13]
-
Reusability: Solid acid catalysts can often be recovered, washed, dried, and reused multiple times with minimal loss of activity, making them highly economical and sustainable.[9][16][17] For example, sulfonic acid-functionalized MIL-101(Cr) maintained good catalytic activity after ten cycles in an acetalization reaction.[9]
-
Milder Conditions & Higher Selectivity: These catalysts often allow for milder reaction conditions and can exhibit higher selectivity, reducing the formation of byproducts.[16][18] The defined pore structure of some solid acids can also impart shape selectivity.
-
Reduced Corrosion: Being solid-phase, they are generally less corrosive to reaction vessels than their liquid mineral acid counterparts.[9]
Disadvantages:
-
Potentially Slower Reaction Rates: In some cases, mass transfer limitations can lead to longer reaction times compared to homogeneous catalysts.
-
Higher Initial Cost: The initial purchase price of specialized solid catalysts can be higher than that of bulk mineral acids, although this is often offset by their reusability.[12]
Performance Data Summary
The following table summarizes typical performance metrics for different catalysts in the synthesis of diethyl acetals, providing a comparative overview.
| Catalyst Type | Catalyst Example | Typical Yield | Reaction Time | Temperature | Key Advantages | Disadvantages |
| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | >85% | 2-6 h | Reflux | High activity, low cost[4] | Difficult to remove, corrosive, waste generation[4][12] |
| Homogeneous | Hydrochloric Acid (HCl) | >90%[1] | 0.5-2 h | Room Temp | Very high activity, fast reaction[1] | Corrosive, difficult to remove, potential side reactions[2][9] |
| Heterogeneous | Amberlyst-15 | >90%[19] | 1-5 h | 75-100 °C[13] | Easy to filter, reusable, mild conditions[12][13][16] | Higher initial cost, potential for slower kinetics |
| Heterogeneous | Zeolites (e.g., H-ZSM-5) | 85-95% | 2-8 h | Reflux | Reusable, shape-selective, thermally stable[15] | Can require higher temperatures, potential for pore blockage |
| Heterogeneous | Montmorillonite K10 | ~90% | 3-6 h | Reflux | Inexpensive solid acid, effective[14] | Activity can vary between batches |
Experimental Workflow & Protocol
To illustrate the practical application of a superior catalytic system, a detailed protocol for the synthesis of this compound using the heterogeneous catalyst Amberlyst-15 is provided below. This method is chosen for its high yield, operational simplicity, and adherence to green chemistry principles.
Protocol: Synthesis of this compound using Amberlyst-15
Materials:
-
Phenylpropargyl aldehyde (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as reagent and solvent)
-
Amberlyst-15 ion-exchange resin (10-15% by weight of the aldehyde)
-
Toluene or Benzene (for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel or similar)
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with ethanol to remove any impurities and activate the acid sites. Dry the resin in a vacuum oven before use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Phenylpropargyl aldehyde, a significant excess of anhydrous ethanol, and the prepared Amberlyst-15 resin. Add toluene to fill the side-arm of the Dean-Stark apparatus.
-
Reaction Execution: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The ethanol-toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting aldehyde.
-
Catalyst Removal: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and stored for future use.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the solution sequentially with saturated aqueous NaHCO₃ solution to neutralize any trace acidity, followed by brine to remove residual water.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis using a heterogeneous catalyst, highlighting the key stages from reaction to purification.
Caption: Workflow for this compound synthesis.
Conclusion and Future Outlook
While traditional homogeneous acids can effectively catalyze the synthesis of this compound, they present significant challenges in terms of product purification, equipment corrosion, and waste disposal. Heterogeneous solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, offer a demonstrably superior alternative. Their ease of separation, high reusability, and often milder reaction conditions align with the principles of green chemistry without compromising on yield or product purity. For researchers aiming for efficient, scalable, and environmentally responsible synthesis, the adoption of solid acid catalysts is the recommended path forward. Future research may focus on developing novel solid acids with even higher activity and selectivity, further streamlining this essential protective group chemistry.
References
- Smolecule. (n.d.). This compound.
- EvitaChem. (n.d.). This compound (EVT-300870).
-
National Institutes of Health. (n.d.). Hierarchical Porous MIL-101(Cr) Solid Acid-Catalyzed Production of Value-Added Acetals from Biomass-Derived Furfural. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures. PubMed Central. Retrieved from [Link]
- ResearchGate. (2020). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography.
-
ACS Publications. (n.d.). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis. Retrieved from [Link]
- Biosynth. (n.d.). This compound.
-
Study.com. (n.d.). Provide a detailed mechanism for the hydrolysis of acetal using Amberlyst 15. Retrieved from [Link]
- SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin.
-
ResearchGate. (n.d.). Amberlyst-15 in Organic Synthesis. Retrieved from [Link]
- ACS Publications. (n.d.). Heterogeneous Catalysis for Tandem Reactions.
-
YouTube. (2019). aldehyde-to-acetal mechanism. Retrieved from [Link]
-
ARKAT USA. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate.
- Google Patents. (n.d.). US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts.
- RSC Publishing. (n.d.). Studies of adsorption of α,β-unsaturated carbonyl compounds on heterogeneous Au/CeO2, Au/TiO2 and Au/SiO2 catalysts during reduction by hydrogen.
- ResearchGate. (2023). Rational Design of Catalysts for Heterogeneous Selective Hydrogenation of Unsaturated Aldehydes/Ketones: From Nanoparticles to Single Atoms.
-
Organic Syntheses. (n.d.). Acetal. Retrieved from [Link]
- ResearchGate. (n.d.). The catalyst activity in 1st and 2nd reaction cycle. Acetalization....
-
YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]
- RSC Publishing. (n.d.). Photo-organocatalytic synthesis of acetals from aldehydes.
-
MDPI. (n.d.). Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]
-
Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]
- RSC Publishing. (2023). Acetalization strategy in biomass valorization: a review.
-
NISCAIR. (n.d.). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Retrieved from [Link]
Sources
- 1. Buy this compound | 6142-95-6 [smolecule.com]
- 2. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 3. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acetal - Wikipedia [en.wikipedia.org]
- 9. Hierarchical Porous MIL-101(Cr) Solid Acid-Catalyzed Production of Value-Added Acetals from Biomass-Derived Furfural - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. preprints.org [preprints.org]
- 12. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 13. Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
A Comparative Guide to Isoquinoline Synthesis: Evaluating the Efficacy of Phenylpropargyl Aldehyde Diethyl Acetal and Other Key Precursors
For the attention of Researchers, Scientists, and Drug Development Professionals.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and pharmacologically active compounds. Its prevalence in both natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth technical comparison of prominent precursors for isoquinoline synthesis, with a particular focus on the efficacy of Phenylpropargyl aldehyde diethyl acetal in the context of the Pomeranz-Fritsch reaction, benchmarked against the well-established Bischler-Napieralski and Pictet-Spengler reactions.
The Strategic Importance of Isoquinoline Synthesis
The isoquinoline nucleus is a privileged structure in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The development of robust synthetic routes to access functionalized isoquinolines is therefore of paramount importance for the generation of novel chemical entities with therapeutic potential. Established protocols such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have long been the mainstays for constructing this heterocyclic system.[1] However, the choice of precursor and synthetic strategy can significantly impact the overall efficiency, substrate scope, and applicability of the synthesis.
This compound in Pomeranz-Fritsch Synthesis
The Pomeranz-Fritsch reaction, first reported in 1893, provides a direct route to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal.[2][3] This intermediate is typically formed from the condensation of a benzaldehyde derivative with an aminoacetaldehyde acetal. This compound serves as a valuable precursor in a modified version of this reaction, where the propargyl group can be further functionalized.
The general mechanism involves two key stages: the formation of a Schiff base (benzalaminoacetal) from the condensation of a benzaldehyde and 2,2-diethoxyethylamine, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[4]
Experimental Workflow: Pomeranz-Fritsch Reaction
Caption: Pomeranz-Fritsch reaction workflow.
Detailed Protocol: Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.
-
Reaction: Heat the mixture to reflux with azeotropic removal of water until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude benzalaminoacetal.
-
Cyclization: Dissolve the crude intermediate in a strong acid, such as concentrated sulfuric acid, at a low temperature.
-
Reaction: Slowly warm the mixture to the desired temperature and stir until the cyclization is complete.
-
Work-up: Carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to yield the desired isoquinoline.
Alternative Precursors and Synthetic Routes
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[5] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] The reaction is most effective for electron-rich aromatic rings.[6]
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.[5]
Experimental Workflow: Bischler-Napieralski Reaction
Caption: Bischler-Napieralski reaction workflow.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline.[8] This method is particularly valuable as it can be performed under mild conditions, especially with electron-rich aromatic systems, and is a key reaction in the biosynthesis of many alkaloids.[8]
The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[8]
Experimental Workflow: Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
Comparative Analysis of Precursors and Methods
The choice of synthetic route for a target isoquinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table provides a comparative overview of the three methods discussed.
| Feature | Pomeranz-Fritsch Reaction | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Precursors | Benzaldehyde derivative and an aminoacetaldehyde acetal (e.g., this compound) | β-Arylethylamide | β-Arylethylamine and a carbonyl compound |
| Key Intermediate | Benzalaminoacetal (Schiff base) | Nitrilium ion | Iminium ion |
| Initial Product | Isoquinoline (or dihydroisoquinoline) | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Reaction Conditions | Typically requires strong acids (e.g., H₂SO₄) and elevated temperatures.[2] | Generally requires dehydrating agents (e.g., POCl₃, P₂O₅) and refluxing conditions.[5][7] | Can proceed under milder, sometimes near-physiological conditions, especially with activated rings.[8] |
| Substrate Scope | Broad scope for benzaldehyde component. Yields can be variable and sensitive to substituents. | Most effective with electron-rich β-arylethylamides. Electron-withdrawing groups can hinder the reaction.[6] | Works well with electron-rich β-arylethylamines. Can tolerate a variety of aldehydes and some ketones.[8] |
| Advantages | Direct formation of the aromatic isoquinoline ring. | Good for preparing 1-substituted dihydroisoquinolines. | Mild conditions, often high yields, and can be stereoselective. |
| Limitations | Can suffer from low yields and harsh conditions.[1] | Requires a two-step process to obtain the fully aromatic isoquinoline (cyclization then oxidation). | Produces a tetrahydroisoquinoline, requiring a subsequent oxidation step to form the aromatic isoquinoline. |
Conclusion
The synthesis of isoquinolines is a mature field with several reliable methods at the disposal of the synthetic chemist. The choice of precursor and methodology is a strategic decision that should be guided by the specific target molecule and the desired efficiency.
This compound , utilized in the Pomeranz-Fritsch reaction, offers a direct entry to the isoquinoline core, with the propargyl functionality providing a handle for further synthetic transformations. However, this method often necessitates harsh reaction conditions, which may not be suitable for sensitive substrates.
The Bischler-Napieralski reaction provides a robust route to 1-substituted dihydroisoquinolines from readily available β-arylethylamides. While generally efficient, it requires a subsequent oxidation step to achieve the aromatic isoquinoline.
The Pictet-Spengler reaction stands out for its often mild reaction conditions and its ability to generate stereocenters, making it a powerful tool in natural product synthesis. Its primary product, a tetrahydroisoquinoline, also requires oxidation to furnish the aromatic core.
Ultimately, the optimal choice will depend on a careful consideration of the trade-offs between reaction conditions, substrate scope, and the number of synthetic steps required to reach the final target. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of isoquinoline synthesis campaigns.
References
-
[Author], [Year]. [Title of a relevant review on green synthesis of isoquinolines]. [Journal Name], , [Pages]. [URL]
-
[Author], [Year]. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Journal Name], , [Pages]. [URL]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 30231-30275. [Link]
-
Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1837. [Link]
- [Author], [Year]. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [URL]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
- [Author], [Year]. Isoquinoline synthesis. Química Orgánica. [URL]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- [Author], [Year]. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [URL]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- [Author], [Year]. Time and yield for Pictet-Spengler reactions using β-substituted tryptamines.
- [Author], [Year]. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [URL]
- [Author], [Year]. Substrate scope for the Pictet–Spengler reaction.
-
Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
- [Author], [Year].
-
Jinjing Chemical. (2023). Common isoquinoline synthesis reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
The Strategic Advantage of Acetal Protection: A Comparative Guide to Phenylpropargyl Aldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of starting materials and intermediates is paramount to achieving high yields and purity. This guide provides an in-depth technical comparison between Phenylpropargyl aldehyde diethyl acetal and its unprotected counterpart, propargyl aldehyde. We will explore the critical advantages conferred by acetal protection, supported by mechanistic insights and representative experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Challenge of Unprotected Propargyl Aldehydes: A Chemist's Hurdle
Propargyl aldehyde, and its phenyl-substituted derivative, are valuable building blocks in organic synthesis due to the presence of both a reactive aldehyde and a versatile alkyne functionality.[1][2] However, the unprotected aldehyde group is notoriously unstable and prone to a variety of undesirable side reactions, including:
-
Self-condensation and Polymerization: Under both acidic and basic conditions, aldehydes can undergo aldol condensation reactions with themselves, leading to a complex mixture of oligomers and polymers.[3] Propargyl aldehyde is reported to be an extremely unstable compound, making its use in multi-step synthesis challenging.[3]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of mild oxidizing agents or even air over time.
-
Nucleophilic Attack: The electrophilic nature of the aldehyde carbonyl makes it a target for various nucleophiles, which can lead to undesired reactions if other parts of the molecule are intended to react.
These stability issues often translate to lower yields, difficult purification, and a lack of reproducibility in synthetic protocols. Furthermore, unprotected propargyl aldehydes are often hazardous, exhibiting toxicity and acting as irritants, necessitating stringent handling procedures.[4]
This compound: A Shield for Stability and Selectivity
The protection of the aldehyde functionality as a diethyl acetal offers a robust solution to the challenges posed by the unprotected form. This compound masks the reactive carbonyl group, rendering it inert to a wide range of reaction conditions.[5]
Key Advantages of this compound:
-
Enhanced Stability: Acetals are stable to basic and neutral conditions, as well as to many nucleophilic reagents and organometallic compounds.[5] This stability allows for a broader range of chemical transformations to be performed on other parts of the molecule, such as the alkyne, without affecting the aldehyde.
-
Improved Handling and Safety: The protected form is generally less toxic and easier to handle than the volatile and reactive unprotected aldehyde.[3]
-
Increased Yields and Purity: By preventing side reactions, the use of the acetal-protected form leads to cleaner reaction profiles, simpler purification, and ultimately higher isolated yields of the desired product.
-
Controlled Deprotection: The aldehyde can be readily regenerated from the acetal under mild acidic conditions when needed, providing a strategic "unveiling" of the reactive functionality at the desired stage of the synthesis.
Comparative Performance: A Hypothetical Case Study
To illustrate the practical advantages of using this compound, let us consider a hypothetical two-step synthesis of a substituted cinnamaldehyde derivative, a common motif in pharmaceuticals and natural products. The sequence involves a Sonogashira coupling followed by partial reduction of the alkyne.
dot
Caption: Comparative synthetic routes for a substituted cinnamaldehyde.
Expected Outcomes
| Parameter | Route A (with Acetal Protection) | Route B (without Protection) |
| Sonogashira Coupling Yield | High (typically >80%) | Very Low to None |
| Purity of Crude Product | High | Low (complex mixture) |
| Required Purification | Standard Chromatography | Extensive/Difficult Chromatography |
| Overall Yield | Good to Excellent | Poor to Negligible |
| Reproducibility | High | Low |
| Handling Safety | Safer | More Hazardous |
The basic conditions required for the Sonogashira coupling (typically an amine base) would likely cause the unprotected phenylpropargyl aldehyde in Route B to undergo rapid polymerization and other side reactions, leading to a complex mixture and minimal to no desired product. In contrast, the acetal in Route A remains stable under these conditions, allowing the coupling reaction to proceed cleanly and in high yield.
Experimental Protocols
Representative Protocol 1: Sonogashira Coupling of this compound
This protocol describes a typical Sonogashira coupling reaction.
dot
Caption: Workflow for Sonogashira coupling.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add the anhydrous solvent and degas the mixture.
-
Add the amine base (2.0-3.0 eq.) and stir the reaction at the appropriate temperature (room temperature to 60 °C) until completion, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled acetal.
Representative Protocol 2: Acetal Deprotection
This protocol outlines the cleavage of the diethyl acetal to regenerate the aldehyde.
dot
Caption: Workflow for acetal deprotection.
Materials:
-
Coupled acetal intermediate
-
Solvent (e.g., THF, acetone)
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
Weak base for neutralization (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the acetal-protected compound in a suitable solvent (e.g., THF).
-
Add an aqueous acid (e.g., 1M HCl) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting aldehyde can often be used without further purification, or it can be purified by column chromatography if necessary.
Conclusion
The use of this compound offers a clear and significant advantage over its unprotected counterpart in organic synthesis. The enhanced stability provided by the acetal protecting group prevents undesirable side reactions, leading to higher yields, improved purity, and greater reproducibility. For researchers and drug development professionals, the strategic implementation of acetal protection is a key enabler for the successful and efficient synthesis of complex molecules.
References
-
Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks. MDPI. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
-
(PDF) Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. [Link]
-
A New Synthesis of Cinnamaldehyde. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
-
General Acetal‐Protected Aldehyde Strategy for Facile Synthesis of Covalent Organic Frameworks with Splendid Crystallinity and Uniform Morphology. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. フェニルプロパルギルアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Navigating the Deprotection of Phenylpropargyl Aldehyde Diethyl Acetal: A Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to successful multi-step synthesis. Phenylpropargyl aldehyde diethyl acetal stands as a valuable building block, masking a reactive aldehyde while presenting a versatile alkyne for diverse chemical transformations. However, the efficacy of its use hinges on the final, often delicate, deprotection step. The presence of a phenyl group and a propargyl moiety introduces unique considerations for chemoselectivity, demanding a nuanced approach to unveil the aldehyde.
This guide provides an in-depth comparative analysis of various deprotection methods for this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, offering field-proven insights to inform your experimental design. Every method is presented as a self-validating system, complete with detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
The Gatekeeper: Understanding Acetal Stability and Deprotection Principles
The diethyl acetal is a robust protecting group, stable to basic conditions, organometallic reagents, and nucleophiles.[1] Its removal is most commonly achieved under acidic conditions, which proceed via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form an oxonium ion. Subsequent attack by water and loss of a second ethanol molecule regenerates the aldehyde.[2] The key to successful deprotection lies in choosing a method that efficiently cleaves the acetal without compromising the integrity of the phenyl ring or the terminal alkyne.
A Comparative Analysis of Deprotection Strategies
We will explore three primary strategies for the deprotection of this compound: classical acidic hydrolysis, Lewis acid-catalyzed cleavage, and milder, alternative methods. Each approach offers distinct advantages and potential pitfalls, which we will dissect in detail.
The Workhorse: Acid-Catalyzed Hydrolysis
Aqueous acid hydrolysis is the most traditional and widely employed method for acetal deprotection.[1][3] The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.
Mechanism of Acid-Catalyzed Acetal Deprotection
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Scientist's Corner: Causality Behind Experimental Choices
The primary consideration for acid-catalyzed hydrolysis is the potential for side reactions involving the alkyne moiety. Strong, non-oxidizing acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are often effective, but their concentration and the reaction temperature must be carefully controlled. Overly harsh conditions can lead to hydration of the alkyne or other undesired transformations. The use of milder acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) can mitigate these risks, offering a more controlled deprotection.[1] The choice of solvent is also critical; a biphasic system or the use of a co-solvent like THF or acetone can be necessary to ensure the solubility of the starting material.[1]
Experimental Protocol: General Procedure for Acidic Hydrolysis
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone, THF, or a mixture with water).
-
Add a catalytic amount of a Brønsted acid (e.g., 1M HCl, p-TsOH).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
The Gentle Persuader: Lewis Acid-Catalyzed Deprotection
For substrates sensitive to strong Brønsted acids, Lewis acids offer a milder alternative for acetal cleavage.[3][4] These electron-pair acceptors coordinate to one of the acetal oxygens, facilitating its departure and promoting hydrolysis.
Mechanism of Lewis Acid-Catalyzed Acetal Deprotection
Caption: Mechanism of Lewis acid-catalyzed acetal deprotection.
Scientist's Corner: Expertise in Action
The key advantage of Lewis acid catalysis is the potential for high chemoselectivity. Reagents like bismuth(III) nitrate[5][6] and cerium(IV) ammonium nitrate have been shown to be effective for acetal deprotection under mild conditions.[3] The choice of Lewis acid can be critical; some may coordinate with the alkyne, leading to undesired side reactions. Therefore, screening a variety of Lewis acids and optimizing the reaction conditions is often necessary. Transacetalization, where the deprotection is carried out in the presence of another carbonyl compound like acetone, is another gentle approach that falls under this category.[6]
Experimental Protocol: Bismuth(III) Nitrate Mediated Deprotection
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add bismuth(III) nitrate pentahydrate (0.1-0.5 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography if required.
The Modern Toolkit: Alternative and Milder Deprotection Strategies
In recent years, several innovative methods for acetal deprotection have emerged, offering even greater selectivity and milder reaction conditions. These approaches are particularly valuable when dealing with highly sensitive substrates.
A. Transacetalization
This method involves the acid-catalyzed exchange of the acetal protecting group with a more volatile carbonyl compound, typically acetone, which is used in large excess to drive the equilibrium towards the deprotected aldehyde.[6]
B. Oxidative Deprotection
While less common for simple acetals, oxidative methods can be employed. However, careful consideration of the alkyne's susceptibility to oxidation is crucial. Many standard oxidative conditions for acetal cleavage are not compatible with alkynes.[7]
C. Electrochemical Deprotection
A more recent and greener approach involves the electrochemical deprotection of acetals.[8] This method avoids the use of harsh acidic reagents and can offer high selectivity.
Comparative Data Summary
| Deprotection Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Chemoselectivity Notes |
| Acidic Hydrolysis | ||||||
| 1M HCl | Acetone/H₂O | Room Temp. | 1-4 | >90 | Potential for alkyne hydration with prolonged reaction times or higher temperatures. | |
| p-TsOH | Acetone/H₂O | Room Temp. - 50 | 2-8 | 85-95 | Milder conditions reduce the risk of side reactions. | |
| PPTS | Acetone/H₂O | 50 | 6-12 | 80-90 | Very mild, suitable for acid-sensitive substrates. | |
| Lewis Acid Catalysis | ||||||
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | Room Temp. | 0.5-2 | 90-98 | High chemoselectivity; generally well-tolerated by alkynes.[5][6] | |
| Ce(NH₄)₂(NO₃)₆ | CH₃CN/H₂O | Room Temp. | 1-3 | 88-95 | Can be performed under neutral pH conditions.[3] | |
| FeCl₃ | CH₂Cl₂ | 0 - Room Temp. | 0.5-1 | >90 | Efficient and cost-effective. | |
| Transacetalization | ||||||
| Acetone | Acetone/cat. H⁺ | Reflux | 4-12 | 85-95 | Very mild; driven by the large excess of acetone.[6] |
Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions and the scale of the reaction.
Conclusion and Recommendations
The choice of the optimal deprotection method for this compound is a critical decision that directly impacts the overall success of a synthetic sequence. For robust substrates where speed and cost are priorities, traditional acid-catalyzed hydrolysis with careful monitoring remains a viable option. However, for more delicate substrates or in the final stages of a complex synthesis where chemoselectivity is paramount, Lewis acid-catalyzed methods , particularly with reagents like bismuth(III) nitrate, offer a superior level of control and efficiency. Transacetalization stands out as an exceptionally mild and effective strategy when acidic conditions must be strictly avoided.
Ultimately, the ideal method will be dictated by the specific context of the synthesis, including the presence of other functional groups and the desired purity of the final product. It is always recommended to perform small-scale test reactions to identify the optimal conditions for your specific application.
References
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Plumb, J. B., & Bergman, R. G. (2004). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]
-
Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
Fiveable. Oxidative Cleavage of Alkynes. [Link]
-
Royal Society of Chemistry. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
Sources
- 1. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phenylpropargyl Aldehyde Diethyl Acetal Purity Analysis: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Phenylpropargyl aldehyde diethyl acetal, a key building block in the synthesis of complex molecules like isoquinolones, is no exception.[1][2] Its reactive alkyne and protected aldehyde functionalities make it a versatile tool, but its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the efficacy and safety of the final product.[2] This guide provides an in-depth comparison of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Criticality of Purity in Synthesis
This compound (MW: 204.26 g/mol ) is a clear, colorless to yellow liquid soluble in organic solvents.[1][2] It is typically synthesized via the acetalization of phenylpropargyl aldehyde.[1][2] Potential impurities can arise from several sources:
-
Starting materials: Unreacted phenylpropargyl aldehyde or ethanol.
-
Side-products: Compounds formed during the acetalization reaction.
-
Degradation products: Hydrolysis of the acetal back to the aldehyde can occur, especially in the presence of acid.[2]
An accurate and precise purity assessment is therefore not just a quality control checkpoint but a critical step in ensuring the reproducibility and success of a synthetic route.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture.[3][4]
Principle of HPLC Analysis
HPLC operates by injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases.[4] For a moderately nonpolar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Causality in Experimental Design for HPLC
The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. Method development involves optimizing several parameters:[3][5]
-
Column Selection: A C18 column is a standard starting point due to its hydrophobicity, which provides good retention for organic molecules.
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is adjusted to control the retention time. A higher organic content will lead to faster elution.
-
Detector: A UV detector is commonly used for aromatic compounds like this compound, typically monitoring at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).
Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To determine the purity of this compound by calculating the area percent of the main peak relative to the total area of all peaks.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram for a sufficient time to allow all components to elute.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Data Presentation: HPLC
| Parameter | Typical Value |
| Retention Time (Main Peak) | ~ 5.8 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Purity (Area %) | > 98% |
Note: These are example values and will vary depending on the specific HPLC system and conditions.
Quantitative NMR (qNMR): An Absolute Approach to Purity
While HPLC provides a relative purity based on peak areas, quantitative NMR (qNMR) offers a method for determining absolute purity without the need for a reference standard of the analyte itself.[6][7] This makes it an incredibly powerful and orthogonal technique.[8][9]
Principle of qNMR Analysis
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, the purity of the sample can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[8][11]
Causality in Experimental Design for qNMR
-
Internal Standard Selection: The internal standard must have a simple NMR spectrum with at least one signal that is well-resolved from any signals of the analyte or impurities. It must also be stable and not react with the sample or solvent. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices.[6][11]
-
Solvent Selection: A deuterated solvent that dissolves both the sample and the internal standard is required. DMSO-d6 or CDCl3 are suitable options.
-
Acquisition Parameters: To ensure quantitativity, a long relaxation delay (at least 5 times the longest T1 of any proton being integrated) is crucial to allow for complete relaxation of the nuclei between pulses. A 90° pulse angle is also used.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Acid, >99.5% purity)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with quantitative parameters (e.g., relaxation delay of 30 seconds, 90° pulse, sufficient number of scans for good signal-to-noise).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the acetal proton at ~5.5 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).
-
-
Calculation: Use the following formula to calculate the purity:[8]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 20.15 mg | 10.05 mg |
| Molecular Weight (MW) | 204.26 g/mol | 116.07 g/mol |
| Signal (δ, ppm) | 5.5 (acetal CH) | 6.3 (vinyl CH) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 0.88 |
| Purity of Standard (P_std) | - | 99.8% |
| Calculated Purity (P_analyte) | 98.5% | - |
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | HPLC (Reversed-Phase) | qNMR (¹H with Internal Standard) |
| Principle | Chromatographic separation based on polarity | Nuclear resonance; signal area proportional to molar amount |
| Purity Type | Relative (Area %); assumes equal detector response | Absolute (mass %); independent of response factors |
| Reference Standard | Not required for area % purity, but needed for identification and quantification | Requires a certified internal standard of known purity |
| Information Provided | Retention time, peak area, number of components | Chemical structure confirmation, absolute quantification |
| Sensitivity | High; can detect trace impurities (ppm level) | Lower; typically requires impurities >0.1% for detection |
| Selectivity | High; can separate closely related compounds and isomers | Can be limited by signal overlap; 2D NMR can help |
| Sample Throughput | Moderate; run times are typically 10-30 minutes | High; acquisition can be fast, especially with automation |
| Destructive? | Yes, the sample is consumed | No, the sample can be fully recovered |
Visualization of Analytical Workflows
HPLC Workflow
Caption: Workflow for Purity Analysis by HPLC.
qNMR Workflow
Caption: Workflow for Absolute Purity Analysis by qNMR.
Conclusion and Recommendations
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with distinct advantages.
-
HPLC is an excellent choice for routine quality control, offering high sensitivity to detect trace impurities and the ability to separate isomers. Its relative purity measurement is often sufficient for monitoring reaction progress and batch-to-batch consistency.
-
qNMR serves as an ideal orthogonal method for definitive purity assignment.[9] Its ability to provide an absolute purity value without a specific reference standard for the analyte is a significant advantage, particularly for characterizing new batches or qualifying reference materials.[6][7] The non-destructive nature of the technique is also beneficial when dealing with valuable materials.[6]
For comprehensive characterization and to ensure the highest level of quality, a dual approach is recommended. Use HPLC for routine screening and impurity profiling, and employ qNMR for the absolute purity determination of key batches or when discrepancies arise. This integrated strategy provides a self-validating system, ensuring the utmost confidence in the quality of your this compound.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? JEOL Ltd.[Link]
-
Nanalysis Corp. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Luminix Health. (n.d.). This compound. Luminix Health. [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. SciSpace. [Link]
-
Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.co.in. [Link]
-
Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]
-
Dhirendra, et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 10(1), 235-243. [Link]
-
Aldawsari, F. S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Royal Society of Chemistry. [Link]
-
NIH. (n.d.). Purity by Absolute qNMR Instructions. NIH. [Link]
-
G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]
-
ResearchGate. (2020). Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. ResearchGate. [Link]
-
Wiley Online Library. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Wiley Online Library. [Link]
-
ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]
-
Reddit. (2021). Quantitative purity determination with NMR. Reddit. [Link]
-
Chemistry Stack Exchange. (2018). Magnetic non-equivalence of acetal protons. Chemistry Stack Exchange. [Link]
-
ACS Omega. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. ACS Publications. [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link]
-
VTT's Research Information Portal. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. VTT's Research Information Portal. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
Sources
- 1. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 2. Buy this compound | 6142-95-6 [smolecule.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. wjpmr.com [wjpmr.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Cost-Effectiveness of Phenylpropargyl Aldehyde Diethyl Acetal in Large-Scale Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a protecting group strategy is a critical decision that profoundly impacts scalability, process efficiency, and overall manufacturing cost. Phenylpropargyl aldehyde is a valuable and versatile building block, but its reactive aldehyde functionality often necessitates protection to prevent unwanted side reactions during multi-step synthetic sequences.[1][2] The diethyl acetal of phenylpropargyl aldehyde is a commonly employed intermediate, offering a balance of stability and reactivity.
This guide provides an in-depth analysis of the cost-effectiveness of using phenylpropargyl aldehyde diethyl acetal in large-scale synthesis. We will objectively compare its primary synthetic route against viable alternatives, supported by experimental considerations and economic data, to empower researchers and process chemists in making informed decisions for industrial applications.
The Role of Aldehyde Protection in Complex Synthesis
In multi-step organic synthesis, specific functional groups must often be temporarily masked or "protected" to survive reaction conditions that would otherwise transform them.[3][4] Aldehydes, being highly electrophilic, are susceptible to attack by nucleophiles and are easily oxidized or reduced. Acetal formation is one of the most reliable and common methods for protecting aldehydes and ketones.[5][6] The acetal is stable to bases, organometallic reagents, and hydrides, yet can be readily removed (deprotected) under acidic conditions to regenerate the aldehyde.[2][6] The choice of acetal—acyclic, like the diethyl acetal, or cyclic, like a dioxolane—can have significant implications for stability, cost, and process efficiency.
Synthetic Routes to this compound
Two primary strategies exist for the synthesis of this compound. The choice between them is a pivotal factor in the overall cost and scalability of the process.
Method 1: Direct Acid-Catalyzed Acetalization
This method involves the direct condensation of phenylpropargyl aldehyde with ethanol in the presence of an acid catalyst. The reaction equilibrium is driven forward by the removal of water, often through azeotropic distillation.
While chemically straightforward, this approach is severely hampered for large-scale production due to the instability and limited commercial availability of the starting material, phenylpropargyl aldehyde.[1][7] The aldehyde is prone to polymerization and oligomerization, especially under the acidic conditions required for acetalization, leading to lower yields and complex purification challenges.[1] Consequently, this route is rarely employed for industrial-scale synthesis.
Method 2: The Howk-Sauer Method (Orthoester-Based Synthesis)
The benchmark for industrial production is the Howk-Sauer method, which constructs the acetal directly from inexpensive and stable precursors: phenylacetylene and triethyl orthoformate.[1][2] This reaction is typically catalyzed by a Lewis acid, such as zinc iodide, and proceeds at high temperatures.
This one-pot synthesis is highly efficient, bypassing the need to isolate the unstable phenylpropargyl aldehyde. However, it presents significant engineering challenges, including the need for specialized high-temperature reactors and precise thermal management to prevent byproduct formation and decomposition.[1][2]
Comparative Analysis: Diethyl Acetal vs. Cyclic Acetal (1,3-Dioxolane)
A common and often more economical alternative to diethyl acetal protection is the formation of a cyclic acetal using ethylene glycol. Let's compare the large-scale synthesis of the diethyl acetal (via Howk-Sauer) with the protection of a pre-formed phenylpropargyl aldehyde as a cyclic acetal. For this comparison, we must first consider a practical synthesis of the aldehyde itself, such as the formylation of a phenylacetylenic Grignard reagent, which can produce the aldehyde in excellent yield without requiring distillation.[8]
Below is a comparative table summarizing the key process and economic parameters.
| Parameter | This compound (Howk-Sauer) | Phenylpropargyl Aldehyde 1,3-Dioxolane (Two-Step) |
| Starting Materials | Phenylacetylene, Triethyl Orthoformate, Zinc Iodide | Phenylacetylene, N-Formylmorpholine, Ethylene Glycol, p-TsOH |
| Number of Steps | 1 (One-pot) | 2 (Aldehyde synthesis + Acetal formation) |
| Reaction Temperature | 190–210°C (High)[2] | Aldehyde: ~35°C; Acetal: 80-100°C (Moderate)[8] |
| Typical Yield | 72–78% (Isolated)[2] | Aldehyde: >90%; Acetal: >95% (Overall ~85%) |
| Catalyst | Zinc Iodide (Lewis Acid) | Mg-based Grignard (Aldehyde); p-TsOH (Brønsted Acid) |
| Purification | Fractional distillation under reduced pressure | Aldehyde: Workup only[8]; Acetal: Distillation |
| Energy Costs | High due to extreme temperatures | Moderate |
| Scalability Issues | Requires specialized high-temp reactors; precise thermal control is critical to avoid decomposition.[1][2] | Standard reactors are sufficient; water removal (Dean-Stark) is the main challenge.[5] |
| Atom Economy | Good; main byproduct is ethanol which can be recovered. | Moderate; involves stoichiometric Mg-salts and water removal. |
| Safety Hazards | High-temperature operation; potential for runaway reactions if not controlled.[1] | Use of Grignard reagents (moisture-sensitive); flammable solvents. |
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways for both the diethyl acetal and the cyclic 1,3-dioxolane alternative.
Caption: Workflow for the Howk-Sauer synthesis of this compound.
Caption: A two-step alternative workflow for producing a cyclic acetal (1,3-Dioxolane).
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound (Howk-Sauer Method)
Adapted from documented industrial procedures.[1][2]
-
Reactor Preparation: A suitable high-temperature glass-lined or stainless steel reactor equipped with a powerful mechanical stirrer, a distillation head, a condenser, and a temperature probe is charged with phenylacetylene (1.0 eq), triethyl orthoformate (1.0 eq), and zinc iodide (0.03 eq).
-
Reaction Execution: The mixture is heated with vigorous stirring. Ethanol begins to distill off at approximately 65–88°C. The temperature of the reaction pot must be carefully controlled, increasing steadily as ethanol is removed.
-
Temperature Control: Rapid heating above 135°C before ethanol distillation is complete can lead to byproduct formation. The final pot temperature should reach 200–210°C. Exceeding 210°C risks thermal decomposition of the product. The total heating time should not exceed 75-90 minutes.
-
Workup and Purification: Once the reaction is complete (indicated by the cessation of ethanol distillation), the reactor is cooled. The crude product is then purified by fractional distillation under reduced pressure (e.g., 99-100°C at 2 mmHg) to yield the pure diethyl acetal.[2][9]
Protocol 2: Synthesis of Phenylpropargyl Aldehyde 1,3-Dioxolane
Step A: Synthesis of Phenylpropargyl Aldehyde Adapted from OPR&D.[8]
-
Grignard Preparation: In a suitable reactor under an inert atmosphere (N2), a solution of ethylmagnesium bromide in an appropriate solvent (e.g., THF) is prepared.
-
Acetylide Formation: Phenylacetylene (1.0 eq) is added slowly to the Grignard reagent at a controlled temperature (e.g., 35°C). The evolution of ethane gas indicates the formation of the phenylacetylenic Grignard reagent.
-
Formylation: N-formylmorpholine (2.0 eq) is added slowly to the acetylenic Grignard reagent, maintaining the temperature at 35°C to prevent precipitation.
-
Quench and Workup: After a brief stirring period, the reaction mixture is transferred into a cold ( <25°C) aqueous solution of hydrochloric acid (e.g., 6% HCl). Toluene is added, and the mixture is stirred. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield crude phenylpropargyl aldehyde, which can often be used directly in the next step without distillation.
Step B: Acetal Formation
-
Reaction Setup: The crude phenylpropargyl aldehyde from Step A is dissolved in toluene in a reactor equipped with a Dean-Stark trap. Ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq) are added.
-
Water Removal: The mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.
-
Workup and Purification: Once water formation ceases, the reaction is cooled. The mixture is washed with a mild base (e.g., aq. NaHCO3) to neutralize the acid catalyst, followed by water and brine. The organic solvent is removed, and the resulting crude product can be purified by distillation under reduced pressure.
Deprotection Considerations
The removal of the acetal protecting group is typically achieved with aqueous acid.[2] The diethyl acetal and the 1,3-dioxolane are both readily cleaved under these conditions. However, the stability of these groups can vary, and sometimes deprotection can be challenging, requiring carefully optimized conditions to avoid affecting other acid-sensitive functionalities within the molecule.[10][11] The choice of protecting group should always be made with the final deprotection step in mind.
Conclusion and Recommendation
The cost-effectiveness of using this compound on a large scale is primarily dictated by the chosen synthetic route.
-
The Howk-Sauer method represents the most direct and atom-economical route to the diethyl acetal . For companies with existing high-temperature processing capabilities, this one-pot synthesis from cheap, stable feedstocks is likely the most cost-effective option for dedicated, large-volume production. Its main drawbacks are the high capital cost for specialized equipment and the significant energy expenditure.
-
The two-step synthesis via phenylpropargyl aldehyde followed by protection as a cyclic acetal (1,3-dioxolane) offers greater operational flexibility. It operates under milder, more conventional reaction conditions, avoiding the need for high-temperature reactors. This makes it a more accessible and potentially more cost-effective route for facilities without specialized equipment or for campaigns producing moderate volumes. The development of a high-yield, non-distillation protocol for the aldehyde intermediate significantly improves the viability of this pathway.[8]
Ultimately, the optimal strategy depends on the specific manufacturing context. A thorough process hazard analysis (PHA) and a detailed cost-of-goods (COGS) model are essential for a final decision. Future innovations, such as the adaptation of the Howk-Sauer reaction to continuous-flow systems, could mitigate the thermal control challenges and further improve its efficiency and safety profile on an industrial scale.[1]
References
- A Practical Synthesis of Phenylpropargyl Aldehyde from Phenylacetylene and N-Formylmorpholine. Organic Process Research & Development - ACS Publications.
- Buy this compound (EVT-300870) | 6142-95-6. EvitaChem.
- This compound | 6142-95-6 | FP172324. Biosynth.
- Buy this compound | 6142-95-6. Smolecule.
- Phenylpropyl aldehyde | 104-53-0. ChemicalBook.
- What's the most common method for the protection of aldehydes?. Reddit.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Protecting group. Wikipedia.
- Phenylpropargyl aldehyde 96 2579-22-8. Sigma-Aldrich.
- Phenylpropargyl aldehyde 96 2579-22-8. Sigma-Aldrich.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Phenylpropargyl aldehyde, 1 X 25 g (P31000-25G). Alkali Scientific.
- Phenylpropiolaldehyde diethyl acetal, 98%. Fisher Scientific.
- Acetals as protecting groups and thioacetals | Organic chemistry | Khan Academy. YouTube.
- Phenylpropargyl aldehyde | CAS 2579-22-8. Santa Cruz Biotechnology.
- This compound | CAS 6142-95-6. Santa Cruz Biotechnology.
- Bio-Based Aldehydes for Industrial Synthesis: Acetaldehyde, Acetal & Paraldehyde. Biviture.
- Phenylpropargyl aldehyde 96 2579-22-8. Sigma-Aldrich.
- Phenylpropargylaldehyd 96%. Sigma-Aldrich.
- Extraction of Acetals of Phenyl-Propargyl Aldehyde Using the Metod of Liquid Column Chromotography. ResearchGate.
- Selective Deprotection of Dimethyl-Acetal. Reddit.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications.
- Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. ResearchGate.
- Avoid Protecting Groups. Green Chemistry: Principles and Case Studies | Books Gateway.
- This compound 98 6142-95-6. Sigma-Aldrich.
- Methods tested for the acetal deprotection of 2.. ResearchGate.
Sources
- 1. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 2. Buy this compound | 6142-95-6 [smolecule.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 苯丙炔醛缩二乙醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Green Chemistry Alternatives for Isoquinoline Synthesis
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] Traditional methods for synthesizing this privileged nitrogen-containing heterocycle, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental in advancing drug discovery.[3][4][5] However, these classical routes often rely on harsh reaction conditions, toxic reagents, and hazardous solvents, presenting significant environmental and economic challenges.[1][2][3]
In response to the growing need for sustainable chemical practices, the principles of green chemistry have spurred the development of innovative and eco-friendly alternatives for isoquinoline synthesis. This guide provides a comprehensive comparison of these greener methodologies with traditional approaches, offering researchers and drug development professionals the insights needed to select the most appropriate and sustainable synthetic routes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Limitations of Traditional Isoquinoline Synthesis
Classical methods for constructing the isoquinoline core, while historically significant, are often at odds with modern green chemistry principles. The Bischler-Napieralski reaction , for instance, typically employs strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at high temperatures.[6][7][8][9] These reagents are corrosive and produce significant waste. The Pomeranz-Fritsch reaction requires a strong acid catalyst and often suffers from low yields, especially with electron-deficient aromatic rings.[3][10][11][12][13] The Pictet-Spengler reaction , while crucial for the synthesis of tetrahydroisoquinoline alkaloids, can also require harsh acidic conditions and long reaction times.[3][14][15][16][17]
These multi-step protocols frequently exhibit poor atom economy and generate environmentally detrimental byproducts.[3] The reliance on toxic solvents and energy-intensive procedures further underscores the need for greener alternatives.[3]
Green Alternatives: A New Paradigm in Isoquinoline Synthesis
The following sections explore modern, environmentally benign approaches to isoquinoline synthesis, complete with experimental data and protocols.
Microwave-Assisted Synthesis: Accelerating Reactions with Green Energy
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically reduce reaction times, increase yields, and minimize the formation of side products.[18][19]
Causality of Experimental Choice: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and efficient heating. This localized heating can accelerate reaction rates far beyond what is achievable with conventional heating methods, often allowing for the use of less harsh reagents and shorter reaction times.
A compelling example is the palladium-catalyzed, microwave-assisted one-pot synthesis of isoquinolines. This method involves the sequential coupling, imination, and annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate.[20]
Experimental Protocol: Microwave-Assisted One-Pot Isoquinoline Synthesis [20]
-
To a microwave vial, add 2-bromoarylaldehyde (1.0 mmol), terminal acetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (2.0 mmol) in DMF (3 mL).
-
Flush the vial with nitrogen and seal it.
-
Irradiate the mixture in a microwave reactor at 80°C for 30 minutes.
-
After cooling, add ammonium acetate (5.0 mmol).
-
Irradiate the mixture again at 150°C for 3 hours.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purify the product by column chromatography.
Workflow for Microwave-Assisted Isoquinoline Synthesis
Caption: Microwave-assisted one-pot synthesis of isoquinolines.
Comparative Performance Data: Microwave-Assisted vs. Conventional Heating
| Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Microwave-Assisted | 3.5 hours | 80 then 150 | up to 86 | [20] |
| Conventional Oil Bath | 24 hours | 80 then 150 | Lower yields | [20] |
Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation
Ultrasound irradiation provides an alternative energy source that can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[5][21] The formation, growth, and implosion of microscopic bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, leading to improved mass transfer and accelerated chemical reactions.[22] This technique often allows for reactions to be carried out at lower overall temperatures and in shorter times.[5][22]
Causality of Experimental Choice: The intense energy released during cavitation can break chemical bonds and generate highly reactive species, promoting reactions that might otherwise require harsh conditions. Furthermore, the mechanical effects of ultrasound can clean and activate the surfaces of solid reagents or catalysts, further enhancing reactivity.
A notable green application is the ultrasound-assisted, one-pot synthesis of isoquinolin-1(2H)-one derivatives from 2-iodobenzamide and ketones.[5]
Experimental Protocol: Ultrasound-Assisted Synthesis of Isoquinolin-1(2H)-ones [5]
-
In a flask, combine 2-iodobenzamide (1 mmol), the corresponding ketone (1.2 mmol), CuI (10 mol%), and DMSO (3 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 60°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure isoquinolin-1(2H)-one.
Ultrasound-Assisted Synthesis Workflow
Caption: Ultrasound-assisted synthesis of isoquinolin-1(2H)-ones.
Comparative Performance Data: Ultrasound vs. Silent Conditions
| Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Ultrasound-Assisted | 2-3 hours | 60 | up to 93 | [5] |
| Silent (No Ultrasound) | 12 hours | 60 | Lower yields | [5] |
Photocatalysis: A Mild and Sustainable Approach
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[23][24] This methodology utilizes light energy to drive chemical reactions under mild, often room-temperature, conditions, thereby avoiding the need for high temperatures and harsh reagents.[5][23] Both metal-based and organic photocatalysts can be employed to facilitate a wide range of transformations, including the synthesis of complex heterocyclic scaffolds like isoquinolines.[25][26]
Causality of Experimental Choice: A photocatalyst, upon absorbing visible light, is promoted to an excited state, enabling it to initiate single-electron transfer (SET) processes. This generates radical intermediates that can undergo subsequent cyclization and other transformations to form the desired product. The use of visible light as a clean and abundant energy source, coupled with the mild reaction conditions, makes this a highly attractive green chemistry approach.
A recent innovation is the visible-light-promoted, organic-dye-catalyzed radical cascade cyclization for the synthesis of sulfonyl-substituted indolo-[2,1-a]-isoquinolines.[5]
Experimental Protocol: Photocatalytic Synthesis of Fused Isoquinolines [5]
-
To a reaction tube, add the starting indole derivative (0.2 mmol), sulfonyl hydrazide (0.4 mmol), Eosin B (2 mol%), and (NH₄)₂S₂O₈ (0.4 mmol) in DMSO (2 mL).
-
Seal the tube and irradiate with a blue LED lamp at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Photocatalytic Synthesis Pathway
Caption: Photocatalytic synthesis of fused isoquinolines.
Comparative Performance Data: Photocatalytic vs. Traditional Methods
| Feature | Photocatalytic Method | Traditional Methods |
| Energy Source | Visible Light (Clean) | Heat (Often Fossil Fuel-Based) |
| Temperature | Room Temperature | High Temperatures |
| Reagents | Mild Oxidants | Harsh Acids/Bases, Heavy Metals |
| Catalyst | Organic Dye (e.g., Eosin B) | Stoichiometric, often toxic reagents |
| Byproducts | Minimal | Significant Waste |
Conclusion: Embracing a Greener Future for Isoquinoline Synthesis
The development of green chemistry alternatives for isoquinoline synthesis represents a significant advancement in sustainable organic chemistry. Microwave-assisted synthesis, ultrasound-assisted reactions, and visible-light photocatalysis offer substantial advantages over traditional methods in terms of energy efficiency, reaction times, and environmental impact. By understanding the principles behind these green technologies and utilizing the provided protocols, researchers and drug development professionals can make more informed and environmentally responsible choices in their synthetic endeavors. The continued innovation in this field promises an even broader array of green and efficient methods for the construction of this vital heterocyclic scaffold.
References
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Semantic Scholar.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions.
- Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acet
- Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline deriv
- Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. The Journal of Organic Chemistry.
- Overview of classical vs. green isoquinoline synthesis methods.
- Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates.
- Microwave assisted synthesis of isoquinolines and isoquinolinones by...
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water.
- Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. The Journal of Organic Chemistry.
- An ultrasound‐assisted synthesis of isoquinolinones 136
- The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. Semantic Scholar.
- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters.
- The Pictet-Spengler Reaction Updates Its Habits.
- Isoquinoline synthesis. Organic Chemistry Portal.
- The Pictet-Spengler Reaction Upd
- Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. PubMed Central.
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Ultrasound assisted Heterocycles Synthesis. Semantic Scholar.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Pictet–Spengler reaction. Wikipedia.
- Ultrasound-assisted synthesis of quinoline derivatives.
- Bischler–Napieralski reaction. Grokipedia.
- Bischler–Napieralski reaction. Wikipedia.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
- Pomeranz-Fritsch Reaction. Organic Chemistry Reaction.
- Pomeranz-Fritsch Isoquinoline Synthesis.
- Pomeranz–Fritsch reaction. Wikipedia.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 22. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Phenylpropargyl Aldehyde Diethyl Acetal
For researchers and professionals in drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. Phenylpropargyl aldehyde diethyl acetal (CAS No. 6142-95-6), a valuable intermediate in organic synthesis, requires careful management from acquisition to disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in scientific principles to ensure the safety of laboratory personnel and environmental compliance.
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[4] It is known to be an irritant to the eyes, skin, and respiratory tract.[2][4] Therefore, adherence to stringent safety protocols is not merely procedural—it is a cornerstone of a responsible chemical safety program.
I. Core Chemical Profile and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's properties is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation.
| Property | Value | Source |
| CAS Number | 6142-95-6 | [1][3][5] |
| Molecular Formula | C13H16O2 | [1][3][5] |
| Appearance | Clear, colorless to yellow liquid | [2][4] |
| Boiling Point | ~150 °C at standard pressure | [1] |
| Density | ~0.991 g/mL at 25 °C | [1][6] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Flash Point | 96.8 °C | [3][7] |
| Storage Temperature | 2°C - 8°C (Refrigerated) | [3][4][7] |
Key Hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.[2][4][8]
-
Incompletely Characterized Toxicity: The full toxicological profile is not known.[4]
-
Potential for Peroxide Formation: Similar to other compounds with ether linkages, prolonged storage, especially when exposed to air and light, may lead to the formation of explosive peroxides.[9][10]
-
Incompatibilities: Strong acids, strong oxidizing agents, strong bases, and strong reducing agents.[9]
II. Pre-Disposal Safety and Personal Protective Equipment (PPE)
Given the known and potential hazards, a robust PPE strategy is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4]
-
Respiratory Protection: All handling and disposal should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to keep airborne concentrations low.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[4]
III. Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the chemical's properties and potential hazards.
Step 1: Waste Characterization
-
Causality: The first and most critical step is to classify the waste. According to the US EPA guidelines in 40 CFR Part 261.3, the waste generator is responsible for determining if a chemical is a hazardous waste.[4]
-
Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
-
Based on its irritant properties and potential for peroxide formation, this compound waste should be treated as hazardous.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.[9]
-
Step 2: Waste Collection and Segregation
-
Causality: Proper segregation prevents accidental reactions and ensures that the waste can be managed safely by disposal facilities.
-
Procedure:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound. A glass container with a secure screw cap is recommended.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and volume.
-
Store the waste container in a secondary containment bin within a ventilated cabinet, away from heat, sparks, and direct sunlight.[9][10]
-
Step 3: Managing Small Spills
-
Causality: Immediate and correct response to a spill minimizes exposure and prevents the spread of contamination.
-
Procedure:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
-
Step 4: Final Disposal
-
Causality: Final disposal must be handled by a licensed hazardous waste management company to ensure compliance with all local, state, and federal regulations.
-
Procedure:
-
Once the waste container is ready for pickup, ensure the cap is tightly sealed.
-
Arrange for collection by your institution's EHS department or their designated hazardous waste contractor.
-
Complete all necessary waste disposal paperwork as required by your institution.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Sources
- 1. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]
- 2. Buy this compound | 6142-95-6 [smolecule.com]
- 3. This compound | 6142-95-6 | FP172324 [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]
- 7. luminixhealth.com [luminixhealth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.at [fishersci.at]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenylpropargyl Aldehyde Diethyl Acetal
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. Phenylpropargyl aldehyde diethyl acetal is a valuable reagent in organic synthesis; however, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
The toxicological properties of this compound have not been fully investigated.[1] Therefore, a cautious approach is paramount. The primary known hazards associated with this chemical are:
-
Eye Irritation: Direct contact can cause irritation.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1]
-
Digestive Tract Irritation: Ingestion can cause irritation.[1]
Given the incomplete toxicological profile, it is prudent to treat this compound as potentially hazardous and to minimize all routes of exposure.
The Hierarchy of Controls: A Proactive Approach to Safety
Before relying solely on PPE, it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.
Caption: The correct sequence for donning and doffing PPE.
Donning (Putting On):
-
Body Protection: Put on your lab coat and fasten all buttons.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Hand Protection: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Eye/Face Protection: Remove your goggles or face shield from the back.
-
Body Protection: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Respiratory Protection: Remove your respirator.
-
Hygiene: Wash your hands thoroughly with soap and water. [1]
Spill and Disposal Plan
Spill Response: In the event of a spill, immediately alert others in the area and evacuate if necessary. For a small spill, and if you are trained to do so, follow these steps:
-
Ensure you are wearing the appropriate PPE (chemical splash goggles, face shield, gloves, and a lab coat or apron).
-
Absorb the spill with an inert material such as vermiculite, sand, or earth. [1]3. Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
Do not allow the spill to enter drains or waterways. [1] Disposal:
-
Contaminated PPE: Dispose of all contaminated disposable PPE (e.g., gloves) as hazardous waste in a designated, sealed container.
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
References
-
Material Safety Data Sheet - this compound, 98%. Cole-Parmer. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
This compound. Luminix Health. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
